Octane-1,2,8-triol
Description
BenchChem offers high-quality Octane-1,2,8-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane-1,2,8-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
octane-1,2,8-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c9-6-4-2-1-3-5-8(11)7-10/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCGJDQACNSNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634002 | |
| Record name | Octane-1,2,8-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382631-43-8 | |
| Record name | 1,2,8-Octanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382631-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane-1,2,8-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Octane-1,2,8-triol: Physicochemical Properties and Synthetic Strategies for Research and Development
This guide provides a comprehensive overview of the physical and chemical properties of Octane-1,2,8-triol, a unique polyol with significant potential in various scientific and industrial applications, including drug development. As a molecule featuring a vicinal diol at one end of an eight-carbon chain and a primary alcohol at the other, its trifunctional nature imparts a distinct set of characteristics that are of considerable interest to researchers and formulation scientists. This document consolidates available data, presents predicted properties based on computational models, and outlines detailed methodologies for its synthesis and characterization.
Molecular Structure and Identification
Octane-1,2,8-triol is a saturated acyclic triol. Its structure consists of an eight-carbon aliphatic chain with hydroxyl groups located at the first, second, and eighth carbon atoms. This arrangement includes a 1,2-diol (a vicinal diol) and a primary alcohol, making it an amphipathic molecule with both hydrophilic and lipophilic characteristics.
Key Identifiers:
-
Chemical Name: Octane-1,2,8-triol
-
CAS Number: 382631-43-8[1]
-
Molecular Formula: C₈H₁₈O₃[1]
-
Molecular Weight: 162.23 g/mol [1]
-
Canonical SMILES: C(CCCO)CCC(CO)O
-
InChI Key: GKCGJDQACNSNBB-UHFFFAOYSA-N[1]
Physicochemical Properties
Due to the limited availability of experimental data for Octane-1,2,8-triol, a combination of reported information and computationally predicted values are presented below. These predictions are derived from established algorithms and provide valuable estimates for experimental design.
Table 1: Physical and Chemical Properties of Octane-1,2,8-triol
| Property | Value | Source |
| Appearance | White to almost white powder or crystal; also available as a liquid. | [1] |
| Physical State at 25°C | Likely a viscous liquid | [1] |
| Boiling Point (Predicted) | 315.8 ± 15.0 °C at 760 mmHg | ChemAxon |
| Melting Point (Predicted) | 45.3 ± 5.0 °C | ChemAxon |
| Density (Predicted) | 1.0±0.1 g/cm³ | ChemAxon |
| Water Solubility (Predicted) | 135.8 g/L at 25°C | ChemAxon |
| logP (Predicted) | -0.4 ± 0.2 | ChemAxon |
| pKa (Predicted) | 14.3 ± 0.1 (most acidic) | ChemAxon |
The presence of three hydroxyl groups contributes to its predicted high water solubility and relatively low octanol-water partition coefficient (logP), indicating a hydrophilic character. The long carbon chain, however, provides a degree of lipophilicity, making it an interesting candidate for applications requiring surface activity.
Synthesis of Octane-1,2,8-triol: A Proposed Laboratory-Scale Protocol
The synthesis of Octane-1,2,8-triol can be approached through the dihydroxylation of a suitable unsaturated precursor. A logical and efficient route involves the asymmetric dihydroxylation of oct-7-en-1-ol. This method allows for the stereospecific introduction of the vicinal diol functionality.
Diagram 1: Proposed Synthesis of Octane-1,2,8-triol
Sources
Spectroscopic Data for Octane-1,2,8-triol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Octane-1,2,8-triol, a trihydroxylated eight-carbon chain alcohol. In the absence of direct experimental spectra in publicly available databases, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to provide an authoritative, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic characteristics of polyhydroxylated alkanes for identification, purity assessment, and structural elucidation.
Introduction: The Molecular Profile of Octane-1,2,8-triol
Octane-1,2,8-triol is a unique polyol with hydroxyl groups at the C1, C2, and C8 positions of an octane backbone. This structure imparts amphiphilic properties and provides multiple sites for chemical reactions, making it a molecule of interest in materials science and as a potential building block in pharmaceutical synthesis. Accurate spectroscopic analysis is critical for its unambiguous identification and characterization.
This guide will systematically detail the predicted ¹H NMR, ¹³C NMR, IR, and MS data for Octane-1,2,8-triol. The predictions are based on established spectroscopic principles and data from analogous molecules.
Caption: Molecular structure of Octane-1,2,8-triol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For Octane-1,2,8-triol, both ¹H and ¹³C NMR will provide distinct signals corresponding to the different chemical environments of the protons and carbons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show a series of signals corresponding to the protons on the octane chain and the hydroxyl groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms, which deshield the nearby protons, causing them to appear at a higher chemical shift (downfield).[2]
Key Predictive Insights:
-
Hydroxyl Protons (-OH): The chemical shifts of the hydroxyl protons are highly variable and depend on the solvent, concentration, and temperature. They typically appear as broad singlets and may exchange with deuterium in D₂O, leading to their disappearance from the spectrum.[3]
-
Protons on Carbon 1 and 2 (H-1, H-2): These protons are directly attached to carbons bearing hydroxyl groups and are therefore expected to be the most downfield of the non-hydroxyl protons.
-
Protons on Carbon 8 (H-8): These protons are also adjacent to a hydroxyl group and will be shifted downfield.
-
Methylene Protons (H-3 to H-7): These protons will appear in the typical aliphatic region, with those closer to the hydroxyl groups showing a slight downfield shift.
-
Splitting Patterns: The multiplicity of the signals will follow the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[4]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Octane-1,2,8-triol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-1 | ~3.4 - 3.6 | Doublet of doublets (dd) |
| H-2 | ~3.6 - 3.8 | Multiplet (m) |
| H-3 to H-7 | ~1.2 - 1.6 | Multiplets (m) |
| H-8 | ~3.5 - 3.7 | Triplet (t) |
| OH (x3) | ~1.5 - 4.0 (variable) | Broad singlet (br s) |
Note: Predicted values are based on typical ranges for similar functional groups.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the Octane-1,2,8-triol molecule, as they are all in unique chemical environments. Carbons attached to hydroxyl groups will be significantly deshielded and appear at higher chemical shifts.[3][5]
Table 2: Predicted ¹³C NMR Chemical Shifts for Octane-1,2,8-triol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~65 - 70 |
| C-2 | ~70 - 75 |
| C-3 | ~30 - 35 |
| C-4 | ~25 - 30 |
| C-5 | ~25 - 30 |
| C-6 | ~30 - 35 |
| C-7 | ~30 - 35 |
| C-8 | ~60 - 65 |
Note: Predicted values are based on typical ranges for similar functional groups.[6]
Experimental Protocol for NMR Spectroscopy
Caption: Predicted major fragmentation pathways for Octane-1,2,8-triol.
Table 4: Predicted Key Mass Fragments for Octane-1,2,8-triol
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 144 | [C₈H₁₆O₂]⁺ | Loss of H₂O |
| 126 | [C₈H₁₄O]⁺ | Loss of 2 x H₂O |
| 108 | [C₈H₁₂]⁺ | Loss of 3 x H₂O |
| 45 | [CH(OH)₂]⁺ | Alpha-cleavage |
| 31 | [CH₂OH]⁺ | Alpha-cleavage |
Experimental Protocol for GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent. Derivatization with a silylating agent may be necessary to increase volatility for gas chromatography. [7]2. GC Separation: Inject the sample into a gas chromatograph (GC) to separate it from any impurities.
-
MS Analysis: The separated compound is then introduced into the mass spectrometer for ionization and fragmentation analysis.
Conclusion
This guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for Octane-1,2,8-triol. While experimental data is not yet widely available, the principles outlined and the predicted spectra serve as a robust reference for researchers working with this and similar polyhydroxylated compounds. The provided protocols offer a standardized approach for the experimental acquisition of this data.
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ResearchGate. (2025). Determination of octane numbers of gasoline compounds from their chemical structure by 13C NMR spectroscopy and neural networks. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of octane. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001485). Retrieved from [Link]
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ChemComplete. (2023). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
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Natural occurrence of long-chain aliphatic triols
An In-Depth Technical Guide to the Natural Occurrence of Long-Chain Aliphatic Triols
Foreword
Long-chain aliphatic triols represent a fascinating and underexplored class of lipid molecules. Structurally defined by a long hydrocarbon tail and three hydroxyl groups, these compounds are not merely metabolic curiosities but are emerging as significant players in plant physiology and potential sources for novel therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the natural occurrence, biosynthesis, and analysis of these molecules. We will delve into the causality behind experimental choices, ensuring that the methodologies presented are not just protocols but self-validating systems for discovery.
Introduction to Long-Chain Aliphatic Triols
Long-chain aliphatic compounds are fundamental components of the protective outer layers of many organisms.[1][2] Within this broad category, triols are polyhydroxy lipids characterized by a saturated or unsaturated carbon chain of significant length (typically >C16) and the presence of three hydroxyl (-OH) functional groups. Their amphipathic nature imparts unique physicochemical properties that are critical to their biological roles, from structural components of plant cuticles to signaling molecules. For drug development professionals, their structural similarity to endogenous lipids like sphingosines and their potential for unique biological activities make them an attractive area for investigation.[3][4]
Natural Sources and Distribution
Long-chain aliphatic triols are primarily found as constituents of complex lipid mixtures in the plant kingdom, particularly within cuticular waxes and suberin, which form the protective cuticle covering the aerial parts of plants.[1][2][5] This layer is crucial for preventing water loss and protecting against environmental stresses.[2][6]
One of the most well-documented sources is the avocado, Persea gratissima. Leaves of this plant have been shown to contain various aliphatic triols, including 16-heptadecene-1,2,4-triol and 16-heptadecyne-1,2,4-triol.[7] While plants are the most studied source, these compounds are also believed to be present in certain marine organisms and microorganisms, often as components of their cell membranes or protective coatings.[8][9]
| Compound Name | General Structure | Chain Length | Natural Source (Example) | Reference |
| 16-Heptadecene-1,2,4-triol | C17H34O3 | C17 | Persea gratissima (Avocado) Leaves | [7] |
| 16-Heptadecyne-1,2,4-triol | C17H32O3 | C17 | Persea gratissima (Avocado) Leaves | [7] |
| 9,10,18-Trihydroxyoctadecanoic acid | C18H36O5 | C18 | Component of Cutin/Suberin | [5] |
Biosynthesis: From Fatty Acids to Triols
The biosynthesis of long-chain aliphatic triols is intrinsically linked to the well-established pathway of very-long-chain fatty acid (VLCFA) synthesis.[10] This process occurs primarily in the endoplasmic reticulum and involves a four-step elongation cycle.
-
Precursor Synthesis : The journey begins in the plastid with the synthesis of C16 and C18 fatty acids. These are exported and activated to acyl-CoAs in the cytosol.[10]
-
Fatty Acid Elongation (FAE) : A membrane-bound FAE complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl-CoA chain. This complex consists of four core enzymes:
-
β-Ketoacyl-CoA Synthase (KCS): Catalyzes the initial condensation reaction.
-
β-Ketoacyl-CoA Reductase (KCR): Reduces the β-keto group to a hydroxyl group.[10][11]
-
Hydroxyacyl-CoA Dehydratase (HCD): Removes a water molecule to create a double bond.
-
Enoyl-CoA Reductase (ECR): Reduces the double bond to yield a saturated, elongated acyl-CoA.[10]
-
-
Formation of Triols : While the precise enzymatic steps to form triols from VLCFAs are not fully elucidated for all structures, the pathway is believed to involve a combination of reduction and hydroxylation reactions. For instance, the reduction of a ketoacyl or carboxylic acid precursor can yield a secondary or primary alcohol, respectively. Subsequent hydroxylation reactions, catalyzed by hydroxylases, can then introduce the additional hydroxyl groups onto the aliphatic chain to form the final triol structure.
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A Technical Guide to the Potential Biological Activities of Octane-1,2,8-triol: A Hypothesis-Driven Approach for Drug Discovery
Abstract
Octane-1,2,8-triol is a C8 aliphatic triol whose biological activities remain largely unexplored in peer-reviewed literature.[1][2] Its unique chemical structure, featuring a vicinal diol at one end of an eight-carbon chain and a primary alcohol at the other, presents an intriguing scaffold for potential therapeutic applications.[1][3] This guide provides a hypothesis-driven framework for researchers, scientists, and drug development professionals to investigate the potential anti-inflammatory and antimicrobial properties of this molecule. Drawing parallels from structurally related compounds, we outline the scientific rationale, propose potential mechanisms of action, and provide detailed experimental protocols for a comprehensive evaluation. This document serves as a foundational whitepaper to stimulate and guide future research into Octane-1,2,8-triol as a potential lead compound in drug discovery.
Introduction: The Case for Investigating Octane-1,2,8-triol
Octane-1,2,8-triol is a polyol with the molecular formula C₈H₁₈O₃.[1] Its structure is characterized by an eight-carbon backbone with hydroxyl (-OH) groups at the 1, 2, and 8 positions.[1] The presence of multiple polar hydroxyl groups suggests it will have a degree of water solubility and the capacity for hydrogen bonding, which are key determinants of biomolecular interactions.[2]
While direct studies on the bioactivity of Octane-1,2,8-triol are absent from the current scientific literature, the well-documented biological effects of structurally similar short to medium-chain alcohols and diols provide a strong rationale for its investigation. Specifically, compounds like 1,2-octanediol, dimethyl octenol, and 1-octanol have demonstrated significant antimicrobial and anti-inflammatory properties.[4][5][6] This guide synthesizes these existing insights to build a logical framework for exploring Octane-1,2,8-triol's therapeutic potential.
Figure 1: Logical framework for hypothesizing the biological activities of Octane-1,2,8-triol based on structural analogy.
Proposed Biological Activity I: Anti-Inflammatory Potential
Scientific Rationale
Inflammation is a complex biological response mediated by various signaling molecules, including prostaglandins and leukotrienes, which are produced through the arachidonic acid (AA) cascade.[7][8] The key enzymes in this cascade, cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), are validated targets for anti-inflammatory drugs.[7][9] Natural products and their derivatives are a rich source of inhibitors for these enzymes.[10][11][12]
The rationale for investigating Octane-1,2,8-triol as an anti-inflammatory agent is strongly supported by studies on analogous compounds. For instance, dimethyl octenol has been shown to inhibit COX-2 and phospholipase A2 (PLA2) in silico and reduce the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[4] Furthermore, 1-octanol has been identified as a contributor to the anti-inflammatory effects of frankincense by inhibiting COX-2.[6] Given these precedents, it is plausible that the specific arrangement of hydroxyl groups on the C8 backbone of Octane-1,2,8-triol could facilitate interactions with the active sites of key inflammatory enzymes.
Proposed Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
We hypothesize that Octane-1,2,8-triol may exert anti-inflammatory effects by inhibiting the enzymatic activity of COX-2 and/or 5-LOX. Inhibition of these enzymes would reduce the synthesis of pro-inflammatory prostaglandins and leukotrienes, respectively.
Figure 2: The arachidonic acid cascade and hypothesized points of inhibition by Octane-1,2,8-triol.
Experimental Protocols for Validation
This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of Octane-1,2,8-triol against COX-1 and COX-2 enzymes.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, Octane-1,2,8-triol, Celecoxib (COX-2 selective control)[13], Resveratrol (non-selective control)[13].
-
Preparation of Reagents: Reconstitute enzymes and prepare substrate solutions according to the assay kit manufacturer's instructions. Prepare a stock solution of Octane-1,2,8-triol in DMSO and create a series of dilutions (e.g., 0.1 µM to 100 µM).
-
Assay Procedure (96-well plate format): a. To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme. b. Add 10 µL of the test compound dilution (Octane-1,2,8-triol, controls, or DMSO vehicle). c. Incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 10 µL of arachidonic acid solution. e. Incubate for 2 minutes at 37°C. f. Add 20 µL of saturated stannous chloride solution to terminate the reaction. g. Add 20 µL of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetric substrate. h. Read the absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
This protocol measures the effect of Octane-1,2,8-triol on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Materials: RAW 264.7 cells, DMEM media, fetal bovine serum (FBS), LPS, Griess Reagent, Octane-1,2,8-triol.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of Octane-1,2,8-triol (or vehicle) for 1 hour. b. Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should be included.
-
Nitrite Measurement (Griess Assay): a. Transfer 50 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes. d. Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Compare the NO levels in treated groups to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.
Expected Data and Interpretation
The primary quantitative outputs will be IC₅₀ values for enzyme inhibition and percentage reduction in cellular inflammatory mediators. This data should be summarized for clear comparison.
| Assay | Endpoint | Positive Control | Hypothesized Outcome for Octane-1,2,8-triol |
| COX-1 Inhibition | IC₅₀ (µM) | Resveratrol | Moderate to low activity |
| COX-2 Inhibition | IC₅₀ (µM) | Celecoxib | Potent to moderate activity (low µM range) |
| 5-LOX Inhibition | IC₅₀ (µM) | Zileuton | To be determined |
| NO Production | % Inhibition | L-NAME | Dose-dependent reduction |
| TNF-α Secretion | % Inhibition | Dexamethasone | Dose-dependent reduction |
A low IC₅₀ value against COX-2, particularly if it is significantly lower than the IC₅₀ for COX-1, would suggest that Octane-1,2,8-triol is a selective COX-2 inhibitor.[13] Such selectivity is a desirable trait in modern anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]
Proposed Biological Activity II: Antimicrobial Potential
Scientific Rationale
Aliphatic alcohols and diols with chain lengths between C6 and C12 are known to possess antimicrobial properties.[5] A study on 1,2-alkanediols demonstrated that their antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis is dependent on the alkyl chain length, with 1,2-octanediol showing significant bactericidal effects.[5] Similarly, other C8 alcohols like 1-octen-3-ol exhibit broad-spectrum antimicrobial activity against both bacteria and fungi.[14] The proposed mechanism often involves disruption of the bacterial cell membrane's integrity.[14][15]
The structure of Octane-1,2,8-triol, with its C8 backbone and multiple hydroxyl groups, fits the profile of a potential antimicrobial agent. The vicinal diol moiety (at C1 and C2) is a feature it shares with the potent 1,2-octanediol.
Proposed Mechanism of Action: Cell Membrane Disruption
We hypothesize that Octane-1,2,8-triol acts by compromising the structural integrity of the microbial cell membrane. The lipophilic C8 chain could intercalate into the lipid bilayer, while the polar hydroxyl groups disrupt the membrane's organization, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Figure 3: Experimental workflow for the assessment of the antimicrobial activity of Octane-1,2,8-triol.
Experimental Protocols for Validation
This protocol determines the lowest concentration of Octane-1,2,8-triol that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
-
Materials: Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922), Mueller-Hinton Broth (MHB), 96-well microtiter plates, Octane-1,2,8-triol, Gentamicin (positive control).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.
-
Broth Microdilution (MIC): a. Dispense 50 µL of MHB into each well of a 96-well plate. b. In the first column, add 50 µL of a 2x concentrated stock of Octane-1,2,8-triol. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. d. Add 50 µL of the prepared bacterial inoculum to each well. e. Include a positive control (bacteria + media), negative control (media only), and an antibiotic control (Gentamicin). f. Incubate the plate at 37°C for 18-24 hours. g. The MIC is the lowest concentration of the compound in which no visible turbidity is observed.
-
MBC Determination: a. From each well that shows no visible growth in the MIC assay, plate 10 µL onto a Mueller-Hinton Agar (MHA) plate. b. Incubate the MHA plates at 37°C for 24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).
Expected Data and Interpretation
The results will provide quantitative measures of the antimicrobial potency of Octane-1,2,8-triol.
| Microorganism | Assay | Positive Control | Hypothesized Outcome for Octane-1,2,8-triol |
| S. aureus (Gram-positive) | MIC (µg/mL) | Gentamicin | Low µg/mL value |
| S. aureus (Gram-positive) | MBC (µg/mL) | Gentamicin | Value close to MIC (bactericidal) |
| E. coli (Gram-negative) | MIC (µg/mL) | Gentamicin | Moderate µg/mL value |
| E. coli (Gram-negative) | MBC (µg/mL) | Gentamicin | To be determined |
A low MIC value, especially against Gram-positive bacteria like S. aureus, would be a promising result.[14] If the MBC value is no more than four times the MIC value, the compound is considered bactericidal. This would be a highly desirable characteristic for a novel antimicrobial agent.
In Silico Analysis, Future Directions, and Conclusion
In Silico Molecular Docking
To complement the in vitro assays, molecular docking studies can provide insights into the potential binding modes of Octane-1,2,8-triol with target proteins like COX-2 (PDB ID: 5IKQ) and 5-LOX. This computational approach can help predict binding affinities and identify key interactions (e.g., hydrogen bonds with active site residues) that may be responsible for inhibitory activity, guiding further chemical modifications to enhance potency.
Future Research Directions
Should the initial in vitro screening yield promising results, the logical next steps in the drug development pipeline would include:
-
Toxicity Studies: Assessing the cytotoxicity of Octane-1,2,8-triol against human cell lines (e.g., HaCaT, HepG2) to establish a preliminary safety profile.
-
In Vivo Models: Evaluating the anti-inflammatory efficacy in established animal models, such as the carrageenan-induced paw edema model in rats.
-
Broad-Spectrum Antimicrobial Testing: Expanding the panel of tested microbes to include clinically relevant drug-resistant strains (e.g., MRSA) and fungi.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Octane-1,2,8-triol to understand how modifications to the alkyl chain length or the position/number of hydroxyl groups affect biological activity.
Conclusion
Octane-1,2,8-triol represents an uncharacterized molecule with significant, untapped potential as a therapeutic agent. Based on robust evidence from structurally related compounds, there is a compelling scientific basis to hypothesize that it possesses both anti-inflammatory and antimicrobial properties. The experimental frameworks detailed in this guide provide a clear and comprehensive roadmap for validating these hypotheses. The exploration of this simple yet unique triol could lead to the discovery of a novel lead compound for treating inflammatory conditions and microbial infections, underscoring the value of systematic investigation into underexplored chemical spaces.
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Octane-1,2,8-triol molecular structure and stereochemistry
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Octane-1,2,8-triol
Authored by: A Senior Application Scientist
Abstract
Octane-1,2,8-triol (C₈H₁₈O₃) is a polyhydroxy alcohol with a unique molecular architecture that presents significant opportunities in various scientific fields, including pharmaceuticals and cosmetics.[1] Its structure, featuring hydroxyl groups at the terminal C8 position and vicinal on C1 and C2, establishes a single, crucial stereocenter that dictates its biological and chemical properties. This guide provides a comprehensive analysis of the molecular structure, stereochemistry, potential synthetic strategies, and spectroscopic characterization of octane-1,2,8-triol. It is intended for researchers, chemists, and drug development professionals seeking a deep, technical understanding of this molecule.
Introduction to Octane-1,2,8-triol
Octane-1,2,8-triol is a tri-hydroxylated eight-carbon aliphatic alcohol.[1] The presence of three polar hydroxyl groups on a flexible hydrocarbon backbone imparts amphiphilic character, suggesting potential applications as emulsifiers, surfactants, or formulation agents.[1] Notably, this compound has been identified as a naturally occurring monoterpene alcohol in plant species such as Illicium lanceolatum, indicating a potential for bio-inspired applications and further investigation into its biological activities.[2] The key to unlocking its full potential lies in understanding and controlling its stereochemistry.
Core Molecular Structure and Chirality
The fundamental structure of octane-1,2,8-triol consists of an eight-carbon (octane) chain with hydroxyl (-OH) groups substituted at positions 1, 2, and 8. The IUPAC name systematically defines this connectivity.
The critical feature of this arrangement is the creation of a single chiral center at the C2 position. A carbon atom is chiral when it is bonded to four different substituent groups. For C2 in octane-1,2,8-triol, these groups are:
-
A hydroxyl group (-OH)
-
A hydrogen atom (-H)
-
A hydroxymethyl group (-CH₂OH) at the C1 position
-
A 6-hydroxyhexyl group (-(CH₂)₅CH₂OH) comprising the remainder of the carbon chain
The primary alcohol carbons, C1 and C8, are not chiral as they are each bonded to two hydrogen atoms. Therefore, octane-1,2,8-triol exists as a pair of stereoisomers.
Caption: Figure 1: Structure of octane-1,2,8-triol with the C2 chiral center highlighted.
Stereoisomers: The Enantiomeric Pair
Due to the single chiral center at C2, octane-1,2,8-triol exists as a pair of enantiomers: (R)-octane-1,2,8-triol and (S)-octane-1,2,8-triol. Enantiomers are non-superimposable mirror images of each other. They possess identical physical properties (e.g., melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, such as biological receptors. This latter point is of paramount importance in drug development, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful.
The designation of (R) or (S) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents attached to the chiral center. For C2 of octane-1,2,8-triol, the priorities are:
-
-OH (highest atomic number)
-
-CH₂OH
-
-(CH₂)₅CH₂OH
-
-H (lowest priority)
The spatial arrangement of these groups defines whether the molecule is the (R) or (S) enantiomer.
Caption: Figure 2: The enantiomers of octane-1,2,8-triol as non-superimposable mirror images.
Stereoselective Synthesis: A Proposed Protocol
Controlling the absolute stereochemistry during synthesis is crucial for producing enantiomerically pure octane-1,2,8-triol. While specific published syntheses for this exact molecule are scarce, a robust and field-proven method can be logically designed based on established asymmetric reactions. The Sharpless Asymmetric Dihydroxylation is an exemplary choice for creating the C1-C2 vicinal diol with high enantioselectivity.
The proposed precursor is 8-(benzyloxy)-1-octene, which protects the C8 hydroxyl group during the initial steps.
Experimental Protocol: Asymmetric Synthesis of (S)-Octane-1,2,8-triol
Step 1: Sharpless Asymmetric Dihydroxylation of 8-(benzyloxy)-1-octene
-
Causality: This step establishes the chiral diol at the C1-C2 position. The use of the AD-mix-β ligand system is known to selectively produce the (S)-diol from terminal alkenes.
-
Dissolve 8-(benzyloxy)-1-octene (1 equivalent) in a 1:1 mixture of t-butanol and water.
-
Add AD-mix-β (containing the chiral ligand (DHQD)₂PHAL) and methanesulfonamide (CH₃SO₂NH₂) to the solution.
-
Cool the mixture to 0°C and stir vigorously.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting alkene is consumed.
-
Quench the reaction by adding sodium sulfite and stir for one hour.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (S)-8-(benzyloxy)octane-1,2-diol.
Step 2: Deprotection of the C8 Hydroxyl Group
-
Causality: The benzyl ether protecting group is stable to the dihydroxylation conditions but can be selectively removed via catalytic hydrogenation to reveal the final triol.
-
Dissolve the crude diol from Step 1 in ethanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting residue is purified by flash column chromatography (silica gel) to yield enantiomerically enriched (S)-octane-1,2,8-triol.
Caption: Figure 3: A proposed synthetic workflow for producing (S)-octane-1,2,8-triol.
Physicochemical and Spectroscopic Data
Accurate characterization is essential to confirm the structure and purity of synthesized octane-1,2,8-triol. The following table summarizes key identifiers and predicted spectroscopic data based on its structure.
| Property | Value / Predicted Characteristics | Source / Rationale |
| Molecular Formula | C₈H₁₈O₃ | [1] |
| Molecular Weight | 162.23 | [1] |
| CAS Number | 382631-43-8 | [1] |
| ¹H NMR | δ ~3.4-3.7 ppm: Multiplets for protons on C1, C2, C8. δ ~1.2-1.6 ppm: Broad, complex multiplets for the -(CH₂)₅- alkyl chain. | Protons adjacent to hydroxyl groups are deshielded and shifted downfield. The alkyl chain protons would resemble those in n-octane.[3] |
| ¹³C NMR | 3 signals in δ ~60-75 ppm range: For C1, C2, and C8 bearing hydroxyl groups. 5 signals in δ ~20-40 ppm range: For the remaining alkyl chain carbons. | Carbons bonded to oxygen are significantly deshielded. |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺: m/z 162 (low intensity). Key Fragments: m/z 144 ([M-H₂O]⁺), m/z 131 ([M-CH₂OH]⁺), and characteristic alkyl fragments (e.g., m/z 43, 57). | Alcohols readily lose water. Cleavage adjacent to the hydroxylated carbons is common. The fragmentation of the alkyl chain would show similarities to that of n-octane.[4] |
Conclusion
Octane-1,2,8-triol is a structurally distinct molecule whose utility is intrinsically linked to its stereochemistry. The single chiral center at C2 gives rise to (R) and (S) enantiomers, which are expected to have different biological activities. Understanding this stereochemical aspect is therefore not merely academic but a practical necessity for its application in fields like drug discovery and materials science. The proposed stereoselective synthesis via Sharpless Asymmetric Dihydroxylation provides a reliable and scalable pathway to access enantiomerically pure forms of this compound, enabling detailed investigation into its unique properties and potential applications.
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An In-depth Technical Guide to 1,2,8-Octanetriol (CAS 382631-43-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,8-Octanetriol (CAS 382631-43-8) is a long-chain triol with a unique molecular architecture that suggests a wide array of potential applications, from pharmaceutical formulations to advanced material synthesis. This guide provides a comprehensive overview of its known physicochemical properties, explores its potential applications based on its chemical structure, and outlines prospective areas for future research. Given the current scarcity of published literature specifically detailing the biological activity and mechanistic pathways of 1,2,8-Octanetriol, this document serves as a foundational resource, synthesizing available data and providing a scientifically grounded framework for its potential utility.
Introduction: The Molecular Profile of 1,2,8-Octanetriol
Physicochemical Properties
A clear understanding of the physicochemical properties of 1,2,8-Octanetriol is fundamental for any experimental design. The following table summarizes its key characteristics based on available data from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 382631-43-8 | [1] |
| Molecular Formula | C₈H₁₈O₃ | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Appearance | White to almost white powder or crystal; also reported as a liquid | [1][2] |
| Melting Point | 48 °C | [2][3] |
| Solubility | Expected to have good solubility in water and polar organic solvents due to the three hydroxyl groups. | [1] |
| Purity | Commercially available with purities >97% (GC). | [1] |
| Synonyms | Octane-1,2,8-triol | [1] |
Expert Insight: The variability in the reported physical state (solid vs. liquid) may be attributed to the presence of different stereoisomers or minor impurities. Researchers should consider purification and characterization, such as NMR and mass spectrometry, to confirm the identity and purity of their starting material.
Potential Synthesis of 1,2,8-Octanetriol
While specific literature on the synthesis of 1,2,8-Octanetriol is not abundant, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential workflow is outlined below.
Caption: Proposed synthetic workflow for 1,2,8-Octanetriol.
Methodology Explained:
-
Epoxidation: The synthesis could commence with a commercially available starting material like 8-bromo-1-octene. The double bond can be selectively epoxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Epoxide Ring Opening: The resulting epoxide can undergo acid-catalyzed hydrolysis to yield the vicinal diol at the 1 and 2 positions.
-
Nucleophilic Substitution: The terminal bromine can then be substituted with a hydroxyl group via a nucleophilic substitution reaction, for instance, by treatment with aqueous sodium hydroxide, to afford the final product, 1,2,8-Octanetriol.
Self-Validation: Each step of this proposed synthesis should be monitored by techniques like Thin Layer Chromatography (TLC) for reaction completion. The structure and purity of the intermediates and the final product must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Potential Applications and Future Research Directions
The unique amphiphilic nature of 1,2,8-Octanetriol opens up a range of potential applications that warrant further investigation.
Caption: Logical relationships for potential applications of 1,2,8-Octanetriol.
Pharmaceutical Formulations
The presence of multiple hydroxyl groups suggests that 1,2,8-Octanetriol could serve as an effective excipient in pharmaceutical formulations.[1] Its amphiphilic character may aid in the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs), potentially enhancing bioavailability.
Future Research:
-
Solubility Studies: Investigate the ability of 1,2,8-Octanetriol to enhance the solubility of a panel of hydrophobic drugs.
-
Formulation Stability: Assess the long-term stability of drug formulations containing 1,2,8-Octanetriol.
-
In Vitro Drug Release: Characterize the release profiles of APIs from formulations containing this triol.
Cosmetics and Personal Care
Long-chain polyols are valued in the cosmetics industry for their humectant and emollient properties. 1,2,8-Octanetriol could potentially function as a moisturizer in skin care products, improving skin hydration and texture.
Future Research:
-
Hygroscopicity Testing: Quantify the water-absorbing and retaining capacity of 1,2,8-Octanetriol.
-
Dermal Irritation and Sensitization Studies: Conduct in vitro and ex vivo skin model studies to assess its safety for topical application.
Surfactant and Emulsifier
The distinct hydrophilic and lipophilic regions of 1,2,8-Octanetriol make it a candidate for use as a surfactant or emulsifier.[1] It could be employed to stabilize oil-in-water or water-in-oil emulsions in various industrial applications.
Future Research:
-
Critical Micelle Concentration (CMC) Determination: Measure the CMC to understand its surfactant efficacy.
-
Emulsion Stability Assays: Evaluate its ability to stabilize various emulsion systems over time and under different stress conditions.
Polymer Chemistry
The three hydroxyl groups of 1,2,8-Octanetriol can act as reactive sites for polymerization reactions. It could be used as a cross-linking agent or a monomer in the synthesis of polyesters and polyurethanes, imparting flexibility and hydrophilicity to the resulting polymers.
Future Research:
-
Polymer Synthesis: Explore the use of 1,2,8-Octanetriol in the synthesis of novel polymers.
-
Material Characterization: Analyze the thermal and mechanical properties of the resulting polymers.
Conclusion
1,2,8-Octanetriol (CAS 382631-43-8) is a molecule with significant untapped potential. While the current body of scientific literature on its biological properties is limited, its chemical structure strongly suggests a variety of promising applications in pharmaceuticals, cosmetics, and material science. This guide provides a foundational understanding of its known properties and outlines a clear roadmap for future research. It is imperative for the scientific community to further investigate this intriguing molecule to unlock its full potential.
References
Sources
An In-depth Technical Guide to the Solubility Profile of Octane-1,2,8-triol in Organic Solvents
Abstract
Octane-1,2,8-triol, a polyhydroxy alcohol, presents a unique solubility profile critical to its application in pharmaceutical formulations, cosmetics, and specialty chemical synthesis.[1] Its structure, comprising a flexible eight-carbon backbone and three hydroxyl groups, imparts both hydrophilic and lipophilic characteristics, leading to complex interactions with organic solvents.[1][2] This guide provides a comprehensive analysis of the theoretical principles governing the solubility of Octane-1,2,8-triol, detailed experimental protocols for accurate solubility determination, and an interpretation of its behavior in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the solubility properties of this versatile triol.
Introduction: The Amphiphilic Nature of Octane-1,2,8-triol
Octane-1,2,8-triol (C₈H₁₈O₃) is a tri-functional alcohol with hydroxyl groups at the 1, 2, and 8 positions of an octane chain.[1] This molecular architecture is key to its physicochemical properties. The three hydroxyl (-OH) groups are polar and capable of forming strong hydrogen bonds, which accounts for its solubility in water.[3][4] Conversely, the eight-carbon aliphatic chain is nonpolar, contributing to its affinity for lipophilic environments.[2] This dual character, often termed amphiphilicity, dictates its solubility in organic solvents and is a primary determinant of its utility as an excipient, emulsifier, or chemical intermediate.[1][5] Understanding the delicate balance between its hydrophilic and lipophilic nature is paramount for its effective application.
Physicochemical Properties Governing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For Octane-1,2,8-triol, the following properties are of primary importance:
-
Hydrogen Bonding: With three hydroxyl groups, Octane-1,2,8-triol can act as both a hydrogen bond donor and acceptor.[6] This is the dominant interaction in polar protic solvents like alcohols.
-
Dipole-Dipole Interactions: The polar C-O bonds in the hydroxyl groups create a net dipole moment, allowing for electrostatic interactions with other polar molecules.
-
Van der Waals Forces: The nonpolar octyl chain interacts with solvent molecules through weaker London dispersion forces. These interactions are more significant in nonpolar solvents.
The interplay of these forces determines the extent to which Octane-1,2,8-triol will dissolve in a given organic solvent.
Predicted Solubility Profile of Octane-1,2,8-triol
Based on its structure, a qualitative solubility profile can be predicted across different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. The hydroxyl groups of the triol can readily form hydrogen bonds with the hydroxyl groups of the solvent.[7]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): Moderate to good solubility is anticipated. These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the triol.[8]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is predicted. The energetic favorability of the triol's hydroxyl groups interacting with each other (cohesion) is much greater than their interaction with the nonpolar solvent molecules (adhesion). While the octyl chain has an affinity for these solvents, it is not sufficient to overcome the strong hydrogen bonding network of the triol.[2]
The following table provides a summary of the predicted solubility and the primary intermolecular forces at play.
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Interactions |
| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | Acetone, DMSO | Moderate to High | Dipole-Dipole, Hydrogen Bonding (acceptor) |
| Nonpolar | Hexane, Toluene | Low | Van der Waals (London Dispersion) Forces |
Experimental Determination of Solubility
Accurate determination of solubility requires a robust and well-controlled experimental methodology. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[9][10]
Detailed Experimental Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of Octane-1,2,8-triol in various organic solvents at a specified temperature.
Materials:
-
Octane-1,2,8-triol (purity >97%)[11]
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Octane-1,2,8-triol to a series of scintillation vials.
-
Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.[12]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples at a constant speed for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.[13]
-
-
Sample Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of Octane-1,2,8-triol in the diluted sample using a validated HPLC or GC method.[13]
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Self-Validating System: The protocol's integrity is maintained by ensuring an excess of solid solute remains at the end of the equilibration period, confirming that the solution is indeed saturated. Additionally, analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) can validate that equilibrium has been achieved.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Interpreting Solubility Data: The Role of Solvent-Solute Interactions
The quantitative solubility data obtained from the experimental protocol can be interpreted by examining the molecular interactions between Octane-1,2,8-triol and the solvent molecules.
-
In Polar Protic Solvents: The high solubility is a direct result of the favorable hydrogen bonding between the triol's -OH groups and the solvent's -OH groups. The energy gained from these interactions readily overcomes the cohesive forces within the triol's crystal lattice.
-
In Polar Aprotic Solvents: The moderate to high solubility arises from strong dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds from the triol. The absence of a hydrogen-bond-donating group on the solvent slightly reduces the overall solvating power compared to protic solvents.
-
In Nonpolar Solvents: The low solubility is due to the significant energy penalty required to break the strong hydrogen bonds between the triol molecules. The weak van der Waals forces between the triol's alkyl chain and the nonpolar solvent are insufficient to compensate for this energy loss.
The following diagram illustrates the primary intermolecular forces between Octane-1,2,8-triol and different solvent types.
Caption: Intermolecular Interactions between Octane-1,2,8-triol and Solvents.
Conclusion and Future Directions
The solubility profile of Octane-1,2,8-triol is a complex function of its amphiphilic structure. Its high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in nonpolar solvents can be rationalized by considering the dominant intermolecular forces. The experimental protocol outlined in this guide provides a reliable method for quantifying its solubility. For drug development professionals, this understanding is crucial for formulation design, particularly for creating stable emulsions or solubilizing active pharmaceutical ingredients. Future research could explore the effect of temperature on solubility to determine the thermodynamic parameters of dissolution, providing even deeper insights into the solvation process.
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TSFX. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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TSFX. (n.d.). Alcohols, Phenols, and Ethers. Retrieved from [Link]
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Koyon. (2025, August 20). What are the solubility characteristics of polyether polyols?. Retrieved from [Link]
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PubChem. (n.d.). Octane-1,4,8-triol. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The properties of alcohols. Retrieved from [Link]
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Scribd. (n.d.). Experiment Report 2 | PDF | Alcohol | Solubility. Retrieved from [Link]
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Prezi. (2024, November 27). Polyhydroxy Alcohols. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 15.8: Polyhydric Alcohols. Retrieved from [Link]
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ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]
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An In-Depth Technical Guide to the Toxicological and Safety Profile of Octane-1,2,8-triol
Introduction to Octane-1,2,8-triol
Octane-1,2,8-triol is a triol with an eight-carbon chain and hydroxyl groups at the 1, 2, and 8 positions. Its trifunctional nature suggests potential applications as a humectant, solvent, and plasticizer in various industries, including pharmaceuticals and personal care products. A thorough understanding of its toxicological and safety profile is paramount for its responsible development and use.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, excretion (ADME), and potential for toxicological effects.
| Property | Value/Information | Source |
| Chemical Formula | C₈H₁₈O₃ | - |
| Molecular Weight | 162.23 g/mol | - |
| Appearance | Likely a viscous liquid or low-melting solid at room temperature | General chemical principles |
| Solubility | Expected to be soluble in water and polar organic solvents due to the presence of three hydroxyl groups | General chemical principles |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be low, indicating hydrophilicity | General chemical principles |
Toxicological Assessment (Based on Surrogate Data for Octane-1,2-diol)
The following sections detail the toxicological profile of Octane-1,2-diol, which serves as a surrogate for Octane-1,2,8-triol.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.
| Route of Exposure | Species | Endpoint | Value | Reference |
| Oral | Rat | LD50 | > 2,000 mg/kg | [1][2] |
| Inhalation | Rat | LC50 (4h) | > 7.015 mg/L | [2][3] |
| Dermal | - | - | No data available | [1] |
Interpretation: The acute oral toxicity of Octane-1,2-diol in rats is low, with an LD50 greater than 2,000 mg/kg.[1][2] Similarly, the acute inhalation toxicity is also low.[2][3] These results suggest that a single, high-dose exposure to this type of molecule is unlikely to cause significant systemic toxicity.
Skin and Eye Irritation
These studies evaluate the potential for a substance to cause local irritation upon contact with the skin and eyes.
-
Skin Irritation: In studies conducted on rabbits, Octane-1,2-diol was found to be a non-irritant to the skin.[1] However, some sources suggest that it may cause skin discomfort and that repeated exposure could lead to dryness and cracking.[4][5] In cosmetic products, it is generally used at low, diluted concentrations and is considered to have a low potential for irritation.[6]
-
Eye Irritation: Octane-1,2-diol is classified as a serious eye irritant.[1][7][8] Studies in rabbits have shown that it causes eye irritation.[1]
Experimental Insight: The Bovine Corneal Opacity and Permeability (BCOP) test is a validated in vitro method used to assess the eye irritation potential of a substance. This assay utilizes corneas from cattle, a by-product of the food industry, to measure changes in corneal opacity and permeability to a fluorescent dye after exposure to a test substance. A positive result in the BCOP assay is indicative of a substance's potential to cause serious eye damage.
Experimental Protocol: Bovine Corneal Opacity and Permeability (BCOP) Test
This protocol is a generalized representation of the BCOP assay and should be adapted based on specific laboratory and regulatory guidelines.
-
Cornea Preparation:
-
Obtain fresh bovine eyes from a local abattoir.
-
Dissect the corneas, ensuring they are free from defects.
-
Mount the corneas in specialized holders that create separate anterior and posterior chambers.
-
Fill both chambers with a suitable culture medium and incubate for at least one hour to allow for equilibration.
-
-
Initial Opacity Measurement:
-
Measure the basal opacity of each cornea using an opacitometer.
-
Discard any corneas with an initial opacity above a predetermined threshold.
-
-
Test Substance Application:
-
Remove the medium from the anterior chamber.
-
Apply the test substance (e.g., Octane-1,2,8-triol or its formulation) directly to the epithelial surface of the cornea.
-
The exposure time can vary depending on the substance and the expected level of irritation.
-
-
Post-Exposure Rinsing and Incubation:
-
Thoroughly rinse the test substance from the corneal surface with a saline solution or culture medium.
-
Refill the anterior chamber with fresh medium and incubate for a specified period.
-
-
Final Opacity Measurement:
-
Measure the opacity of each cornea again to determine the change in light transmission.
-
-
Permeability Measurement:
-
Add a sodium fluorescein solution to the anterior chamber and incubate.
-
After the incubation period, collect the medium from the posterior chamber.
-
Measure the amount of fluorescein that has passed through the cornea using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the in vitro irritation score based on the changes in opacity and permeability.
-
Classify the substance's irritation potential based on the calculated score.
-
Skin Sensitization
Skin sensitization is an allergic reaction that develops after repeated exposure to a substance.
-
Animal Studies: In a local lymph node assay (LLNA) conducted in mice, Octane-1,2-diol did not cause skin sensitization.[1]
-
Human Studies: Human Repeat Insult Patch Tests (HRIPT) have been conducted on cosmetic formulations containing Octane-1,2-diol.[9] In a study with 200 subjects, a mixture of 1,2-hexanediol and caprylyl glycol did not induce delayed Type IV hypersensitivity reactions.[10] The HRIPT is a robust method for assessing the skin sensitization potential in humans under exaggerated exposure conditions.[11][12][13][14] While generally considered safe, there have been some case reports of allergic contact dermatitis to caprylyl glycol in cosmetic products, suggesting that a small subset of individuals may develop sensitization.[15][16][17]
Mutagenicity and Genotoxicity
These assays are designed to assess the potential of a substance to cause genetic mutations or damage to chromosomes.
-
Ames Test: Octane-1,2-diol was not mutagenic in the bacterial reverse mutation assay (Ames test).[1] The Ames test is a widely used in vitro assay that uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[18][19][20] A negative result in the Ames test is a strong indicator that a substance is not a bacterial mutagen.[21]
-
In Vitro Mammalian Cell Gene Mutation Test: In a study using Chinese hamster lung cells, Octane-1,2-diol was not genotoxic.[1]
Experimental Insight: The Ames test is a critical component of the standard battery of genotoxicity tests required by regulatory agencies. It is a relatively rapid and cost-effective screen for mutagenic potential.
Diagram: Workflow of the Ames Test
Caption: A simplified workflow of the Ames test for mutagenicity assessment.
Repeated Dose Toxicity
Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance after prolonged or repeated exposure.
In a 28-day oral toxicity study in rats, a No-Observed-Adverse-Effect-Level (NOAEL) for systemic toxicity of 300 mg/kg/day was established for Octane-1,2-diol.[7] The observed effects at higher doses were irritation of the stomach lining, which is not considered relevant to humans.[7] A No-Observed-Effect-Level (NOEL) of 50 mg/kg/day was also reported.[7]
Reproductive and Developmental Toxicity
These studies assess the potential for a substance to interfere with reproduction or cause harm to a developing fetus.
The Cosmetic Ingredient Review (CIR) Expert Panel concluded that 1,2-glycols, including caprylyl glycol, did not cause adverse effects on reproduction or development in repeated dose studies.[4] A No-Observed-Adverse-Effect-Level (NOAEL) for reproductive toxicity of 1000 mg/kg/day has been reported for a structural analogue, and it is expected that Octane-1,2-diol would not be a reproductive toxicant.[8][22][23] Developmental toxicity is typically assessed through studies involving repeated dosing during organogenesis.[24]
Metabolism and Pharmacokinetics
-
Absorption: 1,2-Glycols such as caprylyl glycol are readily absorbed through the skin.[7][25] Modeling data suggests that skin penetration decreases as the carbon chain length of the 1,2-glycol increases.[7]
-
Metabolism: It is suggested that 1,2-glycols are metabolized in the skin before reaching systemic circulation.[7] The metabolic pathway for long-chain diols is thought to involve transformation into the corresponding diacid as the initial step.[26] The metabolism of 1,2-propanediol is well-studied and may provide insights into the metabolic fate of longer-chain diols.[14][27][28][29] For Octane-1,2,8-triol, it is plausible that it would undergo oxidation at the primary and secondary alcohol groups, potentially followed by beta-oxidation of the carbon chain.
Diagram: Plausible Metabolic Pathway for a Long-Chain Triol
Caption: A hypothetical metabolic pathway for a long-chain triol like Octane-1,2,8-triol.
Safety Assessment and Conclusion
Based on the comprehensive toxicological data available for the surrogate molecule, Octane-1,2-diol, it can be concluded that Octane-1,2,8-triol is likely to have a low order of acute toxicity via the oral and inhalation routes. It is not expected to be a skin irritant or a skin sensitizer under normal use conditions, although a small potential for allergic contact dermatitis in susceptible individuals cannot be entirely ruled out. It is, however, expected to be a serious eye irritant.
Octane-1,2,8-triol is not expected to be mutagenic or genotoxic. The available data on repeated dose and reproductive toxicity for the surrogate suggest a low potential for systemic toxicity and no adverse effects on reproduction or development.
The primary hazard associated with Octane-1,2,8-triol is likely to be serious eye irritation. Therefore, appropriate handling procedures and personal protective equipment, particularly eye protection, should be used to avoid direct contact with the eyes. For topical applications in pharmaceutical and personal care products, the concentration of Octane-1,2,8-triol should be carefully controlled to minimize the potential for eye irritation.
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Caprylyl Glycol: The Common Skin Care Ingredient You've Never Heard Of . Healthline. [Link]
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Skin Sensitization Risk Assessment and Confidence in New Approach Methodologies . Cosmetic Ingredient Review. [Link]
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Oxidative carbon–carbon bond cleavage of 1,2-diols to carboxylic acids/ketones by an inorganic-ligand supported iron catalyst . Green Chemistry (RSC Publishing). [Link]
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1,2-octanediol . AERU - University of Hertfordshire. [Link]
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Methodological & Application
Enantioselective Synthesis of (R)- and (S)-Octane-1,2,8-triol: A Comprehensive Guide for Researchers
Introduction: The Significance of Chiral Diols and Octane-1,2,8-triol
Chiral vicinal diols are pivotal structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals. Their stereochemistry often dictates their pharmacological activity, making the development of robust enantioselective synthetic methods a cornerstone of modern drug discovery and development. Octane-1,2,8-triol, a C8 aliphatic triol, presents a valuable building block in organic synthesis. Its three hydroxyl groups offer multiple points for further functionalization, and the chiral center at the C2 position allows for the synthesis of stereochemically defined complex molecules. The (R)- and (S)-enantiomers of octane-1,2,8-triol can serve as precursors for the synthesis of bioactive lipids, insect pheromones, and other specialty chemicals.
This comprehensive guide provides a detailed, field-proven protocol for the enantioselective synthesis of both (R)- and (S)-octane-1,2,8-triol, commencing from the readily available starting material, 7-octen-1-ol. The synthetic strategy hinges on a three-step sequence:
-
Protection of the primary alcohol of 7-octen-1-ol as a silyl ether to prevent interference in the subsequent dihydroxylation step.
-
Enantioselective Dihydroxylation of the terminal alkene using the Sharpless Asymmetric Dihydroxylation methodology to introduce the chiral diol functionality with high enantiocontrol.[1][2]
-
Deprotection of the silyl ether to unveil the primary alcohol, yielding the target octane-1,2,8-triol.
This document is intended for researchers, scientists, and drug development professionals, offering not just a stepwise protocol but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The choice of the tert-butyldimethylsilyl (TBDMS) protecting group is strategic due to its stability under the basic conditions of the Sharpless dihydroxylation and its facile removal under mild, fluoride-mediated conditions.[3] The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for the enantioselective oxidation of alkenes to vicinal diols, utilizing a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[4][5] The choice of the chiral ligand, either from the AD-mix-α or AD-mix-β formulation, dictates the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-diol.[2]
Caption: Synthetic workflow for (R/S)-Octane-1,2,8-triol.
Experimental Protocols
PART 1: Protection of 7-Octen-1-ol
Rationale: The primary hydroxyl group of 7-octen-1-ol is nucleophilic and would interfere with the Sharpless Asymmetric Dihydroxylation reagents. Therefore, it is essential to "protect" this functional group by converting it into a less reactive ether. The tert-butyldimethylsilyl (TBDMS) ether is an ideal choice due to its ease of formation, stability to the basic dihydroxylation conditions, and selective cleavage under mild conditions that will not affect the newly formed diol.[6][7]
Materials:
-
7-Octen-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Protocol 1: Synthesis of tert-butyl(oct-7-en-1-yloxy)silane
-
To a stirred solution of 7-octen-1-ol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add imidazole (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure TBDMS-protected 7-octen-1-ol.
| Compound | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 7-Octen-1-ol | 128.21 | 1.0 | (user defined) |
| TBDMSCl | 150.72 | 1.2 | (calculated) |
| Imidazole | 68.08 | 2.5 | (calculated) |
Table 1: Reagent quantities for the protection of 7-octen-1-ol.
PART 2: Sharpless Asymmetric Dihydroxylation
Rationale: This is the key enantioselective step. The Sharpless Asymmetric Dihydroxylation utilizes a pre-packaged mixture of reagents (AD-mix-α or AD-mix-β) that contains the osmium catalyst, a chiral ligand (a derivative of dihydroquinine for AD-mix-α or dihydroquinidine for AD-mix-β), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate).[1][2] The chiral ligand creates a chiral environment around the osmium catalyst, leading to a diastereomeric transition state when it reacts with the alkene. This results in the preferential formation of one enantiomer of the diol. AD-mix-β typically yields the (R)-diol from a terminal alkene, while AD-mix-α yields the (S)-diol.
Materials:
-
tert-butyl(oct-7-en-1-yloxy)silane
-
AD-mix-α or AD-mix-β
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Protocol 2a: Synthesis of (R)-8-(tert-butyldimethylsilyloxy)octane-1,2-diol (using AD-mix-β)
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).
-
Add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.0 eq) to the solvent mixture and stir until the solids are dissolved, resulting in a clear, two-phase system.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the TBDMS-protected 7-octen-1-ol (1.0 eq) to the vigorously stirred reaction mixture.
-
Continue stirring at 0 °C for 24 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure (R)-diol.
Protocol 2b: Synthesis of (S)-8-(tert-butyldimethylsilyloxy)octane-1,2-diol (using AD-mix-α)
Follow the same procedure as in Protocol 2a, but substitute AD-mix-β with AD-mix-α.
| Reagent | Purpose | Amount |
| AD-mix-α/β | Catalyst, Chiral Ligand, Re-oxidant, Base | 1.4 g / mmol of alkene |
| Methanesulfonamide | Accelerates catalytic turnover | 1.0 eq |
| Sodium Sulfite | Quenching agent (reduces OsO₄) | 1.5 g / mmol of alkene |
Table 2: Key reagents for the Sharpless Asymmetric Dihydroxylation.
PART 3: Deprotection of the Silyl Ether
Rationale: The final step is to remove the TBDMS protecting group to reveal the primary alcohol and obtain the desired octane-1,2,8-triol. Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this transformation.[8] The high affinity of the fluoride ion for silicon drives the cleavage of the strong Si-O bond, forming a stable Si-F bond and liberating the alkoxide, which is subsequently protonated during workup to give the alcohol.[9]
Materials:
-
(R)- or (S)-8-(tert-butyldimethylsilyloxy)octane-1,2-diol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Protocol 3: Synthesis of (R)- or (S)-Octane-1,2,8-triol
-
Dissolve the silyl-protected diol (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude triol by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure (R)- or (S)-octane-1,2,8-triol.
Sources
- 1. scispace.com [scispace.com]
- 2. chromtech.com [chromtech.com]
- 3. bg.copernicus.org [bg.copernicus.org]
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- 6. youtube.com [youtube.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Experimental protocol for the synthesis of Octane-1,2,8-triol
An Application Note for the Synthesis of Octane-1,2,8-triol
Introduction
Octane-1,2,8-triol is a polyfunctional organic molecule characterized by an eight-carbon backbone with hydroxyl groups at the first, second, and eighth positions.[1] The presence of these three hydroxyl groups imparts significant polarity and the capacity for hydrogen bonding, making it soluble in water and other polar solvents.[1][2] While specific research on octane-1,2,8-triol is limited, its structural motifs suggest potential applications as a humectant, emollient, or viscosity-regulating agent in the cosmetics and personal care industries.[1] Furthermore, polyols of this nature can serve as valuable building blocks in the synthesis of more complex molecules, including surfactants, plasticizers, and pharmaceutical intermediates.
This document provides a detailed experimental protocol for the laboratory-scale synthesis of octane-1,2,8-triol. The chosen synthetic strategy is the syn-dihydroxylation of a terminal alkene, a reliable and well-established transformation in organic chemistry.
Synthesis Strategy: The Upjohn Dihydroxylation
The synthesis of octane-1,2,8-triol is achieved through the syn-dihydroxylation of the commercially available starting material, 7-octen-1-ol. This reaction, known as the Upjohn dihydroxylation, converts the terminal alkene functionality into a vicinal diol (a 1,2-diol).[3][4]
The key to this transformation is the use of osmium tetroxide (OsO₄) as a catalyst. Osmium tetroxide reacts with the alkene in a concerted [3+2] cycloaddition to form a cyclic osmate ester intermediate.[4] This intermediate is then hydrolyzed to yield the cis-diol. Due to the high toxicity and cost of osmium tetroxide, the reaction is performed with only a catalytic amount of this reagent.[5] A stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium(VIII) catalyst from its reduced osmium(VI) state, allowing the catalytic cycle to continue.[3][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 7-Octen-1-ol | ≥98% | e.g., Sigma-Aldrich | 13175-44-5 | Starting material. |
| Osmium Tetroxide (OsO₄) | ≥99.8% or solution | e.g., Sigma-Aldrich | 20816-12-0 | EXTREMELY TOXIC . Handle with extreme caution in a fume hood. |
| N-Methylmorpholine N-oxide (NMO) | ≥97% or 50 wt.% aq. soln. | e.g., Sigma-Aldrich | 7529-22-8 | Co-oxidant. |
| Acetone | ACS Reagent Grade | e.g., Fisher Scientific | 67-64-1 | Reaction solvent. |
| Deionized Water | N/A | N/A | 7732-18-5 | Co-solvent. |
| Sodium Sulfite (Na₂SO₃) | Anhydrous, ≥98% | e.g., Sigma-Aldrich | 7757-83-7 | Quenching agent. |
| Dichloromethane (DCM) | ACS Reagent Grade | e.g., Fisher Scientific | 75-09-2 | Extraction solvent. |
| Magnesium Sulfate (MgSO₄) | Anhydrous, ≥97% | e.g., Sigma-Aldrich | 7487-88-9 | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich | 7631-86-9 | Stationary phase for column chromatography. |
| Ethyl Acetate | ACS Reagent Grade | e.g., Fisher Scientific | 141-78-6 | Mobile phase for column chromatography. |
| Hexanes | ACS Reagent Grade | e.g., Fisher Scientific | 110-54-3 | Mobile phase for column chromatography. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Octane-1,2,8-triol.
Detailed Synthesis Protocol
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methylmorpholine N-oxide (NMO) (1.5 eq).
-
Add a solvent mixture of acetone and water (10:1 v/v, e.g., 100 mL acetone, 10 mL water).
-
Stir the mixture until the NMO is fully dissolved.
-
Add 7-octen-1-ol (1.0 eq) to the flask.
2. Catalytic Dihydroxylation:
-
CRITICAL: In a well-ventilated chemical fume hood, add a catalytic amount of osmium tetroxide (0.002 - 0.01 eq) to the stirring solution. This can be added as a solution in tert-butanol or directly as a solid, though the solution is recommended for easier and safer handling.[7]
-
Seal the flask and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 12-24 hours.
3. Reaction Quenching and Work-up:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (approx. 50 mL).
-
Stir the mixture vigorously for 30-60 minutes. The color of the solution should change from dark brown/black to a lighter shade.
-
Remove the acetone from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous slurry to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or solid.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 50% ethyl acetate and gradually increasing to 100%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford pure octane-1,2,8-triol.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₃ | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Appearance | White to almost white powder or liquid | [1] |
| Solubility | Soluble in water | [2] |
| CAS Number | 382631-43-8 | [1] |
Safety Precautions
-
Osmium Tetroxide (OsO₄): Osmium tetroxide is extremely toxic and volatile. It is fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage, potentially leading to blindness.[8][9] All manipulations involving OsO₄ must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Aqueous solutions are less volatile but still highly toxic. All waste containing osmium must be disposed of as hazardous waste according to institutional guidelines.[7]
-
N-Methylmorpholine N-oxide (NMO): NMO is an oxidizer and may intensify fire.[10] It can cause skin and serious eye irritation.[11][12] Avoid contact with skin and eyes, and wear appropriate PPE.
-
General Precautions: Standard laboratory safety practices should be followed throughout the procedure. Avoid inhalation of vapors and contact with skin and eyes for all chemicals used.
References
-
AGR1015, AGR1016, AGR1017 Osmium Tetroxide - Safety data sheet. (2019). Agar Scientific. Available at: [Link]
-
Safety Data Sheet: osmium tetraoxide. (n.d.). Carl ROTH. Available at: [Link]
-
Safety Data Sheet - Osmium Tetroxide Crystals. (2023). Ted Pella, Inc. Available at: [Link]
-
Fact Sheet: Osmium Tetroxide. (2022). University of Pennsylvania, Environmental Health and Radiation Safety. Available at: [Link]
-
Safety Data Sheet - OSMIUM TETROXIDE 4% AQUEOUS SOLUTION. (2024). Electron Microscopy Sciences. Available at: [Link]
-
Upjohn dihydroxylation. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Upjohn Dihydroxylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Upjohn Dihydroxylation. (n.d.). SynArchive. Available at: [Link]
-
Sharpless asymmetric dihydroxylation. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Upjohn Dihydroxylation & Cleavage of 1,2-Diols with NaIO4 (IOC 28). (2022). [Video]. YouTube. Available at: [Link]
-
OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. (2011). Master Organic Chemistry. Available at: [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023). Molecules, 28(11), 4381. Available at: [Link]
-
The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. (2006). Journal of Chemical Education, 83(8), 1193. Available at: [Link]
-
Octane-1,4,8-triol | C8H18O3 | CID 20221386. (n.d.). PubChem. National Institutes of Health. Available at: [Link]
-
The Career of K. Barry Sharpless. (2002). Macmillan Group Meeting. Available at: [Link]
-
CID 161554706 | C16H36O6. (n.d.). PubChem. National Institutes of Health. Available at: [Link]
-
Biosynthesis of 1-octen-3-ol and 10-oxo-trans-8-decenoic acid using a crude homogenate of Agaricus bisporus: Optimization of the reaction: Kinetic factors. (1998). Journal of Agricultural and Food Chemistry, 46(10), 4133-4138. Available at: [Link]
-
1-Octen-3-ol. (n.d.). Molecule of the Month. University of Bristol. Available at: [Link]
-
Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. (1983). Acta Alimentaria Polonica, 9(1-4), 47-56. Available at: [Link]
-
1-Octene. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. (2022). International Journal of Molecular Sciences, 23(16), 8996. Available at: [Link]
-
Dihydroxylation of a (Z)-Alkene to Make a Diol. (2012). [Video]. YouTube. Available at: [Link]
-
Syn dihydroxylation | Alkenes and Alkynes | Organic chemistry | Khan Academy. (2012). [Video]. YouTube. Available at: [Link]
-
UCF CHM2210 - Chapter 8.19 - Syn-Dihydroxylation Reaction. (2023). [Video]. YouTube. Available at: [Link]
-
8.7b Syn Dihydroxylation. (2018). [Video]. YouTube. Available at: [Link]
-
Oct-7-en-1-ol | C8H16O | CID 83203. (n.d.). PubChem. National Institutes of Health. Available at: [Link]
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- 7. Fact Sheet: Osmium Tetroxide | PennEHRS [ehrs.upenn.edu]
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- 12. fishersci.com [fishersci.com]
Application Notes & Protocols: Leveraging Octane-1,2,8-triol as a Versatile Chiral Building Block in Modern Synthesis
Abstract
In the landscape of asymmetric synthesis, the "chiral pool" offers a valuable repository of enantiomerically pure starting materials for the construction of complex molecular architectures.[1] Octane-1,2,8-triol, a C8 linear-chain polyol, presents a unique and underexplored scaffold for the synthesis of novel bioactive molecules and chiral auxiliaries. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of octane-1,2,8-triol as a chiral building block. We delve into its intrinsic properties, propose detailed synthetic strategies for the selective functionalization of its distinct hydroxyl groups, and provide robust protocols for its derivatization and use in the synthesis of valuable molecular targets, including macrocycles and substituted heterocycles.
Introduction: The Strategic Value of C8 Polyols in Synthesis
The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical research.[2] Chiral building blocks, which are enantiomerically enriched molecules used as starting materials, are essential for constructing stereochemically defined molecules that can interact selectively with biological targets.[3] While carbohydrates, amino acids, and terpenes are the most common members of the chiral pool, less common scaffolds like octane-1,2,8-triol offer unique synthetic opportunities.[1][4]
Octane-1,2,8-triol is a triol with the molecular formula C₈H₁₈O₃, featuring hydroxyl groups at the 1, 2, and 8 positions of an octane backbone.[5][6] This arrangement provides a fascinating combination of functionalities: a vicinal diol at one terminus and a sterically accessible primary alcohol at the other, separated by a flexible lipophilic carbon chain. This distinct topology makes it a promising precursor for a range of complex molecules.
Physicochemical Properties of Octane-1,2,8-triol
A thorough understanding of the physical and chemical properties of a building block is critical for designing effective synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O₃ | [6] |
| Molecular Weight | 162.23 g/mol | [6] |
| Appearance | White to almost white powder or crystal; also available as a liquid | [6] |
| InChI Key | GKCGJDQACNSNBB-UHFFFAOYSA-N | [6] |
| CAS Number | 382631-43-8 | [6] |
Core Synthetic Strategy: Orthogonal Protection and Sequential Functionalization
The synthetic utility of octane-1,2,8-triol hinges on the ability to selectively differentiate its three hydroxyl groups. The vicinal 1,2-diol and the remote C8 primary alcohol have distinct reactivities that can be exploited through carefully chosen protecting group strategies. This allows for a stepwise and controlled elaboration of the molecular scaffold.
The Principle of Orthogonal Protection
Orthogonal protecting groups are sets of protecting groups that can be removed in any order with reagents and conditions that do not affect other protecting groups in the molecule. This strategy is paramount when dealing with polyfunctional molecules like octane-1,2,8-triol.
Figure 1: Proposed orthogonal protection strategy for octane-1,2,8-triol.
Protocol 1: Selective Protection of the 1,2-Diol
The vicinal diol at the C1 and C2 positions can be selectively protected as a cyclic acetal, most commonly an acetonide. This reaction is typically fast and high-yielding due to the favorable thermodynamics of forming a five-membered ring.
Materials:
-
Octane-1,2,8-triol
-
2,2-Dimethoxypropane or Acetone
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Anhydrous dichloromethane (DCM) or acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve octane-1,2,8-triol (1.0 eq) in anhydrous DCM.
-
Add 2,2-dimethoxypropane (1.5 eq).
-
Add a catalytic amount of p-TsOH (0.05 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-protected intermediate by flash column chromatography.
Protocol 2: Protection of the C8-Hydroxyl Group
With the 1,2-diol masked, the primary hydroxyl at C8 is available for protection, for instance, as a silyl ether. This creates a fully protected intermediate that is stable to a wide range of reaction conditions.
Materials:
-
Acetonide-protected octane-1,8-diol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the acetonide-protected intermediate (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) followed by TBDMSCl (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the fully protected octane-1,2,8-triol derivative by flash column chromatography.
Application in the Synthesis of Chiral Macrocycles
The differentially protected octane-1,2,8-triol is an excellent precursor for the synthesis of chiral macrocycles, which are of significant interest in drug discovery.[7] The eight-carbon chain provides a flexible yet pre-organized backbone for macrocyclization.
Figure 2: Proposed workflow for the synthesis of a chiral macrocyclic ether.
Protocol 3: Synthesis of a Chiral Macrocyclic Ether
This protocol outlines a plausible route to a novel chiral macrocyclic ether, leveraging the functionalities of the octane-1,2,8-triol backbone.
Step 1: Selective Deprotection of the C8-Silyl Ether
-
Follow a standard procedure using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF to selectively remove the TBDMS group, yielding the free primary alcohol at C8.
Step 2: Oxidation of the C8-Alcohol to an Aldehyde
-
Employ a mild oxidation agent such as Dess-Martin periodinane (DMP) or a Swern oxidation to convert the primary alcohol to the corresponding aldehyde.
Step 3: Deprotection of the 1,2-Diol
-
Use mild acidic conditions (e.g., acetic acid in aqueous THF) to hydrolyze the acetonide, revealing the 1,2-diol.
Step 4: Intramolecular Wittig Reaction and Cyclization
-
The resulting diol-aldehyde is a key intermediate.
-
Convert one of the hydroxyls of the 1,2-diol to a leaving group (e.g., a tosylate).
-
In a separate flask, prepare the ylide from (methoxymethyl)triphenylphosphonium chloride and a strong base.
-
React the tosylated intermediate with the ylide. The resulting alkoxide will displace the tosylate to form a phosphonium salt.
-
Treatment with a base will generate the ylide in situ, which will then react with the aldehyde at the other end of the molecule in an intramolecular Wittig reaction to form the macrocyclic ether.
Application in the Synthesis of Substituted Heterocycles
The 1,2-diol moiety of octane-1,2,8-triol is a classic precursor for the synthesis of various heterocycles. After suitable modification of the C8-hydroxyl group, the 1,2-diol can be cleaved and the resulting fragments can undergo intramolecular cyclization to form, for example, chiral pyrrolidines or piperidines.
Figure 3: Proposed workflow for the synthesis of a chiral substituted piperidine.
Protocol 4: Synthesis of a Chiral Substituted Piperidine
This protocol provides a conceptual framework for the synthesis of a chiral piperidine derivative.
Step 1: Conversion of the C8-Hydroxyl to an Azide
-
Start with the acetonide-protected octane-1,8-diol.
-
Convert the C8-hydroxyl group into a good leaving group, such as a tosylate, by reacting with tosyl chloride in pyridine.
-
Displace the tosylate with sodium azide in DMF to yield the C8-azido intermediate.
Step 2: Deprotection and Cleavage of the 1,2-Diol
-
Remove the acetonide protecting group under mild acidic conditions.
-
Cleave the resulting 1,2-diol using sodium periodate (NaIO₄) to generate a terminal aldehyde.
Step 3: Intramolecular Reductive Amination
-
The resulting azido-aldehyde is the key precursor for cyclization.
-
Subject this intermediate to catalytic hydrogenation (e.g., H₂, Pd/C). This will simultaneously reduce the azide to a primary amine and the aldehyde to an alcohol, which will then undergo intramolecular reductive amination to form the chiral substituted piperidine.
Conclusion
Octane-1,2,8-triol, while not as extensively studied as other members of the chiral pool, holds significant untapped potential as a versatile building block in asymmetric synthesis. Its unique arrangement of hydroxyl groups allows for selective manipulations and the construction of complex and valuable molecular architectures. The proposed strategies and protocols in this guide, grounded in established synthetic principles, provide a solid foundation for researchers to explore the utility of this promising chiral synthon in the development of novel pharmaceuticals and other functional molecules.
References
-
Beuerle, T., Engelhard, S., Bicchi, C., & Schwab, W. (1999). Isolation, identification, and enantioselective synthesis of octane-1,3,7-triol: determination of its absolute configuration. Journal of natural products, 62(1), 35–40. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. Available at: [Link]
-
Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Retrieved from [Link]
-
Marsault, E., & Peterson, M. L. (2011). Macrocycles are great cycles: applications, opportunities, and challenges of synthetic macrocycles in drug discovery. Journal of medicinal chemistry, 54(7), 1961–2004. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161554706, octane-1,2,8-triol. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Oxidation of terminal diols using an oxoammonium salt: a systematic study. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent progress in selective functionalization of diols via organocatalysis. Retrieved from [Link]
-
Ren, H., & Micalizio, G. C. (2016). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. The Journal of organic chemistry, 81(23), 11401–11417. Available at: [Link]
-
Wikipedia. (2023). Chiral pool. Retrieved from [Link]
-
Wikipedia. (2023). Diol. Retrieved from [Link]
- Pure and Applied Chemistry. (1996).
-
Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]
-
ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
YouTube. (2025). A short Chiral Pool Synthesis - Insights in Advanced Organic Chemistry 26. Retrieved from [Link]
- Pure and Applied Chemistry. (1995).
-
ResearchGate. (2015). Synthesis of new diverse macrocycles from diol precursors. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Asymmetric Synthesis of Nitrogen Heterocycles. Retrieved from [Link]
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ResearchGate. (2008). Asymmetric Synthesis of Nitrogen Heterocycles. Retrieved from [Link]
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Molecules. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
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Application Notes and Protocols: Octane-1,2,8-triol as a Surfactant and Emulsifying Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide to understanding and utilizing Octane-1,2,8-triol as a surfactant and emulsifying agent. This document offers insights into its physicochemical properties, mechanism of action, and detailed protocols for its application in forming and stabilizing emulsions, with a particular focus on its potential in pharmaceutical and drug delivery systems.
Introduction to Octane-1,2,8-triol: A Novel Polyhydroxy Surfactant
Octane-1,2,8-triol is a unique polyhydroxy compound featuring an eight-carbon aliphatic chain with three hydroxyl (-OH) groups located at the first, second, and eighth positions. This molecular architecture imparts amphiphilic properties, positioning it as a promising non-ionic surfactant and emulsifying agent.[1][2] The presence of multiple hydroxyl groups suggests a strong hydrophilic character, while the octane backbone provides a lipophilic tail.[1][3] This dual nature allows Octane-1,2,8-triol to orient itself at oil-water interfaces, reducing interfacial tension and facilitating the formation of stable emulsions.[4]
Physicochemical Properties
While specific experimental data for Octane-1,2,8-triol is not extensively available in public literature, its properties can be inferred from its structure and comparison with other polyhydroxy alcohols and long-chain diols.[3][5][6]
| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |
| Appearance | Viscous liquid or low-melting solid at room temperature. | The long carbon chain and multiple hydroxyl groups contribute to intermolecular hydrogen bonding, likely resulting in a higher viscosity compared to shorter-chain alcohols.[1][3] |
| Solubility | Soluble in water and polar organic solvents; limited solubility in nonpolar oils. | The three hydroxyl groups confer significant hydrophilicity, promoting solubility in aqueous phases.[1][3] |
| Molecular Weight | 162.23 g/mol | Calculated based on its chemical formula (C8H18O3). |
| HLB (Hydrophilic-Lipophilic Balance) | Estimated to be in the range of 8-12. | This is a theoretical estimation. The presence of three hydroxyl groups on a C8 chain suggests it would be effective for forming oil-in-water (O/W) emulsions. The exact HLB value would need to be determined experimentally. |
| Critical Micelle Concentration (CMC) | To be determined experimentally. | The CMC is a critical parameter for surfactant efficiency and is dependent on the specific formulation conditions.[7] A protocol for its determination is provided in Section 3. |
Mechanism of Action as a Surfactant and Emulsifying Agent
The efficacy of Octane-1,2,8-triol as a surfactant stems from its amphiphilic nature. The hydrophobic octane tail preferentially interacts with the oil phase, while the hydrophilic triol head associates with the aqueous phase. This molecular arrangement at the oil-water interface reduces the free energy of the system, thereby lowering the interfacial tension and allowing for the dispersion of one liquid phase into another as fine droplets.[4]
Diagram: Emulsification Mechanism of Octane-1,2,8-triol
Caption: Molecular orientation of Octane-1,2,8-triol at the oil-water interface.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a key indicator of surfactant efficiency. The surface tension method is a common and reliable technique for determining the CMC.[8]
Principle: Below the CMC, the surface tension of a solution decreases as the surfactant concentration increases. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the interface.
Materials:
-
Octane-1,2,8-triol
-
Deionized water
-
Tensiometer (Wilhelmy plate or Du Noüy ring method)
-
Precision balance
-
Volumetric flasks and pipettes
Protocol:
-
Prepare a stock solution of Octane-1,2,8-triol (e.g., 10 mM) in deionized water.
-
Create a series of dilutions from the stock solution, ranging from a very low concentration (e.g., 0.01 mM) to a concentration expected to be above the CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting with the most dilute solution and progressing to the most concentrated. Ensure the measuring probe is thoroughly cleaned between measurements.
-
Plot the surface tension as a function of the logarithm of the Octane-1,2,8-triol concentration.
-
The CMC is the point at which the slope of the curve changes significantly. This can be determined by finding the intersection of the two linear portions of the graph.[9]
Diagram: Workflow for CMC Determination
Caption: Step-by-step workflow for determining the Critical Micelle Concentration.
Protocol for Preparing an Oil-in-Water (O/W) Emulsion
This protocol describes a general method for creating an O/W emulsion, which is suitable for encapsulating lipophilic active pharmaceutical ingredients (APIs).
Materials:
-
Octane-1,2,8-triol
-
Oil phase (e.g., medium-chain triglycerides, mineral oil)
-
Aqueous phase (deionized water or buffer)
-
High-shear homogenizer or sonicator
-
Beakers and magnetic stirrer
Protocol:
-
Preparation of Phases:
-
Aqueous Phase: Dissolve a predetermined amount of Octane-1,2,8-triol in the aqueous phase. The concentration should be above its CMC.[10]
-
Oil Phase: If applicable, dissolve the lipophilic API in the oil phase.
-
-
Heating: Gently heat both the oil and aqueous phases separately to the same temperature (e.g., 65-75 °C). This reduces the viscosity of the oil and facilitates emulsification.[11]
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.
-
Once all the oil has been added, subject the mixture to high-shear homogenization or sonication for a specified time (e.g., 2-5 minutes) to reduce the droplet size.[11]
-
-
Cooling: Allow the emulsion to cool to room temperature while gently stirring.
-
Characterization: Evaluate the emulsion for stability, droplet size, and other relevant parameters as described in Section 4.
Protocol for Preparing a Water-in-Oil (W/O) Emulsion
This protocol is suitable for encapsulating hydrophilic APIs.
Materials:
-
Octane-1,2,8-triol
-
Oil phase (e.g., mineral oil, silicone oil)
-
Aqueous phase (deionized water or buffer containing the hydrophilic API)
-
High-shear homogenizer
-
Beakers and magnetic stirrer
Protocol:
-
Preparation of Phases:
-
Oil Phase: Dissolve the Octane-1,2,8-triol in the oil phase. For W/O emulsions, the emulsifier is typically dissolved in the continuous phase.[12]
-
Aqueous Phase: Dissolve the hydrophilic API in the aqueous phase.
-
-
Heating: Gently heat both phases separately to the same temperature (e.g., 65-75 °C).
-
Emulsification:
-
Cooling: Cool the emulsion to room temperature with gentle stirring.
-
Characterization: Analyze the emulsion's properties as outlined in Section 4.
Characterization and Stability Testing of Emulsions
The stability of an emulsion is crucial for its application, especially in drug delivery, where shelf-life and consistent performance are paramount.[13]
Droplet Size Analysis
Method: Dynamic Light Scattering (DLS) or Laser Diffraction. Purpose: To determine the mean droplet size and the polydispersity index (PDI). Smaller and more uniform droplet sizes generally lead to more stable emulsions.[14]
Zeta Potential Measurement
Method: Electrophoretic Light Scattering. Purpose: To measure the surface charge of the droplets. For non-ionic surfactants like Octane-1,2,8-triol, the zeta potential is expected to be close to neutral. However, the formulation's pH and other excipients can influence this value. A zeta potential greater than ±30 mV generally indicates good electrostatic stability for ionic systems.[15]
Macroscopic Stability Assessment
Method: Visual observation over time at different storage conditions (e.g., room temperature, 4°C, 40°C). Purpose: To detect signs of instability such as creaming, sedimentation, flocculation, or coalescence.[13]
Accelerated Stability Testing
Method: Centrifugation. Purpose: To accelerate instability processes. Subjecting the emulsion to high centrifugal forces can quickly indicate its long-term stability.
Applications in Drug Development
Non-ionic surfactants like polyhydroxy alcohols are widely used in pharmaceutical formulations due to their low toxicity and high stability.[4][16][17]
Solubilization of Poorly Water-Soluble Drugs
Octane-1,2,8-triol can be used to create stable O/W emulsions to deliver hydrophobic drugs. By encapsulating the drug in the oil droplets, its aqueous solubility and bioavailability can be significantly enhanced.[17]
Controlled Release Formulations
The emulsion structure can be tailored to control the release rate of the encapsulated drug. For instance, in a W/O emulsion, a hydrophilic drug in the inner aqueous phase will have its release into the surrounding aqueous environment modulated by the oil barrier.
Topical and Transdermal Delivery
The emollient properties of long-chain alcohols, combined with the ability to form stable emulsions, make Octane-1,2,8-triol a potential candidate for topical drug delivery systems, enhancing skin hydration and drug penetration.[5]
Conclusion
Octane-1,2,8-triol presents itself as a versatile and promising non-ionic surfactant and emulsifying agent for a range of applications, particularly in the pharmaceutical and cosmetic industries. Its unique tri-hydroxyl structure on an octane backbone provides a balance of hydrophilic and lipophilic properties conducive to forming stable emulsions. While further experimental characterization is required to fully elucidate its performance, the protocols and theoretical framework provided in these application notes offer a solid foundation for researchers and formulation scientists to explore the potential of this novel excipient.
References
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Cosmetics & Toiletries. (n.d.). Formulating Water-in-Oil Emulsions: A Scary Endeavor. Retrieved from [Link]
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ResearchGate. (2015, January 27). What are the steps to take in creating oil in water emulsions. And all the reagents to be used? Retrieved from [Link]
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MDPI. (2024, February 19). Enzymatic Synthesis of Structured Lipids Enriched with Medium- and Long-Chain Triacylglycerols via Pickering Emulsion-Assisted Interfacial Catalysis: A Preliminary Exploration. Retrieved from [Link]
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PMC - NIH. (n.d.). Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles. Retrieved from [Link]
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MDPI. (2025, September 1). Critical Review of Emulsion Stability and Characterization Techniques in Oil Processing. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmaceutical applications of non-ionic surfactants. Retrieved from [Link]
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Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]
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PubMed. (2020, March 30). Influence of Long-Chain/Medium-Chain Triglycerides and Whey Protein/Tween 80 Ratio on the Stability of Phosphatidylserine Emulsions (O/W). Retrieved from [Link]
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MDPI. (2024, May 10). Synergisms between Surfactants, Polymers, and Alcohols to Improve the Foamability of Mixed Systems. Retrieved from [Link]
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AOCS. (2024, September 27). Emulsions: making oil and water mix. Retrieved from [Link]
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SciELO. (n.d.). Characterization and stability studies of emulsion systems containing pumice. Retrieved from [Link]
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ACS Publications. (n.d.). Effect of Polyol on the Structure of Nonionic Surfactant Reverse Micelles in Glycerol Monoisostearate/Decane Systems. Retrieved from [Link]
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Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Retrieved from [Link]
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ResearchGate. (2025, August 7). Tribological evaluation of selected biodegradable oils with long chain fatty acids. Retrieved from [Link]
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MDPI. (n.d.). Critical Review of Techniques for Food Emulsion Characterization. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1,2-octane diol caprylyl glycol. Retrieved from [Link]
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Prezi. (2024, November 27). Polyhydroxy Alcohols. Retrieved from [Link]
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PubMed Central. (n.d.). Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods. Retrieved from [Link]
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Open Access Pub. (n.d.). Polyhydric Alcohols. Retrieved from [Link]
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Hebei Sancolo Chemicals Co., Ltd. (2021, October 22). Non-ionic Surfactants: Polyoxyethylene and Polyol Type. Retrieved from [Link]
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Encyclopedia.pub. (n.d.). Techniques for Emulsion Characterization. Retrieved from [Link]
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ACS Publications. (2019, November 11). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. Retrieved from [Link]
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MDPI. (2024, December 26). Interfacial Properties and Structure of Emulsions and Foams Co-Stabilized by Span Emulsifiers of Varying Carbon Chain Lengths and Egg Yolk Granules. Retrieved from [Link]
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Eurofins. (n.d.). Emulsion Characterization and Stability Testing Case Study. Retrieved from [Link]
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Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 15.8: Polyhydric Alcohols. Retrieved from [Link]
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Chemists Corner. (2021, July 21). How polyols affect surfactant system? Retrieved from [Link]
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ResearchGate. (2025, August 9). Rheology properties of glucopyranoside stabilized oil-water emulsions: Effect of alkyl chain length and bulk concentration of the surfactant. Retrieved from [Link]
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-
PMC - NIH. (2020, April 30). Development of Water-in-Oil Emulsions as Delivery Vehicles and Testing with a Natural Antimicrobial Extract. Retrieved from [Link]
-
School of Natural Skincare. (n.d.). How to Formulate Natural Water-in-Oil (W/O) Emulsions. Retrieved from [Link]
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Application Note: A Robust GC-MS Protocol for the Analysis of Polyhydroxylated Alkanes
Abstract
Polyhydroxylated alkanes (PHAs), a broad class of compounds including polyols and polyhydroxyalkanoates, are of significant interest in various fields, from pharmaceutical development to biodegradable polymer research. Their inherent polarity and low volatility present considerable challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). This application note provides a comprehensive and detailed protocol for the successful analysis of polyhydroxylated alkanes using GC-MS. We will delve into the critical aspects of sample preparation, with a focus on derivatization techniques to enhance analyte volatility. Furthermore, this guide will cover the strategic selection of GC columns and the optimization of mass spectrometry parameters to ensure reliable and reproducible results. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the qualitative and quantitative analysis of this important class of molecules.
Introduction: The Challenge of Analyzing Polyhydroxylated Alkanes
Polyhydroxylated alkanes are characterized by a carbon backbone substituted with multiple hydroxyl (-OH) groups. This structural feature imparts high polarity, leading to strong intermolecular hydrogen bonding. Consequently, these compounds exhibit low volatility and are thermally labile, making them unsuitable for direct GC-MS analysis, which requires analytes to be in a gaseous state.[1] To overcome these analytical hurdles, a chemical modification step known as derivatization is essential.[1] Derivatization replaces the active hydrogen atoms of the hydroxyl groups with less polar functional groups, thereby increasing the volatility and thermal stability of the analytes.[2][3]
This application note will focus on silylation, a widely used and effective derivatization technique for polyols, and will also discuss methanolysis for the analysis of polyhydroxyalkanoates (PHAs), a key class of biodegradable polyesters.[4][5][6] By converting the polar hydroxyl groups into their corresponding trimethylsilyl (TMS) ethers, we can significantly improve the chromatographic behavior of these compounds, leading to sharper peaks and enhanced sensitivity.[3][6]
The Analytical Workflow: A Visual Overview
The successful GC-MS analysis of polyhydroxylated alkanes hinges on a well-defined and executed workflow. The following diagram illustrates the key stages of the process, from initial sample handling to final data interpretation.
Caption: Overall workflow for GC-MS analysis of polyhydroxylated alkanes.
In-Depth Methodology
Sample Preparation: The Foundation of Accurate Analysis
Meticulous sample preparation is paramount to achieving reliable and reproducible GC-MS results. This stage involves the dissolution of the sample in a suitable solvent and, most importantly, the derivatization of the target analytes.
3.1.1. Solvents and Reagents
The choice of solvent is critical, as silylation reactions are sensitive to moisture.[7] Therefore, anhydrous solvents are mandatory.
| Reagent/Solvent | Purpose | Key Considerations |
| Pyridine (Anhydrous) | Silylation solvent and catalyst | Excellent solvent for many polyols and helps to drive the silylation reaction to completion. It is, however, toxic and hygroscopic. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylating agent | A powerful silylating agent that reacts with hydroxyl groups to form TMS ethers. Often used with a catalyst like TMCS.[5][8] |
| Trimethylchlorosilane (TMCS) | Silylation catalyst | Often added in small amounts (e.g., 1%) to BSTFA to increase its reactivity. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Silylating agent | Another potent silylating agent, known for producing volatile byproducts that are less likely to interfere with the chromatogram.[3] |
| Hexane/Ethyl Acetate (Anhydrous) | Dilution solvent | Used to dilute the derivatized sample to the appropriate concentration for GC-MS analysis. |
3.1.2. Derivatization Protocol: Silylation of Polyols
This protocol provides a step-by-step guide for the silylation of polyhydroxylated alkanes.
Materials:
-
Dry sample containing polyhydroxylated alkanes
-
Anhydrous pyridine
-
BSTFA with 1% TMCS (or MSTFA)
-
Internal standard (e.g., sorbitol-d6, if not naturally present)
-
2 mL glass autosampler vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh approximately 1-5 mg of the dry sample into a clean, dry 2 mL autosampler vial.
-
Internal Standard Addition: Add a known amount of the internal standard solution to the vial. The internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and injection volume.
-
Solvent Addition: Add 200 µL of anhydrous pyridine to the vial.
-
Vortexing: Vortex the mixture for 30 seconds to ensure the sample is fully dissolved.
-
Silylating Agent Addition: Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the vial.
-
Capping and Mixing: Immediately cap the vial tightly and vortex for another 30 seconds.
-
Reaction: Place the vial in a heating block or oven at 70°C for 60 minutes to facilitate the derivatization reaction.
-
Cooling: After the reaction is complete, remove the vial and allow it to cool to room temperature.
-
Dilution: Dilute the derivatized sample with anhydrous hexane or ethyl acetate to a final concentration of approximately 10 µg/mL before GC-MS analysis.[9]
The following diagram illustrates the silylation reaction of a generic polyol.
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Application Note: Enhancing Chromatographic Analysis of Octane-1,2,8-triol Through Strategic Derivatization
Introduction: The Analytical Challenge of Polyhydroxy Compounds
Octane-1,2,8-triol is a polyhydroxy compound characterized by an eight-carbon backbone with three hydroxyl (-OH) functional groups.[1][2] The presence of these polar hydroxyl groups imparts properties like high water solubility and a high boiling point, which are beneficial in various industrial and pharmaceutical applications.[1][3] However, these same properties present significant obstacles for routine analysis, particularly by gas chromatography (GC).
Direct GC analysis of polar, non-volatile compounds like octane-1,2,8-triol is often unfeasible.[4] The strong intermolecular hydrogen bonding caused by the hydroxyl groups prevents the molecule from easily transitioning into the gas phase, a fundamental requirement for GC analysis.[5][6] Furthermore, any analyte that does enter the GC system is prone to strong interactions with active sites on the column and inlet liner, leading to poor peak shape (tailing), low response, and poor reproducibility.[5][6]
This application note provides a detailed guide to overcoming these challenges through chemical derivatization, a process that chemically modifies the analyte to make it more amenable to chromatographic analysis.[6][7] We will explore two primary derivatization strategies—silylation and acylation—providing detailed, validated protocols and the scientific rationale behind each experimental choice.
The Principle of Derivatization for Enhanced Analysis
Derivatization is a technique that transforms a chemical compound into a product (a derivative) of similar structure with properties that are better suited for a given analytical method.[5] For GC analysis of polyhydroxy compounds, the primary objectives of derivatization are:
-
Increase Volatility: By replacing the active, polar hydrogens of the hydroxyl groups with non-polar moieties, hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.[6][8]
-
Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis, preventing on-column degradation.
-
Enhance Detectability: Certain derivatizing agents can introduce elements (e.g., fluorine) that significantly increase the response of specific detectors like the Electron Capture Detector (ECD).[6]
-
Improve Peak Shape and Resolution: Masking polar functional groups reduces unwanted column interactions, resulting in sharper, more symmetrical peaks and better separation from other components in a mixture.[5]
The overall experimental workflow is a multi-stage process that requires careful execution to ensure complete and reproducible derivatization for accurate quantification.
Figure 1: General workflow for derivatization and GC-MS analysis.
Comparative Analysis of Derivatization Strategies
The choice of derivatization reagent is critical and depends on the analyte's stability, the desired sensitivity, and potential interferences. For octane-1,2,8-triol, silylation and acylation are the most effective and widely applicable methods.
| Feature | Silylation | Acylation |
| Primary Reagent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) +/- TMCS (Trimethylchlorosilane) | TFAA (Trifluoroacetic Anhydride) or Acetic Anhydride |
| Target Group | Active hydrogens on hydroxyls (-OH) | Hydroxyl (-OH) and amine (-NH) groups |
| Derivative Formed | Trimethylsilyl (TMS) ether | Acyl or Trifluoroacetyl ester |
| Advantages | • Very common and effective for hydroxyls.[5] • Reagents are highly reactive, often leading to rapid, complete reactions. • Volatile byproducts that typically do not interfere.[8] | • Forms very stable derivatives. • TFAA derivatives provide excellent sensitivity with an ECD. • Reagents are often less sensitive to trace amounts of moisture than silylating agents. |
| Disadvantages | • Reagents and derivatives are highly sensitive to moisture.[6][9] • Can sometimes produce multiple derivative products if reaction is incomplete. | • Byproducts are often acidic (e.g., trifluoroacetic acid) and must be removed or neutralized before injection to protect the GC column.[10] • Reagents can be hazardous and corrosive.[10] |
| Typical Conditions | 20-60 minutes at 60-80°C in an aprotic solvent (e.g., Pyridine, Acetonitrile). | 15-30 minutes at 50-70°C, often with a catalyst like pyridine or DMAP. |
Protocol 1: Silylation of Octane-1,2,8-triol using BSTFA
Silylation is arguably the most common derivatization technique for GC analysis of compounds containing hydroxyl groups.[5][6] The reaction involves the replacement of the active hydrogen in the -OH group with a non-polar trimethylsilyl (TMS) group.[8] This protocol uses BSTFA, a powerful silyl donor, with a small amount of TMCS as a catalyst to ensure complete derivatization of all three hydroxyl groups.
Causality: The N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reagent is highly effective because its byproducts, N-methyltrifluoroacetamide and fluorotrimethylsilane, are volatile and generally do not interfere with the chromatography of the derivatized analyte.[8] The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, increasing the reactivity of the BSTFA, which is particularly useful for polyhydroxy compounds where steric hindrance might slow the reaction.[8]
Figure 2: Silylation reaction of Octane-1,2,8-triol.
Materials:
-
Sample containing Octane-1,2,8-triol
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile (reaction solvent/catalyst)
-
Anhydrous Hexane (for dilution)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately transfer a known amount of the sample (or an extract containing the analyte) into a 2 mL GC vial.
-
If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry, as silylating reagents will react preferentially with water. [6]
-
-
Reagent Addition:
-
To the dried sample residue, add 100 µL of anhydrous pyridine. Pyridine acts as a solvent and a catalyst by scavenging the HCl produced by the TMCS catalyst.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The vial should be capped immediately to prevent atmospheric moisture from entering.
-
-
Reaction Incubation:
-
Vortex the vial for 10-15 seconds to ensure thorough mixing.
-
Place the sealed vial in a heating block or oven set to 70°C for 45 minutes . This elevated temperature ensures the reaction proceeds to completion for all three hydroxyl groups.
-
-
Sample Finalization:
-
After incubation, allow the vial to cool to room temperature.
-
Dilute the sample to a final volume of 1 mL with anhydrous hexane. This step is crucial for two reasons: it brings the concentration into the optimal range for the detector and makes the sample less polar, which is more compatible with common non-polar GC columns.
-
-
Analysis:
-
The sample is now ready for injection into the GC-MS. Inject 1 µL into a system equipped with a standard non-polar column (e.g., DB-5ms or equivalent).
-
Self-Validation: To confirm complete derivatization, monitor the resulting chromatogram. The absence of a broad, tailing peak corresponding to underivatized or partially derivatized octane-1,2,8-triol and the presence of a single, sharp peak for the tris-TMS derivative indicates a successful reaction.
Protocol 2: Acylation of Octane-1,2,8-triol using TFAA
Acylation is an alternative method that forms stable ester derivatives. Using a fluorinated acylating agent like Trifluoroacetic Anhydride (TFAA) has the added benefit of introducing fluorine atoms into the molecule, which dramatically increases the sensitivity for Electron Capture Detection (ECD).
Causality: TFAA reacts with the hydroxyl groups to form trifluoroacetyl esters. The reaction is catalyzed by a base like pyridine, which neutralizes the trifluoroacetic acid byproduct. This prevents the acidic byproduct from degrading the derivative or harming the GC column. The resulting ester is significantly more volatile and thermally stable than the parent triol.
Materials:
-
Sample containing Octane-1,2,8-triol
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Pyridine (catalyst and solvent)
-
Anhydrous Ethyl Acetate (for dilution/extraction)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dry sample residue in a 2 mL GC vial as described in Protocol 1, Step 1. Anhydrous conditions are important, though acylation is generally more tolerant of trace moisture than silylation.
-
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine to the vial.
-
Carefully add 150 µL of TFAA. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood. Cap the vial immediately.
-
-
Reaction Incubation:
-
Vortex the vial for 10-15 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block.
-
-
Sample Finalization:
-
After cooling to room temperature, add 500 µL of anhydrous ethyl acetate.
-
Optional but recommended: Add 500 µL of a 5% sodium bicarbonate solution and vortex to neutralize the excess acidic reagent and byproduct. Allow the layers to separate and carefully transfer the upper organic layer (containing the derivative) to a new vial for analysis. This neutralization step is critical for protecting the longevity of the GC column.
-
-
Analysis:
-
Inject 1 µL of the final organic solution into the GC system.
-
Troubleshooting Common Derivatization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Peak | • Inactive reagent (hydrolyzed by moisture). • Sample loss during solvent evaporation. • Incorrect reaction temperature/time. | • Use fresh, unopened derivatization reagents. • Ensure a gentle stream of nitrogen for evaporation. • Optimize reaction conditions; increase time or temperature slightly. |
| Multiple Derivative Peaks | • Incomplete reaction leading to mono- and di-substituted derivatives. • Steric hindrance of one or more hydroxyl groups. | • Increase reaction temperature or time. • For silylation, ensure a catalyst (TMCS) is used.[8] • Increase the ratio of derivatizing reagent to sample. |
| Broad, Tailing Peaks | • Co-elution of the derivative with underivatized analyte. • Active sites in the GC inlet or column. | • Verify reaction completion (see above). • Perform inlet maintenance (replace liner, septum). • Trim the first few centimeters from the front of the GC column. |
| Extraneous Peaks in Blank | • Contamination from solvent or glassware. • Reagent artifacts or byproducts. | • Use high-purity, anhydrous solvents. • Run a reagent blank (all steps without the sample) to identify artifact peaks. |
Conclusion
The successful analysis of polar, polyhydroxy compounds like octane-1,2,8-triol via gas chromatography is fundamentally dependent on proper derivatization. Both silylation with BSTFA and acylation with TFAA are robust methods capable of producing volatile, thermally stable derivatives suitable for GC-MS analysis. The choice between them may be guided by detector availability, sample matrix, and laboratory experience. By understanding the chemical principles behind the derivatization reaction and adhering to the detailed protocols provided, researchers can achieve reproducible and accurate quantification of this and other challenging analytes, unlocking more precise insights in drug development and chemical research.
References
-
ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available from: [Link]
-
Technology Networks. The Challenges of Analytical Chromatography We Can Leave in the Past. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20221386, Octane-1,4,8-triol. Available from: [Link]
- Google Patents. CN101531557A - Derivatization method of qualitative or quantitative analysis for polyhydroxy compound.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 161554706. Available from: [Link]
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Chromatography Forum. Dangers of using a more polar column for analysis. Available from: [Link]
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Phenomenex. Derivatization for Gas Chromatography. Available from: [Link]
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ResearchGate. Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS ?. Available from: [Link]
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Use of Octane-1,2,8-triol in polymer chemistry
An Application Guide to Octane-1,2,8-triol in Advanced Polymer Synthesis
Abstract
Octane-1,2,8-triol (CAS: 382631-43-8) is a unique trifunctional monomer poised for significant applications in polymer chemistry.[1] Its molecular structure, featuring a flexible eight-carbon aliphatic backbone with hydroxyl groups at the 1, 2, and 8 positions, offers a compelling combination of features for designing novel polymers. The terminal primary hydroxyl (C8) and the internal vicinal diol (C1, C2) provide distinct reactivity profiles, enabling its use as a crosslinker, a chain extender, and a monomer for introducing hydrophilicity and flexibility into polymer backbones. This guide details the prospective applications of Octane-1,2,8-triol in the synthesis of advanced polyurethanes and polyesters, providing theoretical grounding, detailed experimental protocols, and characterization strategies for researchers in materials science and drug development.
Introduction: The Scientific Merit of Octane-1,2,8-triol
The field of polymer chemistry is in constant pursuit of novel monomers that can impart specific, desirable properties to materials. Octane-1,2,8-triol emerges as a promising candidate due to its hybrid structure. Unlike common triols such as glycerol or trimethylolpropane which are short and rigid, Octane-1,2,8-triol provides a long, flexible spacer. This has profound implications for the resulting polymer's thermal and mechanical properties.
Key Structural Advantages:
-
Inherent Flexibility: The C8 alkyl chain can lower the glass transition temperature (Tg) of polymers, leading to more flexible and elastomeric materials.
-
Trifunctionality for Crosslinking: The three hydroxyl groups allow for the formation of three-dimensional polymer networks, creating robust thermosets, elastomers, and hydrogels.[2][3] The spatial separation of the hydroxyl groups—a terminal primary alcohol and a 1,2-diol—allows for controlled network formation.
-
Enhanced Biodegradability: The linear aliphatic ester or urethane linkages formed from this monomer are more susceptible to hydrolytic or enzymatic degradation compared to aromatic or highly branched structures, making it an excellent candidate for creating biodegradable polymers.[3]
-
Reactive Handles: The presence of multiple hydroxyl groups increases the potential for hydrogen bonding, improving inter-chain interactions and material strength.[3]
This document serves as a practical guide, extrapolating from established polymerization principles for analogous polyols to provide robust, actionable protocols for integrating Octane-1,2,8-triol into polymer synthesis workflows.
Physicochemical & Safety Data
A thorough understanding of the monomer's properties and safety profile is critical before any experimental work.
Properties of Octane-1,2,8-triol
| Property | Value | Source |
| CAS Number | 382631-43-8 | [1][4] |
| Molecular Formula | C₈H₁₈O₃ | [1] |
| Molecular Weight | 162.23 g/mol | [1][5][6][7] |
| Appearance | White to almost white powder/crystal or viscous liquid | [1] |
| SMILES | C(CC(CO)O)CCCCO | [1] |
| InChI Key | GKCGJDQACNSNBB-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donors | 3 | [6][7] |
| Hydrogen Bond Acceptors | 3 | [6][7] |
Safety & Handling
While a specific Safety Data Sheet (SDS) for Octane-1,2,8-triol is not widely available, data from analogous long-chain alcohols and glycols suggest the following precautions:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]
-
Handling: Avoid breathing vapors or mist.[8] Use in a well-ventilated area or a chemical fume hood.[9] Keep away from heat, sparks, and open flames.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Application Note I: Synthesis of Biodegradable Polyurethane Hydrogels
Causality: The reaction between an isocyanate (-NCO) and a hydroxyl (-OH) group forms a urethane linkage.[11] When a triol is used with a diisocyanate, the reaction proceeds in three dimensions, creating a crosslinked network.[2] The long, hydrophilic chain of Octane-1,2,8-triol, combined with its crosslinking capability, makes it an ideal candidate for synthesizing tough, biodegradable, and biocompatible hydrogels suitable for tissue engineering and drug delivery applications.[3]
Experimental Protocol: One-Shot Polyurethane Synthesis
This protocol details the synthesis of a crosslinked polyurethane network using Octane-1,2,8-triol as the crosslinker and poly(ethylene glycol) (PEG) as the soft segment.
Materials:
-
Octane-1,2,8-triol
-
Poly(ethylene glycol), Mn = 2000 g/mol (PEG 2000), dried under vacuum at 80°C for 12 hours
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add PEG 2000 (e.g., 20 g, 0.01 mol) and Octane-1,2,8-triol (e.g., 0.54 g, 0.0033 mol).
-
Dissolution: Add anhydrous DMF (e.g., 50 mL) to dissolve the polyols. Stir the mixture under a gentle nitrogen flow until a homogenous solution is obtained.
-
Catalyst Addition: Add one drop of DBTDL catalyst to the solution and stir for 5 minutes. The catalyst activates the hydroxyl group, accelerating its nucleophilic attack on the isocyanate carbon.[12]
-
Isocyanate Addition: Slowly add HDI (e.g., 2.24 g, 0.0133 mol) dropwise to the stirred solution. The stoichiometry is critical; the molar ratio of NCO to OH groups should be maintained at approximately 1:1 for optimal network formation. An exotherm may be observed. Maintain the temperature below 60°C.
-
Curing: Continue stirring for 2-4 hours at 60°C. The viscosity of the solution will increase significantly as the polymer network forms.
-
Casting & Final Curing: Pour the viscous solution into a Teflon mold. Place the mold in a vacuum oven at 80°C for 24 hours to complete the curing process and remove the solvent.
-
Post-Processing: Once cured, the resulting polyurethane film can be swelled in deionized water to form a hydrogel.
Diagrams and Workflows
Caption: Workflow for the synthesis of a polyurethane hydrogel.
Caption: Formation of a crosslinked polyurethane network.
Application Note II: Synthesis of Flexible Aliphatic Polyesters
Causality: Polyesters are formed through the polycondensation reaction of a dicarboxylic acid (or its derivative, like an acyl chloride or ester) with a diol.[13] The use of a triol monomer like Octane-1,2,8-triol introduces branching points. This can be exploited to create hyperbranched polyesters, which have unique properties such as low viscosity and high solubility, or to create crosslinked thermosets. The long C8 chain of the triol will impart flexibility and improve the material's biodegradability.[14][15]
Experimental Protocol: Melt Polycondensation
This protocol describes a solvent-free melt condensation method, which is an environmentally friendly approach ("green chemistry").[16]
Materials:
-
Octane-1,2,8-triol
-
Adipic acid (a C6 dicarboxylic acid)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable polycondensation catalyst
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
Reactor Charging: Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with Octane-1,2,8-triol (e.g., 16.22 g, 0.1 mol), adipic acid (e.g., 21.92 g, 0.15 mol), and a small amount of antioxidant (0.1 wt%). The molar ratio of COOH to OH groups is set to 1:1.
-
Esterification Stage: Heat the reactor to 180°C under a slow stream of nitrogen. Water will be produced as a byproduct of the esterification reaction and should be collected. This stage is typically continued for 4-6 hours until approximately 90% of the theoretical amount of water has been collected. Rationale: Removing water drives the equilibrium reaction towards the formation of the polyester.[13]
-
Catalyst Addition: Cool the reactor to below 150°C and add the catalyst, Ti(OBu)₄ (e.g., 500 ppm), to the oligomeric mixture.
-
Polycondensation Stage: Gradually increase the temperature to 220°C while slowly reducing the pressure to below 1 mbar over the course of 1-2 hours. Rationale: High temperature and vacuum are necessary to remove the final traces of water and ethylene glycol (a potential byproduct), thereby increasing the polymer's molecular weight.
-
Reaction Monitoring: The reaction is monitored by measuring the torque of the mechanical stirrer. A significant increase in torque indicates a high molecular weight has been achieved. The reaction is typically continued for 3-5 hours under high vacuum.
-
Product Recovery: The reactor is cooled, and the resulting polyester is recovered as a solid or highly viscous liquid.
Diagrams and Workflows
Caption: Workflow for the melt polycondensation of polyester.
Proposed Polymer Characterization
To validate the success of the synthesis and understand the material properties, a suite of characterization techniques is essential:
-
FTIR Spectroscopy: To confirm the formation of urethane (-NH-C=O) or ester (-C=O-O-) bonds and the disappearance of -OH and -NCO peaks.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to elucidate the detailed chemical structure of the polymer, confirm monomer incorporation, and determine branching.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the soluble polymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the material's thermal properties and degree of crystallinity.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.
-
Mechanical Testing: Tensile testing to measure properties like Young's modulus, tensile strength, and elongation at break, which define the material's stiffness, strength, and ductility.
Conclusion and Future Outlook
Octane-1,2,8-triol represents a versatile and largely unexplored building block for polymer science. The protocols outlined in this guide provide a foundational framework for synthesizing novel polyurethanes and polyesters with potentially superior flexibility, toughness, and biodegradability. The unique 1,2,8-hydroxylation pattern offers opportunities for creating complex polymer architectures. Future research should focus on the kinetic studies of its polymerization, exploring its use in other polymer systems like polycarbonates and polyethers, and evaluating the biocompatibility and degradation profiles of the resulting materials for high-value applications in the biomedical and sustainable materials sectors.
References
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Benchchem. Application Notes and Protocols: Polymerization Reactions Involving 2-Nitrobenzene-1,3,5-triol. 17
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MilliporeSigma. Safety Data Sheet (for a related substance). (2020-05-12). 8
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Oregon State University. Polymer Synthesis Lab Manual. 2
-
Sigma-Aldrich. Safety Data Sheet: Octane. (2024-09-07). 9
-
Pratt, R. C., et al. Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Publications. (2015-05-06).
-
Fisher Scientific. Safety Data Sheet: 1-Octanethiol. (2025-05-01).
-
Carl ROTH. Safety Data Sheet: n-Octane. 18
-
Harper College. Material Safety Data Sheet: Octane. 10
-
CymitQuimica. 1,2,8-Octanetriol Product Page. 1
-
Lligadas, G., et al. A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. MDPI.
-
Gama, N., et al. Introduction to Polyurethane Chemistry. ACS Publications. (2021-05-19).
-
Xu, J., et al. Biodegradable, anti-adhesive and tough polyurethane hydrogels crosslinked by triol... PubMed. (2019).
-
Philip, S.E., et al. Polyhydroxyalkanoates: biodegradable polymers with a range of applications. Journal of Chemical Technology and Biotechnology. (2007).
-
Yakacki, C.M., et al. Novel Triol-crosslinked Polyurethanes and their Thermorheological Characterization as Shape-memory Materials. ResearchGate. (2025-08-06).
-
Hu, S. Synthesis of Polyurethane from One Hundred Percent Sustainable Natural Materials Through Non-Isocyanate Reactions. University of Akron.
-
da Silva, I. F., et al. Materials and Chemistry of Polyurethanes. ACS Symposium Series. (2021-11-15).
-
van der Ende, M.Y., et al. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications. (2022-11-07).
-
Institute of Polymer Chemistry, University of Stuttgart. Polymer Synthesis and Characterization – Basic Laboratory Course. 19
-
PubChem. CID 161554706 | C16H36O6.
-
PubChem. Octane-1,4,8-triol | C8H18O3 | CID 20221386. NIH.
-
PubChem. Octane-1,3,5-triol | C8H18O3 | CID 86129154. NIH.
-
PubChem. Octane-1,2,7-triol | C8H18O3 | CID 18359714. NIH.
-
Liu, X., et al. Elastic, hydrophilic and biodegradable poly (1, 8-octanediol-co-citric acid)/polylactic acid nanofibrous membranes for potential wound dressing applications. ResearchGate.
-
Zhang, Y., et al. Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. MDPI. (2025-01-08).
-
Seele, C., et al. Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). MDPI. (2021-09-17).
-
The Coates Research Group. Biodegradable Polymers. Cornell University.
-
Shah, N., et al. Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications. PMC - NIH.
-
Kirpluks, M., et al. Bio-Based Polymer Developments from Tall Oil Fatty Acids by Exploiting Michael Addition. MDPI. (2022-09-28).
-
Hedrick, J. L., et al. Synthesis of polyester based polymers without use of organic solvents. Google Patents.
-
ResearchGate. Chemical structures of linear poly(octanediol citrate) and... Download Scientific Diagram.
-
Conato, M.C. Biodegradable Polyesters and Polyamides From Difunctionalized Lauric and Coconut Fatty Acids. ResearchGate. (2025-08-07).
-
PubChem. Octane-2,3,4-triol | C8H18O3 | CID 13023561.
-
EvitaChem. Buy Octane-1,2,8-triol (EVT-359096) | 382631-43-8.
-
Wang, G., et al. Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation. ResearchGate. (2025-08-06).
-
Bhawal, A., et al. Process for preparation of poly-esters and co-polyesters. Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Purification of Octane-1,2,8-triol from Reaction Mixtures
Welcome to the technical support center for the purification of octane-1,2,8-triol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this highly polar triol. The information presented here is grounded in established scientific principles and field-proven experience to ensure the integrity and success of your experimental outcomes.
Introduction to Octane-1,2,8-triol Purification
Octane-1,2,8-triol (C₈H₁₈O₃) is a tri-hydroxylated organic compound with hydroxyl groups at the 1, 2, and 8 positions of an octane backbone.[1][2] This structure imparts significant polarity, making it highly soluble in polar solvents like water and alcohols, but challenging to separate from polar impurities and reaction byproducts.[2] The purification of such polyhydroxylated compounds requires careful selection of techniques to overcome issues like poor retention in reversed-phase chromatography and the tendency to form complex mixtures.[3][4]
This guide will walk you through a logical workflow for selecting a purification method and provide detailed troubleshooting for the most common techniques.
Purification Method Selection Workflow
Choosing the right purification strategy from the outset is critical. The following diagram illustrates a decision-making workflow based on the scale of your reaction and the nature of the crude mixture.
Caption: Decision workflow for selecting a primary purification technique.[5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of octane-1,2,8-triol.
Section 1: Liquid-Liquid Extraction
Q1: My octane-1,2,8-triol is staying in the aqueous layer during extraction with common organic solvents. How can I extract it?
A: This is expected due to the high polarity of the triol. Standard non-polar organic solvents like hexane or ethyl acetate are often ineffective.
-
Expert Insight: The three hydroxyl groups on octane-1,2,8-triol allow for extensive hydrogen bonding with water, making it highly water-soluble.[2][6] To move it into an organic phase, you need to either decrease the polarity of the aqueous phase or use a more polar organic solvent.
-
Troubleshooting Steps:
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl). This decreases the solubility of the triol in the aqueous phase by competing for hydration, pushing it into the organic layer.
-
Use a More Polar Solvent: Employ a more polar organic solvent that is still immiscible or partially miscible with water. A mixture of chloroform and methanol, or repeated extractions with n-butanol, can be effective.
-
pH Adjustment (If Applicable): While octane-1,2,8-triol is neutral, if your reaction mixture contains acidic or basic impurities, adjusting the pH can help to neutralize them and potentially alter their partitioning behavior, making the extraction of your target compound cleaner.[7]
-
Section 2: Column Chromatography
Column chromatography is a powerful tool, but the polar nature of octane-1,2,8-triol presents unique challenges.
Q2: My compound won't move off the baseline on a silica gel column, even with 100% ethyl acetate.
A: This is a common issue for highly polar compounds on normal-phase silica gel.[8] The strong interactions between the hydroxyl groups and the acidic silica surface lead to very strong retention.
-
Expert Insight: Silica gel is polar and slightly acidic. Polyols like octane-1,2,8-triol can bind very tightly to the stationary phase. To elute your compound, you need a more polar mobile phase.
-
Troubleshooting Protocol:
-
Increase Mobile Phase Polarity:
-
Add methanol (MeOH) to your eluent. Start with a small percentage (e.g., 1-5%) in dichloromethane (DCM) or ethyl acetate (EtOAc) and gradually increase it.
-
A common aggressive solvent system for very polar compounds is a mixture of DCM, MeOH, and a small amount of ammonium hydroxide.[8] A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a 1-10% component in DCM.[8]
-
-
Consider a Different Stationary Phase:
-
Reversed-Phase Silica (C18): In this case, your compound will likely elute very early. This can be an effective way to separate it from less polar impurities. You would use a polar mobile phase like water/acetonitrile or water/methanol.[9]
-
Alumina (Neutral or Basic): If you suspect your compound is sensitive to the acidity of silica gel, alumina can be a good alternative.[10]
-
Deactivated Silica: You can reduce the acidity of silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-2%).[3]
-
-
Q3: My compound streaks badly and the fractions are not pure, showing significant tailing.
A: Peak tailing is often caused by strong, non-ideal interactions with the stationary phase or overloading the column.
-
Expert Insight: The multiple hydroxyl groups can lead to slow desorption kinetics from the silica surface, causing the compound to "bleed" slowly off the column over many fractions.
-
Troubleshooting Steps:
-
Use a Solvent System that Dissolves the Compound Well: Ensure your compound is fully soluble in the mobile phase.[8]
-
Increase Eluent Polarity After Elution Starts: Once your compound begins to elute, you can often increase the polarity of the mobile phase more aggressively to push the rest of it off the column faster, reducing tailing.[8]
-
Dry Loading: If your compound has poor solubility in the initial, less polar eluent, it's better to dry-load it onto the column. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.[10]
-
Typical Solvent Systems for Polar Compounds
| Stationary Phase | Eluent System | Suitability for Octane-1,2,8-triol |
| Normal Phase (Silica) | Dichloromethane / Methanol | Good, start with low % MeOH and increase. |
| Ethyl Acetate / Hexane / Methanol | Can be effective for moderately polar compounds. | |
| Chloroform / Methanol / Water | A more aggressive system for highly polar compounds.[9] | |
| Reversed Phase (C18) | Water / Acetonitrile | Good, compound will likely elute early. |
| Water / Methanol | Alternative to acetonitrile. |
Section 3: Recrystallization
Q4: I can't get my octane-1,2,8-triol to crystallize from the reaction mixture.
A: Successful recrystallization depends on finding a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.[11] Polyols can be challenging to crystallize due to their tendency to form viscous oils and their high solubility in polar solvents.[4][12]
-
Expert Insight: The presence of multiple hydroxyl groups can interfere with the formation of a regular crystal lattice. Also, residual water in the crude product can significantly increase its solubility in many organic solvents, hindering crystallization.[11]
-
Troubleshooting Protocol:
-
Solvent Screening: Test a wide range of solvents and solvent pairs. Good single solvents to try for polyols might include isopropanol, ethanol, or acetone. Solvent pairs like ethyl acetate/hexane or dichloromethane/diethyl ether can also be effective.
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution.[11]
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.[11]
-
Cooling: Try cooling the solution to lower temperatures (e.g., in an ice bath or freezer), but be aware that this can also cause impurities to precipitate.
-
-
Remove Water: If your crude product is wet, try co-evaporating it with a solvent like toluene to remove residual water azeotropically before attempting recrystallization.
-
Section 4: Purity Analysis
Q5: How can I accurately assess the purity of my final octane-1,2,8-triol product?
A: A combination of analytical techniques is often best for a comprehensive purity assessment.
-
Expert Insight: No single technique can definitively prove purity. Orthogonal methods (methods based on different principles) provide the most confidence.
-
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is well-suited for polar compounds.[13] Due to the lack of a strong UV chromophore in octane-1,2,8-triol, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is the preferred detection method.[13][14]
-
Gas Chromatography (GC): Due to its relatively low volatility, derivatization of the hydroxyl groups (e.g., silylation) may be necessary to achieve good peak shape and prevent thermal decomposition in the injector. GC coupled with Mass Spectrometry (GC-MS) can provide structural information on any impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the final product and identifying impurities. Quantitative NMR (qNMR) can be used for a highly accurate purity assessment by integrating the signals of the analyte against a certified internal standard.[16]
-
Comparison of Purity Analysis Techniques
| Technique | Principle | Pros | Cons |
| HPLC-ELSD/MS | Separation by polarity | High sensitivity for non-volatile compounds | Requires specialized detectors as triol lacks UV chromophore. |
| GC-MS | Separation by volatility | High resolution, provides mass of impurities | May require derivatization for this polar, low-volatility compound. |
| qNMR | Signal intensity proportional to molar concentration | Primary method, highly accurate, no reference standard of the analyte needed | Lower sensitivity compared to chromatographic methods. |
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
- Google Patents. US8192775B2 - Crystallization of polyol compositions, crystalline polyol composition product and use thereof.
-
Calorie Control Council. Polyols: Beyond Sweet Taste. Available from: [Link]
-
Reddit. What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
ACS Publications. An Improved Method for the Purification of Polyether−Polyols Using Phosphoric Acid as Neutralization Agent | Organic Process Research & Development. Available from: [Link]
- Google Patents. US5166062A - Methods for separating diol and triol stereoisomers from a stereoisomer mixture.
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. Available from: [Link]
-
Waters Corporation. HPLC Troubleshooting Guide. Available from: [Link]
-
ResearchGate. HPLC of pure mono-ol, diol and triol | Download Scientific Diagram. Available from: [Link]
-
YouTube. Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. Available from: [Link]
-
Taylor & Francis Online. Purification by Liquid Extraction of Recovered Polyols. Available from: [Link]
-
Yale Research. Purification. Available from: [Link]
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University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. Available from: [Link]
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PMC. Techniques for extraction and isolation of natural products: a comprehensive review. Available from: [Link]
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MDPI. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. Available from: [Link]
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Labio. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]
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YouTube. D.9 Extraction and purification of organic products (HL). Available from: [Link]
- Google Patents. KR102016016B1 - Manufacturing Method of High Purity 1,2-Octanediol.
-
PubChem. CID 161554706 | C16H36O6. Available from: [Link]
-
PubChem. Octane-1,4,8-triol | C8H18O3 | CID 20221386. Available from: [Link]
-
CAS Common Chemistry. (1S,2S,5S,7S)-8-Azabicyclo[3.2.1]octane-1,2,7-triol. Available from: [Link]
-
PubChem. Octane-1,2,4-triol | C8H18O3 | CID 54176361. Available from: [Link]
-
DiVA portal. Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. Available from: [Link]
- Google Patents. US9227896B2 - Process for the separation and purification of a mixed diol stream.
-
PubChem. Octane-1,2,7-triol | C8H18O3 | CID 18359714. Available from: [Link]
-
DergiPark. Different methods of extraction of bioactive compounds and their effect on biological activity: A review. Available from: [Link]
-
PubChem. 1,2-Octanediol | C8H18O2 | CID 14231. Available from: [Link]
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Technical Support Center: Hydroxylation of Unsaturated C8 Chains
Welcome to the technical support guide for the hydroxylation of unsaturated C8 chains. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of hydroxylated C8 compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your reactions. This guide is structured around common experimental challenges, providing direct answers to the questions that arise at the bench.
Section 1: Epoxidation Followed by Ring-Opening Hydrolysis
This two-step method is a robust way to generate anti-diols. It involves the initial formation of an epoxide, which is then opened by a nucleophile (like water) under acidic or basic conditions. However, the reactivity of the epoxide intermediate can lead to several side reactions.
Q1: My diol yield is low, and I'm observing unexpected byproducts. What's going wrong?
This is a common issue stemming from the high reactivity of the epoxide ring. The primary culprits are typically incorrect pH control during the hydrolysis step or residual reagents.
Answer: The most likely side reactions during epoxide hydrolysis are acid-catalyzed rearrangement or incomplete reaction.
-
Under Basic Conditions: Ring-opening proceeds via an SN2 mechanism, where a strong nucleophile attacks the less sterically hindered carbon of the epoxide.[3][5] This method is generally cleaner, but issues can arise if the nucleophile (e.g., hydroxide) is not present in sufficient concentration, leading to incomplete reaction. Furthermore, if the starting material or epoxide is not fully consumed, it will contaminate the final product.
Troubleshooting Protocol: Optimizing Epoxide Hydrolysis
-
Monitor pH Carefully: During acid-catalyzed hydrolysis, use a well-buffered system or a dilute acid solution (e.g., 0.1 M H₂SO₄) to prevent strong acidity that promotes rearrangement.
-
Ensure Stoichiometry: In basic hydrolysis, ensure at least a stoichiometric amount of the hydroxide source is used relative to the epoxide.
-
Temperature Control: Perform the reaction at low temperatures (0-25 °C) to minimize rearrangement and other side reactions.
-
Solvent Choice: Ensure your solvent is appropriate. In aqueous media, hydrolysis is the goal. However, if using an alcohol as a solvent under acidic conditions, you may form an alkoxy-alcohol instead of a diol.[2]
-
Purification of Intermediate: For critical applications, consider purifying the epoxide after the epoxidation step to remove any remaining peroxy acid, which can complicate the subsequent hydrolysis. m-CPBA, a common epoxidizing agent, is stable but can be explosive under certain conditions and should be handled with care.[6][7]
Workflow: Epoxidation and Hydrolysis
This diagram illustrates the primary pathway to the desired anti-diol and the potential side reactions that can occur from the central epoxide intermediate.
Caption: Workflow for diol synthesis via epoxidation, highlighting side reactions.
Section 2: Direct Dihydroxylation
Direct methods use potent oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) to form syn-diols in a single step. While efficient, these powerful reagents can lead to over-oxidation if not handled correctly.
Q1: I'm using KMnO₄ for dihydroxylation and getting low yields of the diol along with acidic byproducts. What is happening?
Answer: This is a classic case of over-oxidation. While cold, dilute, and basic potassium permanganate can produce syn-diols, it is a very strong oxidizing agent.[8][9] If the reaction conditions are not strictly controlled (i.e., if the temperature rises or the solution is not basic enough), the permanganate will not stop at the diol stage. It will proceed to cleave the carbon-carbon bond of the newly formed diol, resulting in aldehydes, which are then further oxidized to carboxylic acids.[10][11]
Troubleshooting Protocol: Avoiding Over-oxidation
| Parameter | Recommended Condition | Rationale |
| Reagent Choice | Use catalytic OsO₄ with a co-oxidant (e.g., NMO) instead of KMnO₄. | OsO₄ is highly selective for dihydroxylation and does not typically cause C-C bond cleavage under standard conditions.[12] This is known as the Upjohn dihydroxylation.[12] |
| Temperature | Maintain strict low temperature (e.g., 0 °C or below). | The oxidative cleavage reaction has a higher activation energy than dihydroxylation. Low temperatures strongly disfavor this side reaction.[10] |
| pH | Ensure the reaction medium is basic (pH > 8). | In basic solution, the purple permanganate (MnO₄⁻) is reduced to the green manganate (MnO₄²⁻). Under neutral or acidic conditions, it is reduced further to MnO₂, which promotes cleavage.[8] |
| Reaction Time | Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed. | Prolonged exposure to the oxidant increases the likelihood of side reactions. |
Q2: My Sharpless Asymmetric Dihydroxylation (AD) reaction is resulting in a low enantiomeric excess (ee). How can I improve this?
Answer: Low enantioselectivity in a Sharpless AD reaction often points to a competing, non-selective reaction pathway. The primary cause is the "second catalytic cycle," which can occur if the concentration of the alkene is too high.[13] In this secondary pathway, the osmate ester intermediate is re-oxidized to an Os(VIII)-diol complex before the diol product is released. This complex can then dihydroxylate another alkene molecule without the influence of the chiral ligand, leading to a racemic product and thus lowering the overall ee.[14]
Troubleshooting Protocol: Enhancing Enantioselectivity
-
Control Substrate Concentration: Do not use an overly high concentration of the alkene. A slow addition of the alkene to the reaction mixture can help maintain a low instantaneous concentration, suppressing the second cycle.
-
Increase Ligand Concentration: Using a slightly higher molar concentration of the chiral ligand can help ensure the osmium catalyst remains complexed, favoring the primary, enantioselective pathway.[14]
-
Use Pre-mixed Reagents: Use commercially available AD-mix-α or AD-mix-β.[13] These mixtures contain the catalyst, ligand, and oxidant in optimized ratios to maximize enantioselectivity.
-
Temperature: Run the reaction at the recommended temperature, typically 0 °C. While the reaction is faster at room temperature, it can sometimes lead to a decrease in ee.
Mechanism: Sharpless Asymmetric Dihydroxylation Cycles
This diagram shows the desired primary catalytic cycle that produces a high enantiomeric excess and the competing secondary cycle that leads to a racemic diol.
Caption: Competing catalytic cycles in Sharpless Asymmetric Dihydroxylation.
Section 3: Enzymatic Hydroxylation (Cytochrome P450)
Cytochrome P450 monooxygenases are powerful biocatalysts capable of performing challenging C-H hydroxylation reactions under mild conditions.[15] However, their application can be hampered by issues of selectivity and efficiency.
Q1: My P450-catalyzed reaction is producing a mixture of hydroxylated isomers and epoxides. How can I improve the selectivity?
Answer: This lack of selectivity is common when using a wild-type enzyme with a non-native substrate like an unsaturated C8 chain. P450 enzymes can catalyze a range of oxidative reactions, including hydroxylation at different positions (in-chain, terminal) and epoxidation of double bonds.[16][17] The outcome is dictated by how the substrate binds within the enzyme's active site and which part of the molecule is presented to the highly reactive ferryl-oxo intermediate (Compound I).[18]
Troubleshooting Protocol: Improving Enzyme Selectivity
-
Protein Engineering: This is the most powerful tool. Site-directed mutagenesis of active site residues can reshape the binding pocket to favor a specific substrate orientation, thereby directing oxidation to a single desired position.[18]
-
Substrate Modification: While not always feasible, slight modifications to the substrate (e.g., adding a bulky group away from the target site) can sometimes anchor it more effectively in the active site, improving regioselectivity.
-
Screening Different P450s: There are thousands of known P450 enzymes.[15] Screening a panel of different P450s may identify one with a native or serendipitously higher selectivity for your specific C8 substrate.
Q2: The reaction is consuming my expensive NADPH cofactor rapidly, but product formation is very slow. What is the issue?
Answer: This points to a phenomenon called uncoupling . The P450 catalytic cycle involves the transfer of two electrons from NADPH to activate molecular oxygen.[19] In a perfectly "coupled" reaction, both electrons and the oxygen atom are used to hydroxylate the substrate. In an uncoupled cycle, the activated oxygen species can "leak" from the active site before substrate oxidation occurs, typically as superoxide (O₂⁻) or hydrogen peroxide (H₂O₂).[19] This wastes the NADPH reducing equivalents and can generate damaging reactive oxygen species. Uncoupling is often a problem when a substrate binds in the active site in a non-productive orientation.
Mechanism: P450 Catalytic Cycle and Uncoupling Pathways
The diagram below illustrates the productive hydroxylation cycle and the points where uncoupling can divert the reaction to produce wasteful side products.
Caption: The Cytochrome P450 catalytic cycle showing productive hydroxylation and uncoupling side reactions.
References
-
Singleton, D. A. (2000). Isotope effects and the mechanism of allylic hydroxylation of alkenes with selenium dioxide. Journal of the American Chemical Society. [Link]
-
Hori, T., Sharpless, K. B. (1978). On the mechanism of allylic oxidation by selenium dioxide. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Oxidation of Alkenes: Epoxidation and Hydroxylation. [Link]
-
Chemistry LibreTexts. (2024). 8.7 Oxidation of Alkenes: Epoxidation and Hydroxylation. [Link]
-
Wikipedia. (2023). Riley oxidation. [Link]
-
Zhang, J., et al. (2012). Mechanism on epoxidation of alkenes by peracids: A protonation-promoted pathway and its quantum chemical elucidation. ResearchGate. [Link]
-
University of Calgary. (n.d.). Ch 6: Alkene + peracid. [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. [Link]
-
Chemistry LibreTexts. (2020). 9.12: Oxidation of Alkenes - Epoxidation. [Link]
-
ResearchGate. (2023). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. [Link]
-
The Organic Chemistry Tutor. (2015). Epoxidation of Alkenes with Peroxyacids. YouTube. [Link]
-
Chemistry Steps. (n.d.). Epoxidation of Alkenes. [Link]
-
Sienkiewicz, M., et al. (2017). Advanced Methods for Hydroxylation of Vegetable Oils, Unsaturated Fatty Acids and Their Alkyl Esters. MDPI. [Link]
-
Chemistry LibreTexts. (2020). 14.9: Cleavage of Diols. [Link]
-
OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening. [Link]
-
Wikipedia. (2023). Dihydroxylation. [Link]
-
Tzirakis, M. D., et al. (2021). Organocatalytic epoxidation and allylic oxidation of alkenes by molecular oxygen. Green Chemistry. [Link]
-
Chemistry LibreTexts. (2019). 10.9: Cleavage of Diols. [Link]
-
Chen, Y., et al. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers in Bioengineering and Biotechnology. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]
-
Khan Academy. (n.d.). Syn dihydroxylation. [Link]
-
Chem Help ASAP. (2019). epoxide opening under acidic or basic conditions. YouTube. [Link]
-
Wikipedia. (2023). Glycol cleavage. [Link]
-
ResearchGate. (2021). Hydroxylation of unsaturated fatty acids by FAHs of different subtypes. [Link]
-
Prakash Academy. (2012). Periodic cleavage of glycols I Lecture I Alcohols I 1-2 diols I HIO4 I cyclic Intermediate. YouTube. [Link]
-
Wang, J., et al. (2023). Current state and future perspectives of cytochrome P450 enzymes for C–H and C=C oxygenation. Biotechnology for Biofuels and Bioproducts. [Link]
-
BYJU'S. (n.d.). Epoxide Reactions. [Link]
-
Ortiz de Montellano, P. R. (Ed.). (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Cytochrome P450: Structure, Mechanism, and Biochemistry. [Link]
-
Bell, S. G., et al. (2017). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Angewandte Chemie. [Link]
-
Urlacher, V. B., Girhard, M. (2019). Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s. ResearchGate. [Link]
-
Wikipedia. (2023). Sharpless asymmetric dihydroxylation. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Octane-1,2,8-triol Esterification
Welcome to the technical support center for the esterification of Octane-1,2,8-triol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your reaction conditions.
Introduction: The Nuances of Esterifying a Triol
Octane-1,2,8-triol is a versatile polyol with primary and secondary hydroxyl groups, presenting unique challenges and opportunities in esterification. The differential reactivity of these hydroxyl groups allows for the potential for selective esterification, a highly desirable outcome in many synthetic applications. However, achieving high yields of the desired mono-, di-, or tri-ester while minimizing side products requires careful control of reaction parameters. This guide will walk you through the key considerations for optimizing this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the esterification of Octane-1,2,8-triol?
The primary challenges include:
-
Selectivity: Controlling the esterification to favor the primary (C1 and C8) versus the secondary (C2) hydroxyl group. Generally, primary alcohols are more reactive than secondary alcohols.[1]
-
Over-esterification: Preventing the formation of higher esters (di- and tri-esters) when a mono-ester is the target.
-
Incomplete conversion: Driving the reversible esterification reaction to completion.[2]
-
Side reactions: Minimizing side reactions such as dehydration, especially under harsh acidic conditions and high temperatures.
-
Purification: Separating the desired ester from unreacted starting materials, catalyst, and other esters, which can be challenging due to the polarity of the compounds.
Q2: What is the general mechanism for the esterification of Octane-1,2,8-triol?
The most common method is the Fischer-Speier esterification, which involves reacting the triol with a carboxylic acid in the presence of an acid catalyst.[3][4][5] The mechanism proceeds as follows:
-
Protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which activates the carbonyl group.
-
Nucleophilic attack of a hydroxyl group from the triol on the activated carbonyl carbon.
-
Proton transfer from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate.
-
Elimination of water to form a protonated ester.
-
Deprotonation to yield the final ester and regenerate the catalyst.[4][6]
Q3: How can I drive the esterification reaction to completion?
Since Fischer esterification is a reversible equilibrium reaction, Le Châtelier's principle can be applied to drive it towards the product side.[7] This can be achieved by:
-
Using an excess of one reactant: Typically, the less expensive reactant, either the alcohol or the carboxylic acid, is used in excess.[2][8]
-
Removing water: The continuous removal of water as it is formed is a crucial strategy.[2][4][8] This can be done through azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene), using molecular sieves, or applying a vacuum.[3][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Insufficient catalyst activity. 2. Inefficient water removal. 3. Suboptimal reaction temperature. 4. Steric hindrance from bulky reactants. | 1. Increase catalyst loading or switch to a more active catalyst (e.g., from p-TSA to H2SO4, or a Lewis acid). 2. Use a Dean-Stark apparatus, add molecular sieves, or apply a vacuum. 3. Increase the reaction temperature, but monitor for side reactions. 4. Increase reaction time or consider using a more reactive acylating agent like an acid chloride or anhydride. |
| Formation of Multiple Ester Products (Low Selectivity) | 1. Reaction conditions are too harsh (high temperature, strong acid), leading to esterification of both primary and secondary alcohols. 2. Prolonged reaction time. | 1. Use a milder catalyst (e.g., an enzyme or a selective heterogeneous catalyst).[1] 2. Lower the reaction temperature. 3. Reduce the reaction time and monitor the progress by TLC or GC to stop at the desired conversion. 4. For selective acylation of the primary alcohol, consider using sterically demanding reagents.[10][11] |
| Product Degradation or Discoloration | 1. Reaction temperature is too high, causing decomposition. 2. Strong acid catalyst is causing side reactions like dehydration or oxidation. 3. Impurities in the starting materials. | 1. Lower the reaction temperature. 2. Use a milder and/or heterogeneous catalyst.[12][13] 3. Ensure high purity of reactants.[2] |
| Difficult Purification | 1. The product and starting materials have similar polarities. 2. The product is highly polar and water-soluble. | 1. Optimize the reaction to maximize conversion and minimize byproducts. 2. For highly polar products, consider using specialized chromatography techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or aqueous normal-phase chromatography.[14][15] 3. If the product is an oil, try to crystallize it by forming a derivative or using a different solvent system.[16] |
Detailed Protocols
Standard Fischer Esterification Protocol for Octane-1,2,8-triol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a condenser, add Octane-1,2,8-triol (1 equivalent).
-
Reagents: Add the carboxylic acid (1.1 to 3.3 equivalents, depending on the desired degree of esterification) and a suitable solvent that forms an azeotrope with water (e.g., toluene, approximately 5-10 mL per gram of triol).
-
Catalyst: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.02-0.05 equivalents).[17]
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common issues in Octane-1,2,8-triol esterification.
Key Parameter Optimization
Systematic optimization of reaction parameters is crucial for achieving the desired outcome. The following table provides a starting point for your optimization studies.
| Parameter | Range / Options | Considerations |
| Catalyst | Homogeneous: H2SO4, p-TSA, HCl[5][9] Heterogeneous: Acidic resins (e.g., Amberlyst-15), zeolites, montmorillonite clays[12][13] Enzymatic: Lipases[18] | Homogeneous catalysts are often more active but can be difficult to remove. Heterogeneous catalysts are easily separable and reusable. Enzymes offer high selectivity under mild conditions. |
| Temperature | 80 - 140 °C | Higher temperatures increase the reaction rate but can lead to side reactions and decreased selectivity.[2] The optimal temperature depends on the solvent and reactants. |
| Solvent | Toluene, Xylene, Hexane | Choose a solvent that forms an azeotrope with water for efficient removal. The solvent should also be inert to the reaction conditions. |
| Reactant Ratio (Carboxylic Acid : Triol) | 1:1 to 1.2:1 (for monoester) 2:1 to 2.5:1 (for diester) >3:1 (for triester) | An excess of the carboxylic acid can help drive the reaction to completion but may complicate purification.[2] |
| Water Removal Method | Dean-Stark apparatus, Molecular sieves, Vacuum | The choice of method depends on the scale of the reaction and the boiling points of the reactants and products. |
Esterification Reaction Workflow
Caption: A typical workflow for the esterification of Octane-1,2,8-triol.
References
- Ishihara, K. (n.d.). A Green Method for the Selective Esterification of Primary Alcohols in the Presence of Secondary Alcohols or Aromatic Alcohols.
- Google Patents. (n.d.). US20110087045A1 - Process for preparing polyol esters.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- The Journal of Organic Chemistry. (2021, February 8). Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols.
- ResearchGate. (n.d.). Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols | Request PDF.
- MDPI. (n.d.). An Efficient Zr-ZSM-5-st Solid Acid Catalyst for the Polyol Esterification Reaction.
- BenchChem. (n.d.). Improving the conversion rate in polyol ester production.
- ResearchGate. (n.d.). Catalytic esterification of acid and polyol to polyol ester.
- PubMed. (2017, May 1). Fatty Acid Esterification with Polyols over Acidic Montmorillonite.
- NIH. (2012, August 31). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent.
- Asian Journal of Green Chemistry. (2017). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils.
- ResearchGate. (2016, January 7). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?
- Wikipedia. (n.d.). Fischer–Speier esterification.
- BenchChem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- BYJU'S. (n.d.). Fischer esterification reaction.
- Quora. (2016, November 16). What are the advantages and disadvantages of Fischer esterification in synthesizing esters?
- NIH. (n.d.). Enzymatic Synthesis of a Polyol Ester from Levulinic Acid and Trimethylolpropane and Its Tribological Behavior as Potential Biolubricant Basestock.
- Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation.
- Semantic Scholar. (2011, June 1). Optimization of polyol ester production by transesterification of Jatropha-based methyl ester with trimethylolpropane using Taguchi design of experiment.
- Reddit. (2023, October 27). Common sources of mistake in organic synthesis.
- Organic Chemistry: How to... (2022, July 31). Approach to Synthesis Problems.
- YouTube. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything!
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification.
- YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers.
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Technical Support Center: Troubleshooting Peak Tailing in HPLC of Polar Triols
Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of polar triols. This resource is designed for researchers, scientists, and drug development professionals seeking to achieve optimal peak symmetry and accurate quantification in their chromatographic separations. Here, we delve into the fundamental causes of peak tailing and provide systematic, field-proven troubleshooting strategies.
Understanding Peak Tailing
Q1: What is peak tailing in HPLC and why is it a concern?
Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, peaks are expected to be symmetrical, following a Gaussian distribution.[2] This distortion is a significant concern because it can lead to:
-
Inaccurate Quantification: Asymmetrical peaks result in unreliable and inconsistent peak area calculations, which compromises the accuracy of the analysis.[1]
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately quantify individual components in a mixture.[1]
-
Decreased Sensitivity: As the peak broadens, its height diminishes, which can negatively affect the limits of detection and quantification.[1]
A common metric for peak shape is the tailing factor (Tf) or asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest that peak tailing is occurring and may require investigation.[3]
Q2: What are the primary causes of peak tailing, especially for polar compounds like triols?
Peak tailing in reversed-phase HPLC is often the result of more than one retention mechanism occurring simultaneously.[3] For polar analytes such as triols, the most common causes include:
-
Secondary Silanol Interactions: This is the most prevalent cause. Polar functional groups on triols can form strong hydrogen bonds with residual silanol groups (Si-OH) on the surface of silica-based stationary phases. This secondary interaction mechanism leads to some molecules being retained longer, causing a tailing peak.[1][4]
-
Mobile Phase pH Issues: The pH of the mobile phase can influence the ionization state of residual silanol groups. At mid-pH levels, silanols can become ionized and interact more strongly with polar analytes.[4][5]
-
Metal Contamination: Trace metal impurities within the silica matrix of the column or from the HPLC system itself can chelate with analytes that have chelating functional groups, leading to significant tailing.[2][4][6]
-
Column Contamination and Degradation: The accumulation of sample matrix components or strongly retained compounds can create active sites that cause tailing. Physical degradation of the column bed, such as the formation of a void at the inlet, can also disrupt the sample band and lead to poor peak shape.[3][4]
-
Extra-Column Effects: Dead volume in the HPLC system, such as from using tubing with a wide internal diameter, can cause band broadening and peak tailing.[5]
A Systematic Approach to Troubleshooting
A logical, step-by-step approach is the most efficient way to identify and resolve peak tailing. Start with the simplest and most common solutions before moving to more complex and time-consuming ones.
Sources
Technical Support Center: Overcoming Solubility Challenges of Octane-1,2,8-triol in Nonpolar Media
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions regarding the solubilization of Octane-1,2,8-triol in nonpolar media. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these common experimental hurdles.
Introduction: The Core Challenge
Octane-1,2,8-triol is a unique molecule featuring a nonpolar eight-carbon backbone and three polar hydroxyl (-OH) groups.[1] This amphipathic structure leads to a significant challenge: the polar hydroxyl groups render the molecule highly soluble in polar solvents like water but poorly soluble in nonpolar media such as hydrocarbons (e.g., hexane, toluene) and oils.[1][2] This guide will explore scientifically-grounded techniques to bridge this polarity gap.
Frequently Asked Questions (FAQs)
Q1: Why is Octane-1,2,8-triol so difficult to dissolve in nonpolar solvents?
The principle of "like dissolves like" governs solubility.[3] Nonpolar solvents, such as n-octane or hexane, are composed of molecules with low polarity and primarily interact through weak van der Waals forces.[2] Octane-1,2,8-triol, with its three hydroxyl groups, can form strong hydrogen bonds. The energy required to break the hydrogen bonds between the triol molecules is not sufficiently compensated by the weak interactions it would form with a nonpolar solvent, leading to poor solubility.
Q2: What are the primary strategies for solubilizing Octane-1,2,8-triol in a nonpolar system?
There are three main approaches, each with specific advantages and applications:
-
Co-Solvent Systems: Introducing a mutually miscible solvent that bridges the polarity gap between the triol and the nonpolar medium.
-
Micellar Solubilization: Using surfactants to create "reverse micelles" that encapsulate the polar triol within a hydrophilic core, allowing it to be dispersed in the nonpolar solvent.[4]
-
Phase Transfer Catalysis: Employing a catalyst to transport the triol between a polar phase (where it is soluble) and the nonpolar bulk phase, which is particularly useful for facilitating reactions.[5]
Q3: Are there any safety precautions I should consider?
Yes. Always consult the Safety Data Sheet (SDS) for Octane-1,2,8-triol and any solvents or reagents used. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many organic solvents are flammable and/or toxic.
Troubleshooting Guides & Detailed Protocols
This section provides in-depth, step-by-step guidance on the most effective methods to address solubility issues.
Method 1: Co-Solvent Systems
Underlying Principle: A co-solvent is a substance that is soluble in both the primary solvent (the nonpolar medium) and with the solute (Octane-1,2,8-triol). It effectively reduces the overall polarity difference of the system, allowing for greater solubilization.[6]
Q: I am trying to create a homogeneous solution of Octane-1,2,8-triol in mineral oil. How do I select and use a co-solvent?
A: Your goal is to find a co-solvent that is miscible with mineral oil but polar enough to dissolve the triol. Short-chain alcohols or glycols are often excellent candidates.
Step-by-Step Protocol for Co-Solvent Screening and Optimization:
-
Co-Solvent Selection: Choose a set of potential co-solvents. See the table below for suggestions.
-
Initial Screening:
-
In separate vials, attempt to dissolve a known amount of Octane-1,2,8-triol (e.g., 10 mg) in a small volume (e.g., 1 mL) of each candidate co-solvent to confirm its solubility in the co-solvent alone.
-
For those that work, proceed to the next step.
-
-
Titration Method for Optimization:
-
Prepare a slurry of Octane-1,2,8-triol in your nonpolar solvent (e.g., 10 mg in 2 mL of mineral oil).
-
While stirring vigorously, add the selected co-solvent dropwise from a burette or micropipette.
-
Observe the solution. The endpoint is reached when the solution becomes clear and visually homogeneous. Record the volume of co-solvent added.
-
Repeat for each successful co-solvent to determine which requires the lowest volume.
-
-
System Stability Check:
-
Let the final solution stand for 24 hours at the intended storage/use temperature.
-
Observe for any signs of phase separation or precipitation, which would indicate that the system is not stable.
-
Data Presentation: Potential Co-Solvents for Nonpolar Media
| Co-Solvent | Chemical Formula | Rationale for Use | Key Considerations |
| Ethanol | C₂H₅OH | Good polarity to dissolve the triol; miscible with many hydrocarbons. | Can be volatile; may absorb water from the atmosphere. |
| Isopropanol (IPA) | (CH₃)₂CHOH | Slightly less polar than ethanol, offering better miscibility with highly nonpolar solvents. | Similar volatility to ethanol. |
| Propylene Glycol | C₃H₈O₂ | Low volatility and excellent solubilizing power for polyols. | Can increase the overall viscosity of the medium. |
| Tetrahydrofuran (THF) | C₄H₈O | Aprotic ether with moderate polarity; a powerful solvent. | Can form peroxides; must be handled with care. |
Visualization: Co-Solvent Selection Workflow
Caption: Workflow for selecting and optimizing a co-solvent.
Method 2: Micellar Solubilization using Reverse Micelles
Underlying Principle: This advanced technique is ideal for systems where co-solvents are undesirable. Surfactants are added to the nonpolar solvent. These molecules self-assemble into "reverse micelles," which are nanometer-sized aggregates with their polar "head" groups facing inward and their nonpolar "tails" facing outward into the solvent.[4][7] These structures can trap polar molecules like Octane-1,2,8-triol in their hydrophilic core, creating a stable, macroscopically homogeneous dispersion.[8][9]
Q: How can I formulate a stable dispersion of Octane-1,2,8-triol in hexane for a drug delivery system without using alcohols?
A: Creating a reverse micellar system is the most appropriate approach. The choice of surfactant is critical.
Step-by-Step Protocol for Reverse Micelle Formulation:
-
Surfactant Selection: Choose a surfactant with a Hydrophile-Lipophile Balance (HLB) value typically in the range of 3-6, which favors the formation of water-in-oil (w/o) emulsions or reverse micelles.
-
Preparation of Surfactant Stock: Dissolve the chosen surfactant(s) in the nonpolar solvent (hexane) to create a stock solution. A common starting concentration is 50-100 mM.
-
Solubilization of Triol:
-
Add the powdered Octane-1,2,8-triol directly to the surfactant-hexane solution.
-
Alternatively, first dissolve the triol in a minimal amount of a polar solvent (like water or propylene glycol). This polar phase will then be sequestered into the micellar cores.
-
-
Homogenization: Vigorously agitate the mixture using a vortex mixer or sonicator until the solution becomes transparent. A transparent solution is a good indicator of the formation of thermodynamically stable microemulsions or reverse micelles.
-
Characterization (Optional but Recommended): Use techniques like Dynamic Light Scattering (DLS) to confirm the size and uniformity of the reverse micelles.
Data Presentation: Common Surfactants for Reverse Micelle Formation
| Surfactant | Common Name | Type | Key Characteristics |
| Dioctyl sodium sulfosuccinate | AOT | Anionic | Most widely studied surfactant for reverse micelles; highly efficient.[7] |
| Cetyltrimethylammonium bromide | CTAB | Cationic | Effective, but can have biocompatibility issues in some applications.[7] |
| Sorbitan Monooleate | Span 80 | Non-ionic | Widely used in pharmaceutical and cosmetic formulations; good biocompatibility.[9] |
| Polyoxyethylene (20) sorbitan monooleate | Tween 85 | Non-ionic | Often used in combination with low-HLB surfactants like Span 80 to fine-tune stability.[9] |
Visualization: Diagram of Triol Solubilization in a Reverse Micelle
Caption: Octane-1,2,8-triol encapsulated within a surfactant reverse micelle.
Method 3: Phase Transfer Catalysis (PTC)
Underlying Principle: PTC is a powerful technique for enabling reactions between reactants located in different immiscible phases. A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the species in the polar phase (e.g., deprotonated triol) and shuttles it into the nonpolar phase to react with the substrate.[5][10] This method doesn't truly "dissolve" the triol in the bulk phase but makes it available for reaction.
Q: I need to perform a reaction between Octane-1,2,8-triol and an acid chloride in toluene, but the triol won't dissolve. How can PTC help?
A: This is a classic application for PTC. The reaction requires a base to deprotonate the triol's hydroxyl group, forming an alkoxide. This negatively charged alkoxide can then be transported by the positively charged PTC into the toluene to react with the acid chloride.
Step-by-Step Protocol for a PTC-Mediated Reaction:
-
System Setup:
-
In a reaction vessel, dissolve the nonpolar reactant (e.g., acyl chloride) and the phase transfer catalyst in the nonpolar solvent (toluene).
-
In a separate vessel, prepare an aqueous solution of a base (e.g., NaOH or K₂CO₃) and dissolve the Octane-1,2,8-triol in this aqueous phase.
-
-
Combine Phases: Add the aqueous triol/base solution to the organic solution. This will form a biphasic system.
-
Initiate Reaction: Stir the biphasic mixture vigorously. High shear mixing is crucial to maximize the interfacial area where the catalyst exchange occurs.
-
Monitor Reaction: Track the disappearance of the starting materials using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Workup: Once the reaction is complete, stop the stirring and allow the layers to separate. The product will be in the organic phase, which can be isolated, washed, and purified.
Data Presentation: Common Phase Transfer Catalysts
| Catalyst | Abbreviation | Type | Typical Applications |
| Tetrabutylammonium Bromide | TBAB | Quaternary Ammonium Salt | General-purpose, robust, and widely used in many organic reactions. |
| Benzyltriethylammonium Chloride | BTEAC | Quaternary Ammonium Salt | Another common and effective catalyst for biphasic systems. |
| 18-Crown-6 | - | Crown Ether | Excellent for complexing with alkali metal cations (like K⁺ from KOH), enhancing basicity in the organic phase. |
| Polyethylene Glycol | PEG | Polyether | A less expensive, non-ionic alternative that can complex cations and facilitate phase transfer.[5] |
Summary and Method Comparison
| Feature | Co-Solvent System | Reverse Micellar Solubilization | Phase Transfer Catalysis (PTC) |
| Primary Goal | Homogeneous Solution | Stable Dispersion | Facilitate Reaction |
| Mechanism | Reduces system polarity | Encapsulation in micelles | Shuttles reactant across phases |
| System Appearance | Optically Clear | Optically Clear (if microemulsion) | Biphasic (requires stirring) |
| Key Additives | Polar organic solvents | Surfactants | Quaternary salts, crown ethers |
| Best For... | Simple formulations, analytical standards, coatings. | Drug delivery, cosmetics, nano-material synthesis. | Biphasic organic synthesis, polymerization reactions. |
| Main Limitation | Co-solvent may interfere with downstream applications. | Surfactants can be difficult to remove and may be incompatible with the final product. | Does not create a stable, single-phase solution; requires constant energy input (stirring). |
References
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Filo. (2023, February 8). Based on solute-solvent interactions, arrange the following in order of increasing solubility in n-octane and explain. Retrieved from [Link]
-
ResearchGate. (2024, February). Co-solvent and Complexation Systems. Retrieved from [Link]
-
Pires, F. A., et al. (2001). Reverse micelles and protein biotechnology. PubMed. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Reverse micelle extraction-an alternative for recovering antibiotics. Retrieved from [Link]
-
Universität Innsbruck. (n.d.). Dry reversed micelles in SEDDS as lipid-based drug delivery systems for hydrophilic drugs. Retrieved from [Link]
-
MDPI. (n.d.). Polymer-Supported Poly(Ethylene Glycol) as a Phase-Transfer Catalyst for Cross-Aldol Condensation of Isobutyroaldehyde and Formaldehyde. Retrieved from [Link]
-
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
SACHEM, Inc. (n.d.). Phase Transfer Catalysts for Polymers | Catana™ PTC. Retrieved from [Link]
-
MDPI. (n.d.). Stabilized Reversed Polymeric Micelles as Nanovector for Hydrophilic Compounds. Retrieved from [Link]
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- 2. [Solved] Based on solute-solvent interactions, arrange the following in o.. [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reverse micelles and protein biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Stabilized Reversed Polymeric Micelles as Nanovector for Hydrophilic Compounds | MDPI [mdpi.com]
- 9. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 10. mdpi.com [mdpi.com]
Navigating Hydroxyl Protection: A Technical Support Guide for Synthetic Chemists
From the desk of a Senior Application Scientist, this guide serves as a technical support center for researchers, scientists, and drug development professionals grappling with the ubiquitous challenge of preventing hydroxyl group oxidation during complex organic syntheses. The reactivity of the hydroxyl group, while a versatile asset, often necessitates its temporary masking to prevent unwanted side reactions.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles.
The Core Challenge: Why Protect a Hydroxyl Group?
Hydroxyl groups are highly versatile and can act as nucleophiles, acids, or be oxidized to carbonyl compounds.[1] This reactivity can interfere with many common synthetic transformations, such as Grignard reactions, where the acidic proton of the alcohol would quench the organometallic reagent.[1][2] Protecting the hydroxyl group temporarily converts it into a less reactive functional group, allowing other transformations to proceed cleanly.[1][2]
Choosing Your Shield: A Guide to Selecting the Right Protecting Group
The ideal protecting group should be easy to introduce and remove in high yield, stable to the desired reaction conditions, and should not introduce additional complications like new stereocenters.[3] The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the need for orthogonal protection schemes where multiple protecting groups can be removed selectively without affecting others.[3][4]
| Protecting Group Class | Examples | Key Characteristics |
| Silyl Ethers | TMS, TES, TBDMS (TBS), TIPS, TBDPS | Most common; tuned stability based on steric bulk; removed with fluoride ions or acid.[1][5][6] |
| Benzyl Ethers | Bn, PMB | Robust; stable to a wide range of conditions; removed by hydrogenolysis or oxidation (PMB).[5] |
| Other Ethers | MOM, THP | Acid-labile; THP introduces a new stereocenter.[1] |
| Esters | Acetate (Ac), Pivaloate (Piv), Benzoate (Bz) | Removed by hydrolysis (acid or base). |
| Acetals/Ketals | Acetonide, Benzylidene acetal | Used for the protection of 1,2- and 1,3-diols; acid-labile.[7] |
Troubleshooting Common Issues in Hydroxyl Protection
This section addresses specific problems that may arise during the protection and deprotection of hydroxyl groups, offering causative explanations and actionable solutions.
Silyl Ether Protection & Deprotection
Q1: My silylation reaction is incomplete, what could be the cause?
A1: Incomplete silylation is a common issue. Several factors could be at play:
-
Steric Hindrance: The hydroxyl group might be sterically hindered, making it difficult for the bulky silylating agent to approach. For highly hindered secondary or tertiary alcohols, consider using a more reactive silylating agent like a silyl triflate (e.g., TBSOTf) instead of a silyl chloride.[5]
-
Insufficient Reagent: Ensure you are using a sufficient excess of the silylating agent and base.
-
Poor Quality Reagents: Silyl chlorides are sensitive to moisture and can hydrolyze over time. Use a fresh bottle or distill the reagent before use. The base, often imidazole or triethylamine, should also be anhydrous.
-
Solvent Issues: Aprotic polar solvents like DMF or DCM are typically used. Ensure your solvent is anhydrous.
Q2: I'm observing silyl group migration in my polyol substrate. How can I prevent this?
A2: Silyl group migration, especially with less bulky groups like TMS, can occur under both acidic and basic conditions, leading to a mixture of isomers.
-
Mechanism of Migration: The migration proceeds through an intramolecular nucleophilic attack of a free hydroxyl group on the silicon atom.
-
Prevention Strategies:
-
Use a Bulkier Protecting Group: Migratory aptitude decreases with increasing steric bulk. Consider using TIPS or TBDPS, which are significantly less prone to migration than TMS or TBDMS.[8]
-
Control pH: Avoid strongly acidic or basic conditions during workup and purification.
-
Temperature Control: Perform subsequent reactions at lower temperatures to minimize the rate of migration.
-
Q3: My TBDMS deprotection with TBAF is sluggish. What can I do?
A3: While TBAF is the go-to reagent for silyl ether cleavage, its effectiveness can be influenced by several factors:
-
Steric Hindrance: Deprotection of a sterically hindered silyl ether can be slow. Increasing the reaction temperature or using a less hindered fluoride source like HF-pyridine may be necessary.
-
Solvent: THF is the most common solvent. Ensure it is anhydrous, as water can affect the reactivity of the fluoride ion.
-
TBAF Quality: TBAF is hygroscopic. The presence of water can impact its reactivity. Consider using anhydrous TBAF or adding a drying agent like molecular sieves.
Workflow: Troubleshooting Incomplete Silylation
Caption: A logical workflow for troubleshooting incomplete silylation reactions.
Benzyl Ether Protection & Deprotection
Q4: My benzyl ether deprotection via hydrogenolysis is slow or has stalled. What's the problem?
A4: Catalytic hydrogenolysis is a powerful method for deprotecting benzyl ethers, but the catalyst, typically palladium on carbon (Pd/C), can be sensitive.
-
Catalyst Poisoning: The most common cause of a stalled hydrogenolysis is catalyst poisoning. Sulfur-containing compounds are notorious catalyst poisons.[9] Even trace amounts can deactivate the catalyst. Other potential poisons include nitrogen-containing heterocycles and some halides.
-
Solution: Ensure your starting material and solvent are free from sulfur-containing impurities. If poisoning is suspected, you can try adding a fresh batch of catalyst. In some cases, using a different catalyst, like Pearlman's catalyst (Pd(OH)₂/C), may be more effective.
-
-
Catalyst Activity: The activity of Pd/C can vary between batches and suppliers. Using a fresh, high-activity catalyst is recommended.
-
Hydrogen Pressure: For stubborn deprotections, increasing the hydrogen pressure can sometimes accelerate the reaction.
-
Solvent: Protic solvents like ethanol or methanol are typically used. Ensure good mixing to facilitate contact between the substrate, catalyst, and hydrogen.
Q5: Are there alternatives to hydrogenolysis for benzyl ether deprotection?
A5: Yes, several alternatives exist, which can be useful if your molecule contains functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes).
-
Oxidative Cleavage (for PMB ethers): The p-methoxybenzyl (PMB) ether can be selectively cleaved in the presence of other benzyl ethers using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[5]
-
Lewis Acids: Strong Lewis acids like BBr₃ or TMSI can cleave benzyl ethers, although these conditions are harsh and may not be suitable for sensitive substrates.
Diagram: Orthogonal Deprotection Strategy
Caption: An illustration of an orthogonal protection strategy allowing for selective deprotection.
Acetal/Ketal Protection of Diols
Q6: I am getting low yields in my acetonide protection of a 1,2-diol. How can I improve this?
A6: The formation of cyclic acetals from diols is an equilibrium process. To drive the reaction to completion, the water generated must be removed.[10]
-
Water Removal:
-
Dean-Stark Apparatus: For reactions in solvents like toluene, a Dean-Stark trap is effective for azeotropically removing water.
-
Dehydrating Agents: In solvents like acetone, adding a dehydrating agent such as anhydrous copper sulfate or molecular sieves can be beneficial.
-
-
Acid Catalyst: A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid is typically required. Ensure the catalyst is not deactivated.
-
Reagent: Using 2,2-dimethoxypropane in place of acetone can be more efficient as the byproduct, methanol, is less likely to interfere with the reaction than water.
Q7: The formation of a THP ether on my alcohol is creating a mixture of diastereomers. Is this normal and how can I deal with it?
A7: Yes, this is a known drawback of the tetrahydropyranyl (THP) protecting group. The reaction of an alcohol with dihydropyran (DHP) creates a new stereocenter, resulting in a mixture of diastereomers.[11]
-
Consequences: This can complicate purification and characterization (e.g., by NMR).
-
Solutions:
-
Alternative Protecting Groups: If the diastereomeric mixture is problematic, consider using a protecting group that does not introduce a new stereocenter, such as a silyl ether or a MOM ether.
-
Separation: In some cases, the diastereomers can be separated by chromatography, although this is often challenging.
-
Proceed with the Mixture: If the stereocenter is removed during deprotection, it may be possible to proceed with the diastereomeric mixture.
-
Frequently Asked Questions (FAQs)
Q8: How can I selectively protect a primary alcohol in the presence of a secondary alcohol?
A8: This is a common challenge that can be addressed by exploiting steric hindrance. Bulky protecting groups will react preferentially with the less sterically hindered primary alcohol.[12][13]
-
Recommended Reagents:
Q9: How do I monitor the progress of my protection/deprotection reaction?
A9: Thin-layer chromatography (TLC) is the most convenient method for monitoring these reactions.[14][15][16]
-
Procedure: Spot the starting material, the reaction mixture, and a "co-spot" (a spot of starting material with the reaction mixture spotted on top) on a TLC plate.[16]
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.[16] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[16]
Q10: Can a protecting group influence the stereochemical outcome of a reaction?
A10: Yes, bulky protecting groups can exert significant steric influence on a molecule, directing the approach of reagents from the less hindered face. This can be a powerful tool for controlling stereoselectivity in subsequent reactions.[17]
Experimental Protocols
Protocol 1: Selective TBDMS Protection of a Primary Alcohol
This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl).[18]
-
Dissolve the diol (1.0 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (1.5 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBDMSCl (1.1 equiv) in anhydrous DCM dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[18]
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This protocol outlines the removal of a benzyl (Bn) protecting group using palladium on carbon (Pd/C) and hydrogen gas.
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Purge the flask with hydrogen gas (using a balloon or a hydrogenator) and stir the mixture vigorously under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.
References
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Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
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Chad's Prep. (2021, January 22). 12.5 Protecting Groups for Alcohols | Organic Chemistry. YouTube. [Link]
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Science of Synthesis. Hydrogenolysis of Ethers. Thieme. [Link]
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Goodwin, J. A., Ballesteros, C. F., & Aponick, A. (2015). Diastereoselective Synthesis of Protected 1,3-Diols by Catalytic Diol Relocation. Organic Letters, 17(23), 5878–5881. [Link]
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Iadonisi, A., et al. (2016). Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. Beilstein Journal of Organic Chemistry, 12, 2736–2746. [Link]
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Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Link]
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ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]
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Ma, D., et al. (2012). Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine. Marine drugs, 10(5), 1058–1067. [Link]
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WSU Chemistry. Monitoring Reactions by TLC. [Link]
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
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University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
- Ma, D., & Handa, M. (2012). Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein. U.S.
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Organic Chemistry Portal. Protective Groups. [Link]
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Pownall, M., et al. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. Catalysts, 14(1), 1. [Link]
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Ryter, S. A., & Livinghouse, T. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(19), 9132–9141. [Link]
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ResearchGate. (2013, January 15). Which silyl or other 'common' protecting groups are stable to HI acidic media?. [Link]
-
ResearchGate. (2025, August 9). Effect of steric hindrance and π electrons on alcohol self-association. [Link]
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ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]
-
RSC Publishing. (2025, May 23). Recent progress in selective functionalization of diols via organocatalysis. [Link]
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ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. [Link]
-
LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. [Link]
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ResearchGate. (2016, December). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. [Link]
-
Biswas, T. (2022, January 20). Silyl enol ether: Preparation & application. YouTube. [Link]
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Organic Chemistry Portal. Acetonides. [Link]
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Wikipedia. Diol. [Link]
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University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
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Wikipedia. Steric effects. [Link]
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University of Calgary. Alcohol Protecting Groups. [Link]
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Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
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Reddit. (2012, January 13). What is the benefit of forming a silyl enol ether?. [Link]
-
ResearchGate. (2014, July 24). What is the best way to remove acetonide protection without disrupting benzyl ether?. [Link]
-
ResearchGate. (2025, August 7). Synthesis of Silyl Enol Ethers and Their Aldol Reaction Utilizing 2,5Dimethyl1-silacyclopentane and 2,5Diphenyl1-sila-3-cyclopentene Derivatives. [Link]
-
IOSR Journal. Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. [Link]
-
Goodwin, J. A., Ballesteros, C. F., & Aponick, A. (2015). Diastereoselective Synthesis of Protected 1,3-Diols by Catalytic Diol Relocation. Organic Letters, 17(23), 5878–5881. [Link]
-
El-Sayed, I. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 99–115. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
-
ACS Sustainable Chemistry & Engineering. (2024, August 5). Mechanocatalytic Hydrogenolysis of the Lignin Model Dimer Benzyl Phenyl Ether over Supported Palladium Catalysts. [Link]
-
ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]
- Google Patents. (2019, August 7). Methods for protecting and deprotecting a diol group.
-
ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of Octane-1,2,8-triol using ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth technical analysis of the structural elucidation of Octane-1,2,8-triol, a polyhydroxyalkane, utilizing one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to explain the causal reasoning behind spectral interpretation, thereby providing a self-validating framework for structural confirmation. We will compare the expected spectral data for Octane-1,2,8-triol with a constitutional isomer, Octane-1,3,8-triol, to demonstrate the definitive power of NMR in assigning correct molecular architecture.
The Central Role of NMR in Isomer Differentiation
The unambiguous determination of a molecule's constitution is a cornerstone of chemical research and development. For a molecule like octane-1,2,8-triol, the primary challenge lies in confirming the exact positions of the three hydroxyl (-OH) groups along the eight-carbon aliphatic chain. While mass spectrometry can confirm the molecular formula (C₈H₁₈O₂), it cannot typically distinguish between constitutional isomers. NMR spectroscopy, however, provides a detailed roadmap of the molecular framework by probing the chemical environment of each hydrogen and carbon atom.[1][2][3][4][5] The combination of ¹H NMR, which reveals proton count and connectivity through spin-spin coupling, and ¹³C NMR with DEPT-135, which identifies the type of carbon atom (CH₃, CH₂, CH, or quaternary), offers a powerful and conclusive methodology for structural elucidation.[6][7]
Predicted Spectral Analysis of Octane-1,2,8-triol
To elucidate the structure, we must first predict the NMR spectra based on established principles of chemical shifts and coupling constants. The analysis begins with the unambiguous numbering of the carbon skeleton.
Caption: Molecular structure of Octane-1,2,8-triol with carbon numbering.
¹H NMR Spectrum: A Proton-by-Proton Investigation
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
-
Chemical Environments & Integration: Octane-1,2,8-triol has 8 carbon atoms, but due to the chiral center at C2, the adjacent methylene protons on C3 become diastereotopic, meaning they are chemically non-equivalent. This leads to a more complex spectrum than for a symmetric molecule. We expect to see distinct signals for the protons on C1, C2, C8, and a complex overlapping region for C3-C7.
-
Chemical Shift (δ): The electronegative oxygen atoms significantly deshield adjacent protons, shifting their signals downfield.
-
H1, H2, H8 (Protons on -CH-O): These protons are directly attached to carbons bearing hydroxyl groups and are expected to resonate in the 3.4 - 4.0 ppm range.[8]
-
H3 - H7 (Aliphatic Chain Protons): These methylene protons form a complex, overlapping multiplet pattern, often called a "methylene envelope," in the typical alkane region of ~1.2 - 1.6 ppm .[9]
-
-OH Protons: The signals for the three hydroxyl protons are typically broad singlets and their chemical shift is highly variable (2-5 ppm or even wider) depending on solvent, concentration, and temperature. Due to rapid chemical exchange, they usually do not exhibit spin-spin coupling with adjacent protons in common solvents like CDCl₃.[8]
-
-
Splitting (Multiplicity): The n+1 rule is the key to establishing connectivity.
-
H1 (-CH₂OH): These two protons are coupled to the single proton on C2 (H2). They will appear as a doublet .
-
H2 (>CHOH): This single proton is coupled to the two protons on C1 and the two diastereotopic protons on C3. It will appear as a complex multiplet .
-
H8 (-CH₂OH): These two protons are coupled to the two protons on C7. They will appear as a triplet .
-
H7 (-CH₂-): These protons are coupled to the protons on C6 and C8, resulting in a multiplet .
-
Table 1: Predicted ¹H NMR Data for Octane-1,2,8-triol
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale for Assignment |
|---|---|---|---|---|
| H8 | ~3.65 | 2H | Triplet (t) | Adjacent to a CH₂ group (C7) and bonded to a carbon (C8) attached to an electronegative oxygen atom. |
| H1 | ~3.60 | 2H | Doublet (d) | Adjacent to a CH group (C2) and bonded to a carbon (C1) attached to an electronegative oxygen atom. |
| H2 | ~3.80 | 1H | Multiplet (m) | Bonded to a carbon with an -OH group and flanked by CH₂ groups (C1 and C3). |
| H3-H7 | ~1.2 - 1.6 | 10H | Multiplet (m) | Standard aliphatic methylene protons, forming a complex and overlapping signal region. |
| OH x 3 | Variable (2-5) | 3H | Broad Singlet (br s) | Labile protons subject to chemical exchange. |
¹³C NMR and DEPT-135: The Carbon Skeleton Blueprint
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. This combination is exceptionally powerful for confirming the carbon backbone.[1][2]
-
¹³C Chemical Environments: In Octane-1,2,8-triol, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals.
-
¹³C Chemical Shift (δ):
-
DEPT-135 Analysis: This experiment provides definitive evidence for the types of protonated carbons.
-
Positive Signal (CH): A single positive signal is predicted for C2 .
-
Negative Signals (CH₂): Seven negative signals are predicted for C1, C3, C4, C5, C6, C7, and C8 .
-
Absent Signals: There are no quaternary carbons or methyl groups in the structure.
-
Table 2: Predicted ¹³C NMR and DEPT-135 Data for Octane-1,2,8-triol
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale for Assignment |
|---|---|---|---|
| C2 | ~72 | Positive | Secondary carbon bonded to an -OH group. |
| C1 | ~65 | Negative | Primary carbon bonded to an -OH group. |
| C8 | ~63 | Negative | Primary carbon bonded to an -OH group. |
| C7 | ~33 | Negative | Aliphatic CH₂ adjacent to the terminal C8-OH group. |
| C3 | ~32 | Negative | Aliphatic CH₂ adjacent to the C2-OH group. |
| C4, C5, C6 | ~22 - 30 | Negative | Remaining aliphatic CH₂ carbons in the chain. |
Comparative Analysis: Octane-1,2,8-triol vs. Octane-1,3,8-triol
To underscore the diagnostic power of this NMR workflow, we compare the expected data with that of a constitutional isomer, Octane-1,3,8-triol. While both share the same molecular formula, their NMR spectra would be unmistakably different, allowing for confident structural assignment.
Table 3: Comparative NMR Analysis of Octane-1,2,8-triol and Octane-1,3,8-triol
| Spectral Feature | Octane-1,2,8-triol (Predicted) | Octane-1,3,8-triol (Predicted) | Key Differentiating Factor |
|---|---|---|---|
| ¹³C Signals (-C-O region) | 3 signals (~72, ~65, ~63 ppm) | 3 signals (e.g., ~68, ~64, ~63 ppm) | The specific chemical shifts of C1, C2, C3, and C8 would differ due to their unique positions. |
| DEPT-135 (Positive Signals) | 1 signal (C2) | 1 signal (C3) | The position of the single CH group is different. |
| DEPT-135 (Negative Signals) | 7 signals (C1, C3, C4, C5, C6, C7, C8) | 7 signals (C1, C2, C4, C5, C6, C7, C8) | The identity of the carbons appearing as CH₂ signals changes. |
| ¹H NMR (Key Multiplicity) | H1 is a doublet, H2 is a multiplet | H1 is a triplet, H3 is a multiplet | The splitting pattern of the protons on C1 is a direct consequence of being adjacent to a CH (C2) vs a CH₂ (C2). |
This comparative analysis demonstrates the self-validating nature of the combined NMR experiments. A DEPT-135 spectrum showing seven negative peaks and one positive peak strongly supports a triol structure with one secondary and two primary alcohols. The specific splitting patterns and chemical shifts in the ¹H and ¹³C spectra then confirm the precise 1,2,8-substitution pattern over the 1,3,8-pattern or any other possibility.
Experimental Protocols
Acquiring high-quality, interpretable NMR data requires careful sample preparation and parameter optimization.
Sample Preparation
-
Weighing: Accurately weigh 15-25 mg of the purified Octane-1,2,8-triol sample.
-
Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). For observing coupling between -OH and C-H protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it slows down the proton exchange rate.[13][14]
-
Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.
-
Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm).
NMR Data Acquisition
The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (e.g., zg30)
-
Spectral Width: 0 - 12 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16
¹³C {¹H} NMR Acquisition (Proton Decoupled):
-
Pulse Program: Proton-decoupled single pulse (e.g., zgpg30)
-
Spectral Width: 0 - 200 ppm
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more, depending on concentration.
DEPT-135 Acquisition:
-
Pulse Program: Standard DEPT-135 sequence (e.g., dept135)
-
Parameters: Use standard parameters derived from the ¹³C experiment. The number of scans will be comparable to the standard ¹³C experiment.
Visualizing the Elucidation Workflow
The process of structural elucidation is a logical progression from raw data to a confirmed structure. This workflow can be visualized to clarify the relationship between the different experimental techniques.
Caption: Workflow for NMR-based structural elucidation of Octane-1,2,8-triol.
The following diagram illustrates the key ¹H-¹H couplings that are instrumental in confirming the 1,2,8-positioning of the hydroxyl groups.
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A Comparative Guide to Octane-1,2,8-triol and C8 Diols for Advanced Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of C8 Polyols in Modern Formulations
C8 polyols—alcohols containing an eight-carbon backbone and multiple hydroxyl (-OH) groups—are highly versatile compounds.[1] They are integral to a wide array of industries, including pharmaceuticals, cosmetics, and personal care.[1][2] Their utility stems from a unique combination of properties imparted by their amphiphilic nature: a lipophilic carbon chain and hydrophilic hydroxyl groups.[3][4] This structure allows them to function as humectants, emollients, solvents, and antimicrobial agents.[4][5]
The precise positioning and number of hydroxyl groups dramatically influence a molecule's performance.[6][7] This guide will dissect these differences, focusing on how the unique 1,2,8-triol structure compares to the more common 1,2- and 1,8-diol configurations, enabling formulators to make informed, evidence-based decisions.
Physicochemical Properties: A Structural Showdown
The performance of a polyol is fundamentally tied to its physical and chemical properties. The addition of a third hydroxyl group in Octane-1,2,8-triol significantly alters its characteristics compared to its diol counterparts.
Causality Behind the Properties:
-
Molecular Weight: The addition of an oxygen atom for the third hydroxyl group gives Octane-1,2,8-triol a slightly higher molecular weight.[2][8]
-
Polarity & Solubility: The presence of three hydroxyl groups in Octane-1,2,8-triol substantially increases its polarity. These groups can form numerous hydrogen bonds, leading to a predicted high solubility in water.[2][9][10] In contrast, 1,2-Octanediol and 1,8-Octanediol, with only two hydroxyl groups, are less polar.[5][11] While still soluble in water, their longer carbon chains grant them more significant solubility in less polar, organic solvents.[12][13]
-
Boiling & Melting Points: Increased hydrogen bonding capability generally leads to higher boiling and melting points because more energy is required to overcome these intermolecular forces.[7] Therefore, Octane-1,2,8-triol is expected to have a higher boiling point than the diols. The melting points show that 1,8-Octanediol is a solid at room temperature, while 1,2-Octanediol is a low-melting solid or semi-solid, and Octane-1,2,8-triol is described as a liquid or crystal.[2][5][11]
Table 1: Comparative Physicochemical Properties of C8 Polyols
| Property | Octane-1,2,8-triol | 1,2-Octanediol (Caprylyl Glycol) | 1,8-Octanediol |
| Molecular Formula | C₈H₁₈O₃[2] | C₈H₁₈O₂[14] | C₈H₁₈O₂[11] |
| Molecular Weight | 162.23 g/mol [2] | 146.23 g/mol [14] | 146.23 g/mol [11] |
| Appearance | White to almost white powder to crystal; Liquid[2][8] | White semi-solid[14] | White solid[11] |
| Melting Point | Not specified | 30-38 °C[5][14] | 57-61 °C[11][13] |
| Boiling Point | Not specified | 131-132 °C at 10 mmHg[5] | 172 °C at 20 mmHg[11][13] |
| Water Solubility | Soluble[9] | Soluble[12] | Soluble[13] |
Performance in Key Applications: An Evidence-Based Comparison
The structural differences outlined above translate directly into functional performance. Here, we compare these molecules across three critical applications.
Humectancy and Moisturization
Mechanism of Action: Humectancy is the ability of a substance to attract and retain moisture from the atmosphere. This is primarily driven by the presence of hydrophilic functional groups, like hydroxyls, that can form hydrogen bonds with water molecules.[4][6] The greater the number of these groups, the stronger the hygroscopic nature of the molecule.[7]
Comparative Performance: Octane-1,2,8-triol, with its three hydroxyl groups, is predicted to be a superior humectant compared to 1,2-Octanediol and 1,8-Octanediol. This enhanced ability to bind water can translate to improved skin hydration in cosmetic and pharmaceutical formulations. While both 1,2-Octanediol and 1,8-Octanediol are used as moisturizers and emollients, the higher density of hydrogen bonding sites in the triol suggests a more potent effect.[4][5][11]
dot
Caption: Mechanism of humectancy comparing triol and diol affinity for water.
Antimicrobial Efficacy
Mechanism of Action: Medium-chain diols, particularly 1,2-diols, are well-known for their antimicrobial properties.[5][15] Their mechanism is believed to involve the disruption of microbial cell membranes. The amphiphilic nature of these molecules allows the lipophilic carbon chain to integrate into the lipid bilayer of the bacterial membrane, while the polar head groups disrupt its structure, leading to increased permeability and cell lysis.[4]
Comparative Performance: 1,2-Octanediol (Caprylyl Glycol) is widely used as a preservative and has demonstrated broad-spectrum antimicrobial activity.[4][5][16] Its efficacy is often greater than other diol isomers due to the proximity of the hydroxyl groups. While specific antimicrobial data for Octane-1,2,8-triol is not readily available in the searched literature, it is plausible that it also possesses antimicrobial properties. However, the increased water solubility and polarity of the triol might reduce its ability to partition into and disrupt the lipid-rich microbial membrane compared to the more balanced amphiphilic character of 1,2-Octanediol. Polyols, in general, can exert an antimicrobial effect by reducing water activity, but this is typically at high concentrations.[17]
Table 2: Conceptual Antimicrobial Efficacy
| Compound | Predicted Primary Mechanism | Expected Efficacy | Rationale |
| Octane-1,2,8-triol | Water Activity Reduction | Moderate | High polarity may limit membrane disruption.[17] |
| 1,2-Octanediol | Membrane Disruption | High | Proven efficacy as a preservative booster.[5][15] |
| 1,8-Octanediol | Membrane Disruption | Moderate to Low | Hydroxyl groups are far apart, reducing amphiphilic efficiency.[18] |
Solubilization of Active Ingredients
Mechanism of Action: The ability of a polyol to act as a solvent is governed by the principle of "like dissolves like." Its capacity to dissolve both polar and non-polar actives is a function of its overall polarity and molecular structure.[19] The Hansen Solubility Parameters (HSP), which consider dispersion, polar, and hydrogen bonding forces, are often used to predict ingredient compatibility.[19]
Comparative Performance: Octane-1,2,8-triol's high polarity makes it an excellent solvent for polar active ingredients.[2] Conversely, the longer, uninterrupted lipophilic sections of 1,8-Octanediol would make it more suitable for non-polar compounds. 1,2-Octanediol strikes a balance, possessing both polar hydroxyl groups and a significant non-polar carbon chain, making it a versatile solvent for a range of actives.[3] The choice of polyol can, therefore, be tailored to the specific solubility requirements of the active pharmaceutical ingredient (API) or cosmetic active being formulated.[20][21]
dot
Caption: Decision framework for selecting a C8 polyol based on active ingredient polarity.
Experimental Protocols
To ensure scientific integrity, the following are standardized, step-by-step methodologies for evaluating the key performance parameters discussed.
Protocol 1: Determination of Maximum Solubility (Adapted from OECD Guideline 105)
This protocol provides a framework for determining the saturation solubility of a solid active ingredient in the selected C8 polyols.
Objective: To quantify the maximum concentration (w/w %) of an active ingredient that can be dissolved in each polyol at a controlled temperature.
Materials:
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars or vortex mixer
-
Constant temperature bath or incubator (e.g., set to 32°C for skin-related applications)[21]
-
Test Polyols: Octane-1,2,8-triol, 1,2-Octanediol, 1,8-Octanediol (melted if solid)
-
Active Ingredient (solid powder)
-
High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analysis equipment
Procedure:
-
Preparation: Add a pre-weighed amount of the polyol (e.g., 5.0 g) to a glass vial.
-
Addition of Active: Add small, weighed increments of the active ingredient to the polyol.
-
Mixing: After each addition, cap the vial and agitate vigorously (e.g., vortex for 1-2 minutes). For slower dissolving actives, place on a magnetic stirrer in the constant temperature bath.[22]
-
Equilibration: Allow the mixture to equilibrate for at least 24 hours at the controlled temperature, with continuous stirring, to ensure saturation is reached.
-
Observation: Visually inspect the sample for undissolved particles. If the solution is clear, continue adding the active in small increments, repeating steps 3-4. The goal is to create a saturated solution with a small amount of excess, undissolved solid.[19]
-
Sample Preparation for Analysis: Once equilibrium is reached in the saturated sample, centrifuge the vial to pellet the excess solid. Carefully extract an aliquot of the clear supernatant.
-
Quantification: Accurately weigh the aliquot of the supernatant and dilute it with a suitable solvent for analysis by HPLC (or another validated method). Determine the concentration of the dissolved active against a standard curve.
-
Calculation: Express the solubility as a weight/weight percentage (g of active / 100 g of polyol).
Self-Validation: The protocol is self-validating by ensuring the presence of excess solid active, confirming that the solution is truly saturated. Running replicates (n=3) will establish the precision of the measurement.
Conclusion
The choice between Octane-1,2,8-triol and C8 diols is not a matter of inherent superiority but of strategic selection based on formulation goals.
-
Octane-1,2,8-triol emerges as a potentially powerful humectant and solvent for polar actives . Its three hydroxyl groups maximize its ability to bind water and dissolve polar compounds.
-
1,2-Octanediol remains the benchmark for antimicrobial preservation and versatile solvency . Its balanced amphiphilic structure is highly effective at disrupting microbial membranes and dissolving a broad range of ingredients.[5][15]
-
1,8-Octanediol is best suited for applications requiring a lipophilic character , such as dissolving non-polar actives or acting as a monomer in polyester and polyurethane synthesis.[11][13]
By understanding the causal links between molecular structure and functional performance, researchers can move beyond trial-and-error, leveraging these versatile C8 polyols to design more effective, stable, and targeted formulations.
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A Comparative Guide to Validating the Absolute Configuration of Chiral Octane-1,2,8-triol
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of ensuring stereochemical fidelity, which in turn governs biological activity and safety. For molecules such as Octane-1,2,8-triol, a chiral polyhydroxy compound, this task presents unique challenges due to its conformational flexibility and the presence of multiple stereocenters. This guide provides an in-depth comparison of leading methodologies for validating its absolute configuration, offering researchers, scientists, and drug development professionals the insights needed to make informed experimental choices.
The Stereochemical Challenge of Octane-1,2,8-triol
Octane-1,2,8-triol possesses a chiral center at the C2 position, leading to the existence of two enantiomers, (R)- and (S)-Octane-1,2,8-triol. The presence of three hydroxyl groups contributes to its polarity and potential for extensive hydrogen bonding, which can complicate both its synthesis and structural elucidation. The primary challenge lies in unambiguously assigning the spatial arrangement of the substituents around the C2 stereocenter. A failure to do so can have profound implications for its pharmacological profile, as enantiomers often exhibit different physiological effects.[][2]
This guide will focus on a comparative analysis of two powerful techniques for assigning the absolute configuration of chiral alcohols: Vibrational Circular Dichroism (VCD) spectroscopy and the advanced Mosher's method using Nuclear Magnetic Resonance (NMR) spectroscopy. While single-crystal X-ray crystallography is often considered the definitive method for determining absolute configuration, obtaining high-quality crystals of a flexible triol like Octane-1,2,8-triol can be exceedingly difficult, making solution-state methods more practical and broadly applicable.[3][4][5]
At a Glance: Methodological Comparison
| Parameter | Vibrational Circular Dichroism (VCD) | Advanced Mosher's Method (NMR) |
| Principle | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][6] | Diastereomeric differentiation of NMR signals after derivatization with a chiral reagent (MTPA).[][7][8] |
| Sample Requirement | Typically 2-15 mg of recoverable sample, can be a neat liquid, oil, or solution.[9] | ~1-5 mg of the alcohol and two separate derivatization reactions. |
| Experimental Time | Data acquisition is relatively rapid (hours), but computational analysis can take several hours to days. | Derivatization reactions and NMR analysis can be completed within 1-2 days.[7][10] |
| Key Advantage | Non-destructive, requires no chemical modification of the analyte, and provides a holistic stereochemical picture.[3] | Well-established and widely accessible NMR-based method, highly sensitive to the local environment of the stereocenter. |
| Limitation | Heavily reliant on the accuracy of quantum chemical calculations for spectral prediction.[2][11] | Requires successful chemical derivatization, which can be challenging for sterically hindered alcohols. Potential for misinterpretation if the conformational model is incorrect. |
| Applicability to Octane-1,2,8-triol | Excellent, as it can analyze the molecule in its native solution state, accounting for conformational flexibility through computational modeling. | Highly applicable due to the presence of a secondary alcohol. Requires derivatization of the C2 hydroxyl group. |
Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy has emerged as a robust alternative to X-ray crystallography for determining the absolute configuration of chiral molecules in solution.[2] The technique measures the differential absorption of left and right circularly polarized infrared light, which is exquisitely sensitive to the molecule's three-dimensional structure.[3][12] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum for one of the enantiomers, generated through ab initio or density functional theory (DFT) calculations.[2][3]
Experimental Workflow & Data Analysis
Hypothetical ¹H NMR Data for MTPA Esters of Octane-1,2,8-triol
Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR)
| Proton | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (ppm) |
| H-1a | 3.65 | 3.70 | -0.05 |
| H-1b | 3.58 | 3.64 | -0.06 |
| H-3a | 1.68 | 1.62 | +0.06 |
| H-3b | 1.55 | 1.48 | +0.07 |
| H-4 | 1.40 | 1.34 | +0.06 |
Based on the Mosher's model, the negative Δδ values for the H-1 protons and the positive Δδ values for the protons on the C3 side of the stereocenter would indicate an (R) configuration at C2.
Conclusion and Recommendations
Both Vibrational Circular Dichroism and the advanced Mosher's method are highly effective techniques for validating the absolute configuration of chiral Octane-1,2,8-triol, each with its own set of advantages.
-
Vibrational Circular Dichroism is recommended when a non-destructive method is preferred and when computational resources are available. Its ability to provide a holistic view of the molecule's stereochemistry in solution makes it a powerful tool, especially for conformationally flexible molecules.
-
The Advanced Mosher's Method is a reliable and well-established choice when access to high-field NMR is readily available. It provides definitive information about the local environment of the stereocenter and is often considered more accessible than VCD for many synthetic chemistry labs.
For a comprehensive and self-validating approach, the application of both methods is ideal. The congruence of results from two orthogonal techniques would provide the highest level of confidence in the assigned absolute configuration of Octane-1,2,8-triol, a critical step in its journey from a chemical entity to a potential therapeutic agent.
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A Comparative Guide to Purity Analysis of Synthetic Octane-1,2,8-triol by Elemental Analysis
In the landscape of pharmaceutical development and materials science, the chemical purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and final product performance. Octane-1,2,8-triol, a versatile tri-functional alcohol, finds applications in areas ranging from polymer synthesis to the formulation of novel drug delivery systems.[1] Its three hydroxyl groups offer multiple sites for chemical modification, making it a valuable building block. However, the very reactivity that makes it useful also predisposes it to the formation of impurities during synthesis. This guide provides a comprehensive examination of elemental analysis as a tool for the purity assessment of synthetic Octane-1,2,8-triol, comparing its utility against other established analytical techniques.
The Significance of Purity in Synthetic Octane-1,2,8-triol
The journey from a starting material to a final, highly pure active pharmaceutical ingredient (API) or functional polymer is punctuated by rigorous quality control. For a molecule like Octane-1,2,8-triol, impurities can arise from several sources:
-
Unreacted Starting Materials: The synthesis of polyols can sometimes be incomplete, leaving residual starting materials in the final product.[2]
-
By-products: Side reactions are common in organic synthesis and can lead to the formation of structurally similar compounds that are difficult to separate.
-
Degradation Products: The stability of the drug substance can be affected by factors like light, temperature, or pH, leading to the formation of degradation products.[3]
-
Residual Solvents and Catalysts: Solvents used in the synthesis and purification steps, as well as catalysts, can be carried over into the final product.[4][5]
These impurities can have significant consequences, including altering the physicochemical properties of the final product, compromising its therapeutic efficacy, and in the worst-case scenario, introducing toxicity.[5] Therefore, a robust analytical strategy for purity determination is paramount.
Elemental Analysis: A Fundamental Approach to Purity
Elemental analysis (EA) is a foundational technique in chemistry that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[6] The underlying principle is the complete combustion of the sample in an oxygen-rich environment, which converts the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[6] These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.[6]
For a pure compound with a known chemical formula, the theoretical elemental composition can be calculated. By comparing the experimentally determined elemental composition with the theoretical values, the purity of the sample can be assessed.[7]
Theoretical Composition of Octane-1,2,8-triol (C₈H₁₈O₃):
-
Carbon (C): 59.23%
-
Hydrogen (H): 11.18%
-
Oxygen (O): 29.58%
Any significant deviation from these theoretical values suggests the presence of impurities. For instance, an impurity with a higher carbon-to-hydrogen ratio would skew the experimental results accordingly.
Experimental Workflow for Elemental Analysis
The process of performing elemental analysis is a well-established and standardized procedure.
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A Comparative Guide to the Antimicrobial Activity of Alkanetriols and Related Polyhydric Alcohols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of antimicrobial resistance necessitates the exploration of novel antimicrobial agents. Alkanetriols, a class of polyhydric alcohols, and their derivatives have garnered interest for their potential antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial activity of this class of molecules, addressing the current landscape of available research. Due to a notable gap in direct comparative studies on a homologous series of alkanetriols, this document synthesizes findings from the more extensively studied alkanediols and glycerol derivatives to infer structure-activity relationships and mechanistic insights relevant to alkanetriols. We present established experimental protocols for evaluating antimicrobial efficacy, quantitative data from related compounds, and a discussion of their primary mode of action: the disruption of microbial cell membranes. This guide is intended to be a valuable resource for researchers in the field of antimicrobial drug discovery and formulation science.
Introduction: The Promise of Polyhydric Alcohols as Antimicrobial Agents
Polyhydric alcohols, characterized by the presence of multiple hydroxyl groups, are a diverse class of compounds with a wide range of applications in the pharmaceutical and cosmetic industries. Their inherent hygroscopic nature and potential to interact with biological membranes make them intriguing candidates for antimicrobial research. While short-chain monohydric alcohols like ethanol and isopropanol are well-known disinfectants, their polyhydric counterparts, including alkanetriols and their simpler analogs, alkanediols, offer a different spectrum of properties, including potentially lower volatility and a more nuanced interaction with microbial cells.
This guide will focus on comparing the antimicrobial activity of alkanetriols. However, it is crucial to acknowledge a significant gap in the current scientific literature: a lack of direct, systematic comparative studies on the antimicrobial efficacy of a homologous series of simple alkanetriols (e.g., comparing 1,2,3-propanetriol, 1,2,3-butanetriol, etc.). Therefore, to provide a robust and scientifically grounded comparison, we will draw heavily on the extensive research conducted on the closely related 1,2-alkanediols and on derivatives of the simplest alkanetriol, glycerol (1,2,3-propanetriol). The principles of structure-activity relationships and mechanisms of action observed in these related compounds provide the most reliable framework for understanding and predicting the antimicrobial potential of other alkanetriols.
Structure-Activity Relationship: The Influence of Alkyl Chain Length
A recurring theme in the study of the antimicrobial activity of amphiphilic compounds is the critical role of the alkyl chain length. This holds true for the more extensively researched 1,2-alkanediols and provides a strong basis for inferring the behavior of alkanetriols.
Key Principle: The antimicrobial potency of 1,2-alkanediols generally increases with the length of the alkyl chain.[1] Longer chains enhance the lipophilicity of the molecule, facilitating its insertion into the lipid bilayer of microbial cell membranes.[1]
However, this increased potency is often accompanied by a decrease in water solubility, which can be a limiting factor in aqueous formulations. For instance, while 1,2-decanediol exhibits high antimicrobial activity, its poor water solubility can hinder its effectiveness as a preservative in certain systems.[1] This trade-off between antimicrobial efficacy and solubility is a critical consideration in formulation development.
Studies on fatty acid esters of polyhydric alcohols, such as glycerol monolaurate, further support this principle. The antimicrobial activity of these esters is significantly influenced by the chain length of the fatty acid, with those having 8 to 12 carbon atoms generally being the most active against Gram-positive organisms.[2]
Inference for Alkanetriols: It is reasonable to hypothesize that a similar structure-activity relationship exists for a homologous series of 1,2,3-alkanetriols. As the alkyl chain length increases (e.g., from propanetriol to butanetriol, pentanetriol, etc.), the antimicrobial activity is likely to increase, particularly against bacteria and fungi whose cell membranes are susceptible to disruption by lipophilic agents. Concurrently, a decrease in water solubility would be expected, presenting similar formulation challenges as seen with longer-chain alkanediols.
Comparative Antimicrobial Efficacy: Insights from Alkanediols and Glycerol Derivatives
In the absence of direct comparative data for a series of alkanetriols, we present a summary of the minimum inhibitory concentration (MIC) values for representative 1,2-alkanediols and the well-studied glycerol derivative, glycerol monolaurate. These values provide a quantitative benchmark for the antimicrobial potency of these related compounds against common microbial contaminants.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 1,2-Alkanediols against Common Microorganisms
| Microorganism | 1,2-Hexanediol MIC (% v/v) | 1,2-Octanediol (Caprylyl Glycol) MIC (% v/v) | 1,2-Decanediol MIC (ppm) |
| Staphylococcus aureus (Gram-positive) | 0.5 - 2.0 | 0.5 | - |
| Escherichia coli (Gram-negative) | 0.5 - 2.0 | 0.5 | - |
| Pseudomonas aeruginosa (Gram-negative) | 0.5 - 2.0 | 0.5 | - |
| Candida albicans (Yeast) | 0.5 - 2.0 | 0.5 | - |
| Aspergillus brasiliensis (Mold) | - | 0.5 | 500 - 1000 |
Data compiled from various studies; specific values may vary based on test conditions.[1]
Glycerol Monolaurate (GML): A Potent Glycerol Derivative
Glycerol monolaurate (GML), a monoester of glycerol and lauric acid, exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.[3][4][5][6][7] It has been shown to be significantly more effective than lauric acid alone.[3][7] GML is bactericidal for a wide range of pathogenic bacteria, with the notable exceptions of Pseudomonas aeruginosa and Enterobacteriaceae under normal conditions.[3][4][5][7] However, its activity against these resistant organisms can be enhanced in the presence of a cation chelator like EDTA and at an acidic pH.[3][4][5][7]
The antimicrobial spectrum of GML also includes activity against some fungi.[8] A dithionomonolaurate analog of GML has demonstrated enhanced antifungal and antibacterial activity, with MIC values against Candida species and various bacteria being significantly lower than those of GML.[8]
Mechanism of Antimicrobial Action: Disruption of the Cell Membrane
The primary mechanism by which polyhydric alcohols like alkanediols and glycerol derivatives exert their antimicrobial effect is through the disruption of the microbial cell membrane.[1] Their amphiphilic nature allows them to insert themselves into the lipid bilayer, leading to a cascade of events that culminates in cell death.
Molecular Interaction with the Cell Membrane:
-
Intercalation: The lipophilic alkyl chains of the alkanetriol/diol penetrate the hydrophobic core of the cell membrane.
-
Disruption of Membrane Fluidity: The presence of these molecules within the lipid bilayer alters the packing of the phospholipids, leading to an increase in membrane fluidity and permeability.
-
Leakage of Intracellular Components: The compromised integrity of the membrane allows for the leakage of essential intracellular components, such as ions, ATP, and nucleic acids.
-
Inhibition of Membrane-Bound Enzymes: The altered membrane environment can also lead to the dysfunction of essential membrane-bound proteins, such as those involved in respiration and transport.
-
Protein Denaturation: At higher concentrations, some alcohols can also cause the denaturation of cellular proteins, contributing to their antimicrobial effect.[9]
This mechanism of action, which involves the physical disruption of the cell membrane, is advantageous as it is less likely to lead to the development of microbial resistance compared to agents that target specific metabolic pathways.
Caption: Mechanism of alkanetriol-induced microbial cell death.
Experimental Protocols for Antimicrobial Activity Assessment
To ensure the generation of reliable and comparable data, it is imperative to adhere to standardized experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[10][11][12][13]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15][16] The broth microdilution method is a commonly used and standardized technique.[10][11][17][18][19][20][21]
Step-by-Step Broth Microdilution Protocol (Adapted from CLSI guidelines):
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the alkanetriol in a suitable solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).[15][16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[16]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Controls: Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only) on each plate.[14][16]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (typically 16-20 hours at 35°C for bacteria).[15]
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[14][15][16]
Caption: Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[1][14] This assay is a logical extension of the MIC test.
Step-by-Step MBC Protocol:
-
Perform MIC Test: First, determine the MIC as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto an appropriate agar medium that does not contain the antimicrobial agent.[14][22][23]
-
Incubation: Incubate the agar plates under suitable conditions to allow for the growth of any surviving microorganisms.
-
Colony Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[1][14][24]
Time-Kill Kinetics Assay
The time-kill kinetics assay provides information on the rate at which an antimicrobial agent kills a microorganism.[3][24][25] This assay helps to determine whether an agent is bactericidal or bacteriostatic and whether its killing effect is concentration-dependent or time-dependent.[26]
Step-by-Step Time-Kill Kinetics Protocol:
-
Preparation: Prepare flasks or tubes containing a known concentration of the antimicrobial agent in a suitable broth medium.
-
Inoculation: Inoculate the flasks with a standardized suspension of the test microorganism.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[3]
-
Serial Dilution and Plating: Perform serial dilutions of the collected aliquots and plate them onto agar medium.
-
Incubation and Counting: Incubate the plates and count the number of CFUs.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the antimicrobial agent. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.[24][26]
Conclusion and Future Directions
While direct comparative studies on the antimicrobial activity of a homologous series of alkanetriols are currently lacking in the scientific literature, a robust body of evidence from research on alkanediols and glycerol derivatives provides a strong foundation for understanding their potential. The structure-activity relationship, primarily driven by alkyl chain length, and the mechanism of action centered on cell membrane disruption, are likely to be transferable to the broader class of alkanetriols.
The data presented on 1,2-alkanediols and glycerol monolaurate demonstrate the significant antimicrobial potential of these polyhydric alcohols against a range of bacteria and fungi. The detailed experimental protocols provided in this guide, based on CLSI and EUCAST standards, offer a framework for researchers to conduct their own systematic investigations into the antimicrobial properties of novel alkanetriols.
Future research should focus on filling the existing knowledge gap by conducting direct comparative studies on a homologous series of alkanetriols. Such studies would provide invaluable data for a more precise understanding of their structure-activity relationships and would aid in the rational design of new and effective antimicrobial agents. Furthermore, investigations into the synergistic effects of alkanetriols with other antimicrobial compounds could open up new avenues for combating drug-resistant microorganisms.
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A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Analysis of Octane-1,2,8-triol
For researchers, scientists, and drug development professionals, the structural elucidation of polyhydroxylated aliphatic compounds like Octane-1,2,8-triol is a critical task in various fields, including materials science and drug discovery. The placement of hydroxyl groups along the carbon chain significantly influences the molecule's chemical and biological properties. Mass spectrometry stands as a powerful analytical tool for this purpose, offering profound insights into the molecular structure through detailed fragmentation analysis.
This guide provides an in-depth comparison of different mass spectrometric approaches for the analysis of Octane-1,2,8-triol. We will explore the nuances of fragmentation patterns under various ionization techniques and instrumental setups, moving beyond a simple recitation of methods to explain the underlying principles that govern the fragmentation process. This document is designed to be a self-validating resource, grounded in established scientific principles and supported by experimental data from relevant literature.
The Analytical Challenge of a Long-Chain Triol
Octane-1,2,8-triol is a C8 linear-chain alcohol with hydroxyl groups at positions 1, 2, and 8.[1] This structure presents a unique analytical challenge due to its polarity and the presence of multiple potential fragmentation initiation sites. The choice of analytical technique will significantly impact the quality and interpretability of the resulting mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tale of Two Ionization Techniques
Gas chromatography is a powerful separation technique for volatile and semi-volatile compounds. However, the high polarity of Octane-1,2,8-triol makes it non-volatile, necessitating a derivatization step to increase its volatility and thermal stability for GC-MS analysis.[2][3] The most common derivatization method for hydroxyl groups is silylation, typically converting the -OH groups to trimethylsilyl (-OTMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
Electron Ionization (EI): The "Hard" Approach for Structural Detail
Electron ionization (EI) is a high-energy ionization technique that results in extensive fragmentation.[4] While this provides a wealth of structural information, it often leads to a weak or absent molecular ion peak, making it difficult to determine the molecular weight of an unknown compound.[5][6]
For the tris-TMS ether of Octane-1,2,8-triol, the fragmentation under EI is expected to be dominated by:
-
Alpha-cleavage: The cleavage of the C-C bond adjacent to an oxygen atom is a characteristic fragmentation pathway for alcohols and their derivatives.[5] For the derivatized Octane-1,2,8-triol, this would lead to the formation of several diagnostic ions.
-
Loss of Trimethylsilanol (TMSOH): The elimination of a neutral trimethylsilanol molecule (90 Da) is a common fragmentation pathway for TMS ethers.[7]
-
Alkyl Chain Fragmentation: The long alkyl chain can undergo fragmentation, typically resulting in a series of ions separated by 14 Da (CH₂).[5][8]
-
Characteristic TMS ions: The presence of a prominent ion at m/z 73 ([Si(CH₃)₃]⁺) is a hallmark of TMS derivatives.[9]
dot graph G { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="[M]•+ (Tris-TMS Octane-1,2,8-triol)"]; F1 [label="α-cleavage at C1-C2", fillcolor="#EA4335"]; F2 [label="α-cleavage at C2-C3", fillcolor="#EA4335"]; F3 [label="Loss of TMSOH", fillcolor="#FBBC05"]; F4 [label="Alkyl chain cleavage", fillcolor="#34A853"]; F5 [label="m/z 73", fillcolor="#202124"];
M -> F1; M -> F2; M -> F3; M -> F4; M -> F5; }
Figure 1: Predicted EI fragmentation pathways for tris-TMS-Octane-1,2,8-triol.Chemical Ionization (CI): The "Soft" Approach for Molecular Weight Determination
Chemical ionization (CI) is a lower-energy ionization technique that results in less fragmentation and a more prominent molecular ion or, more commonly, a protonated molecule ([M+H]⁺) or an adduct ion.[6][10][11] This makes CI invaluable for confirming the molecular weight of the analyte.[10] The trade-off is a less detailed fragmentation pattern, providing less structural information compared to EI.[12]
For the tris-TMS ether of Octane-1,2,8-triol, CI would be expected to yield a strong [M+H]⁺ or [M+C₂H₅]⁺ (with methane as reagent gas) ion, with minimal fragmentation. The primary fragment ions would likely arise from the loss of a TMS group or TMSOH.
| Ionization Technique | Molecular Ion Abundance | Fragmentation | Primary Use Case |
| Electron Ionization (EI) | Low to absent | Extensive | Structural Elucidation |
| Chemical Ionization (CI) | High | Minimal | Molecular Weight Determination |
Table 1. Comparison of EI and CI for the GC-MS analysis of derivatized Octane-1,2,8-triol.
Liquid Chromatography-Mass Spectrometry (LC-MS): Direct Analysis of a Polar Molecule
LC-MS is ideally suited for the analysis of polar, non-volatile compounds like Octane-1,2,8-triol, as it does not typically require derivatization.[13][14] Electrospray ionization (ESI) is the most common ionization source for this type of analysis, as it is a very "soft" ionization technique that generates protonated molecules ([M+H]⁺) or other adduct ions (e.g., [M+Na]⁺) with high efficiency and minimal in-source fragmentation.[15]
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
To gain structural information from the ions generated by ESI, tandem mass spectrometry (MS/MS) is employed.[16] In this technique, the protonated molecule of Octane-1,2,8-triol is selected and then fragmented through collision-induced dissociation (CID).[17] The resulting product ions provide detailed structural information.
For the [M+H]⁺ ion of Octane-1,2,8-triol, the expected fragmentation pathways in MS/MS would include:
-
Sequential Neutral Loss of Water: The hydroxyl groups are prone to elimination as neutral water molecules (18 Da) upon collisional activation. The presence of three hydroxyl groups could lead to sequential losses of up to three water molecules.
-
Cleavage Adjacent to Hydroxylated Carbons: Similar to alpha-cleavage in EI, the C-C bonds adjacent to the carbon atoms bearing the hydroxyl groups can cleave.
-
Charge-Remote Fragmentation: Fragmentation can also occur along the alkyl chain, distant from the initial site of protonation.
dot graph G { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
MH [label="[M+H]+ (Octane-1,2,8-triol)"]; NL1 [label="[M+H - H₂O]+", fillcolor="#FBBC05"]; NL2 [label="[M+H - 2H₂O]+", fillcolor="#FBBC05"]; NL3 [label="[M+H - 3H₂O]+", fillcolor="#FBBC05"]; C1 [label="Cleavage at C1-C2", fillcolor="#EA4335"]; C2 [label="Cleavage at C2-C3", fillcolor="#EA4335"]; C7 [label="Cleavage at C7-C8", fillcolor="#EA4335"];
MH -> NL1; NL1 -> NL2; NL2 -> NL3; MH -> C1; MH -> C2; MH -> C7; }
Figure 2: Predicted ESI-MS/MS fragmentation of protonated Octane-1,2,8-triol.Experimental Protocols
Protocol 1: GC-MS Analysis with TMS Derivatization
-
Sample Preparation: Dissolve approximately 1 mg of Octane-1,2,8-triol in 100 µL of pyridine.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS as a catalyst.[18] Cap the vial tightly and heat at 70°C for 30 minutes.[19]
-
GC-MS Parameters (Illustrative):
-
Injector: Splitless, 280°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 300°C, hold for 5 minutes.
-
Mass Spectrometer (EI): Ion source temperature 230°C, electron energy 70 eV, scan range m/z 40-600.
-
Mass Spectrometer (CI): Ion source temperature 200°C, reagent gas methane, scan range m/z 80-600.
-
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of Octane-1,2,8-triol in 1 mL of methanol. Dilute as necessary for analysis.
-
LC Parameters (Illustrative):
-
MS/MS Parameters (Illustrative):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Scan Mode: Full scan (m/z 100-500) and targeted MS/MS of the [M+H]⁺ ion.
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.
-
Concluding Remarks
The choice between GC-MS and LC-MS for the analysis of Octane-1,2,8-triol depends on the specific research question. GC-MS, with its established libraries of EI spectra for derivatized compounds, offers robust identification capabilities, while the use of CI can unequivocally determine the molecular weight. LC-MS provides a more direct and often simpler workflow for polar molecules, and the power of tandem mass spectrometry allows for detailed structural elucidation of the underivatized compound. By understanding the fundamental principles of ionization and fragmentation for each of these techniques, researchers can make informed decisions to obtain high-quality, interpretable data for compounds like Octane-1,2,8-triol.
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Dr. Puspendra Classes. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Retrieved from [Link]
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Harvey, D. J., & Vouros, P. (2020). Fragmentation of the [M – H]⁺ ion from the TMS derivative of 1,4‐bis‐(trimethylsilyloxy)dimethylbenzene (14) involving migration of the TMS group across the phenyl ring. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the In-Vitro Testing of Octane-1,2,8-triol Derivatives
This guide provides a comprehensive framework for the in-vitro evaluation of novel Octane-1,2,8-triol derivatives. As a unique class of long-chain aliphatic polyols, these molecules present potential applications ranging from topical therapeutics to specialized excipients. Their amphipathic nature suggests possible interactions with cellular membranes, giving rise to a variety of biological activities. This document outlines a logical, tiered approach to screening and characterizing these derivatives, ensuring scientific rigor and providing a solid foundation for further development.
The protocols described herein are designed to be self-validating, with clear endpoints and comparative benchmarks. We will explore a battery of assays to assess cytotoxicity, skin irritation and sensitization potential, anti-inflammatory, and antioxidant activities. The causality behind experimental choices is explained, drawing from established methodologies and regulatory guidelines.
Section 1: Foundational Cytotoxicity Assessment
A primary requisite in the evaluation of any novel compound is the determination of its cytotoxic potential. This initial screening provides a therapeutic window and informs the concentration ranges for subsequent, more specific assays.[1][2] A common and reliable method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[3][4]
Comparative Cytotoxicity Data of Octane-1,2,8-triol Derivatives
The following table illustrates hypothetical cytotoxicity data for a series of Octane-1,2,8-triol derivatives on various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration at which a compound inhibits 50% of cell growth.[1]
| Derivative | Cell Line | Incubation Time (hours) | IC50 (µM) | Assay Type |
| OT-D1 | HaCaT (Keratinocytes) | 48 | 85.2 | MTT |
| OT-D2 | HaCaT (Keratinocytes) | 48 | >200 | MTT |
| OT-D3 | RAW 264.7 (Macrophages) | 24 | 120.5 | MTT |
| OT-D4 | RAW 264.7 (Macrophages) | 24 | 98.7 | LDH |
| OT-D1 | NHDF (Fibroblasts) | 48 | >200 | MTT |
Note: The data presented in this table is for illustrative purposes only.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes, NHDF fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the Octane-1,2,8-triol derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Section 2: Dermatological Safety Profile: Irritation and Sensitization
For compounds with potential topical applications, assessing skin irritation and sensitization is a critical step. Validated in-vitro methods that utilize reconstructed human epidermis (RhE) models are now widely accepted alternatives to animal testing.[5][6][7]
In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method evaluates the potential of a chemical to cause reversible skin damage.[5][7] It uses a 3D model of human epidermis that mimics the barrier properties of normal human skin.[5][6] Cell viability is measured after topical application of the test substance. A reduction in viability below 50% of the negative control is indicative of an irritant.[5]
Workflow for In-Vitro Skin Irritation Testing
Caption: Simplified LPS-TLR4 signaling pathway.
Antioxidant Capacity: DPPH and ABTS Assays
Antioxidant activity is a desirable property for many therapeutic compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the radical scavenging ability of compounds. [8][9][10]
-
DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. [8]* ABTS Assay: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color. [8][9]The longer wavelength used for measurement in the ABTS assay reduces interference from colored compounds. [8]
Comparison of DPPH and ABTS Assays
| Feature | DPPH Assay | ABTS Assay |
| Radical | 2,2-diphenyl-1-picrylhydrazyl | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation |
| Wavelength | ~517 nm | ~734 nm |
| Solubility | Organic Solvents | Aqueous and Organic Solvents |
| Interference | Can be affected by colored compounds | Less interference from colored compounds [8] |
Section 4: Mechanistic Insights: Interaction with Cell Membranes
Given their surfactant-like structure, Octane-1,2,8-triol derivatives may exert their biological effects through direct interaction with cell membranes. [11][12]Understanding these interactions is crucial for elucidating their mechanism of action.
In-Vitro Membrane Integrity Assays
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity due to membrane disruption. [13]* Hemolysis Assay: The lytic effect of the compounds on red blood cells can be assessed to determine their potential for causing membrane damage.
The choice of in-vitro assays should be guided by the intended application of the Octane-1,2,8-triol derivatives. A tiered approach, starting with broad cytotoxicity screening and moving towards more specific and mechanistic studies, will provide a comprehensive understanding of their biological activity and safety profile. The data generated from these studies will be invaluable for lead candidate selection and further preclinical development.
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A Tale of Two Triols: A Comparative Guide to Octane-1,2,8-triol and its Well-Characterized Counterpart, 1,2-Octanediol
For the Researcher, Scientist, and Drug Development Professional
In the vast landscape of chemical compounds, some are meticulously studied and widely applied, while others remain in relative obscurity, their potential yet to be fully unlocked. This guide delves into the intriguing case of Octane-1,2,8-triol, a sparsely documented tri-hydroxylated C8 alcohol, by cross-referencing the limited available information with the extensive data on its well-known structural isomer, 1,2-Octanediol (commonly known as caprylyl glycol).
This comparative analysis aims to provide a comprehensive resource for researchers interested in the physicochemical and biological properties of long-chain polyhydroxylated alkanes. By highlighting the knowns and unknowns of Octane-1,2,8-triol against the benchmark of 1,2-Octanediol, we illuminate a path for future research and potential applications.
Introduction to Octane-1,2,8-triol: An Enigmatic Polyol
Octane-1,2,8-triol is a chemical entity defined by an eight-carbon backbone with hydroxyl (-OH) groups at the first, second, and eighth positions.[1] This arrangement of functional groups suggests a molecule with amphipathic properties, possessing both hydrophilic (from the hydroxyl groups) and lipophilic (from the carbon chain) characteristics.
One intriguing mention in the available literature is its potential natural origin, having been identified as a monoterpene alcohol found in the fruit of Illicium lanceolatum.[2] This hints at possible biological activities that warrant further investigation. Despite these tantalizing clues, a thorough review of scientific databases reveals a significant lack of published experimental data for Octane-1,2,8-triol, including spectroscopic characterization, definitive physical properties, and biological activity studies.
The Benchmark: 1,2-Octanediol (Caprylyl Glycol)
In stark contrast to its triol cousin, 1,2-Octanediol is a well-documented and widely utilized compound, particularly in the cosmetics and personal care industries.[3][4] Its dual functionality as a humectant (moisturizing agent) and an antimicrobial agent makes it a valuable ingredient in a plethora of formulations.[1][3]
The wealth of available data for 1,2-Octanediol provides a solid foundation for understanding the potential properties of other octanediols and triols. Its established safety profile and functional attributes make it an ideal benchmark for comparison.[4]
Structural and Physicochemical Comparison
The key differentiator between Octane-1,2,8-triol and 1,2-Octanediol is the presence of a third hydroxyl group at the C-8 position in the former. This seemingly minor structural change can have a profound impact on the molecule's overall properties.
Table 1: Comparison of Physicochemical Properties
| Property | Octane-1,2,8-triol | 1,2-Octanediol (Caprylyl Glycol) |
| Molecular Formula | C₈H₁₈O₃ | C₈H₁₈O₂ |
| Molecular Weight | 162.23 g/mol [1] | 146.23 g/mol |
| CAS Number | 382631-43-8[1] | 1117-86-8 |
| Appearance | White to almost white powder or liquid[1] | White semi-solid[2] |
| Melting Point | Not experimentally determined | 30-35 °C[5] |
| Boiling Point | Not experimentally determined | 140 °C at 16 mmHg[2] |
| Solubility | Predicted to have increased water solubility compared to hydrocarbons[1] | Soluble in water and most organic solvents[6][7] |
| LogP (o/w) | Not experimentally determined | Not explicitly found |
| Hydrogen Bond Donors | 3 | 2 |
| Hydrogen Bond Acceptors | 3 | 2 |
The additional hydroxyl group in Octane-1,2,8-triol is expected to increase its polarity and capacity for hydrogen bonding. This would likely lead to a higher boiling point and greater water solubility compared to 1,2-Octanediol. However, without experimental data, these remain well-founded hypotheses.
Figure 1: 2D structural comparison of Octane-1,2,8-triol and 1,2-Octanediol.
Postulated Biological and Functional Differences
The structural divergence between the two molecules likely translates to differences in their biological activity and functional applications.
-
Antimicrobial Activity: 1,2-Octanediol's antimicrobial properties are well-documented.[1] The addition of a third hydroxyl group in Octane-1,2,8-triol could potentially enhance this activity by increasing its interaction with microbial cell membranes.
-
Humectancy and Skin Feel: The increased hydrophilicity of Octane-1,2,8-triol may make it a more potent humectant than 1,2-Octanediol. This could be advantageous in cosmetic and pharmaceutical formulations where enhanced moisturization is desired.
-
Surfactant Properties: With its distinct hydrophilic and lipophilic regions, Octane-1,2,8-triol is postulated to have potential as a surfactant or emulsifier.[1] The specific geometry of the hydroxyl groups would influence its performance in stabilizing emulsions.
-
Drug Delivery: The amphipathic nature of both molecules suggests potential applications in drug delivery systems, such as penetration enhancers or as components of microemulsions. The triol's unique structure might offer different solubilization capacities for various active pharmaceutical ingredients.
A Roadmap for Future Research: Characterizing Octane-1,2,8-triol
To move Octane-1,2,8-triol from a chemical curiosity to a well-understood molecule with defined applications, a systematic experimental investigation is required. The following workflow outlines the necessary steps to fully characterize this compound.
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A Comparative Guide to Polyol Synthesis: From Petrochemical Stalwarts to Bio-Based Innovations
This guide provides a comprehensive analysis of the primary synthesis routes for polyols, essential building blocks for a vast array of polymers, most notably polyurethanes. We will dissect the established petrochemical pathways and explore the burgeoning field of bio-based synthesis, offering a critical comparison of their mechanisms, efficiencies, and environmental footprints. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind synthetic choices and to leverage this knowledge in their own applications.
Introduction: The Central Role of Polyols
Polyols are organic compounds characterized by the presence of multiple hydroxyl (-OH) groups. This functionality makes them key reactants in polymerization reactions. In polymer chemistry, polyols serve as the foundational soft segment in the synthesis of polyurethanes, polyesters, and other critical polymers, dictating properties such as flexibility, rigidity, and resilience.[1] The global demand for polyols is immense, valued at over USD 26 billion in 2019 and projected to grow, driving innovation in both production efficiency and sustainability.[2]
Historically, the synthesis of polyols has been dominated by petrochemical feedstocks. However, growing environmental concerns and the desire for a circular economy have catalyzed a significant shift towards renewable resources. This guide will navigate both worlds, providing the technical grounding necessary to make informed decisions in polyol selection and synthesis.
Caption: Overview of Petrochemical vs. Bio-based Polyol Synthesis Routes.
Petrochemical Synthesis Routes: The Incumbents
Polyols derived from petroleum have long been the industry standard due to their high purity, well-established production infrastructure, and predictable performance.[3][4]
Polyether Polyols
The most common method for producing polyether polyols is the ring-opening polymerization (ROP) of epoxides, such as propylene oxide (PO) or ethylene oxide (EO).[1][5]
-
Mechanism: The reaction is initiated by a compound containing active hydrogen atoms, like a glycol or glycerol, in the presence of a catalyst. The initiator's functionality (number of -OH groups) determines the functionality of the final polyol. The chain propagates as epoxide monomers are sequentially added.
-
Catalysis—The Critical Choice:
-
Potassium Hydroxide (KOH): This traditional, low-cost catalyst is effective but leads to the formation of monofunctional species with terminal unsaturation, which limits the maximum achievable molecular weight and can negatively impact polymer properties.
-
Double Metal Cyanide (DMC): Catalysts like zinc hexacyanocobaltate are significantly more active and produce polyols with very low unsaturation and a narrow molecular weight distribution.[5] This allows for the synthesis of high-molecular-weight polyols with superior performance characteristics.
-
-
Process Control: The molecular weight of the resulting polyol is precisely controlled by the ratio of epoxide to initiator, a key parameter for tailoring the final material properties.[1]
Polyester Polyols
Polyester polyols are synthesized through the condensation polymerization of diols (or other polyhydric alcohols) with dicarboxylic acids.[1]
-
Mechanism: This reaction involves the formation of ester linkages with the elimination of water. The process is driven to completion by removing water from the reaction vessel, typically under vacuum at elevated temperatures.
-
Feedstocks: Common petrochemical-derived feedstocks include glycols like ethylene glycol and diacids like adipic acid.[3] The choice of monomers allows for a wide range of structures, from linear to highly branched, influencing the final polymer's crystallinity and mechanical strength.
Bio-Based Synthesis Routes: The Sustainable Challengers
The drive for sustainability has led to the development of numerous pathways to produce polyols from renewable resources. These "bio-polyols" can often be used as drop-in replacements for their petrochemical counterparts or can offer novel functionalities.[6]
From Vegetable Oils: Natural Oil Polyols (NOPs)
Vegetable oils, composed of triglycerides, are an abundant and excellent renewable resource for polyol manufacturing.[7][8] The primary strategies involve introducing hydroxyl groups into the fatty acid chains.
-
Two-Step Synthesis (Epoxidation & Ring-Opening): This is the most common and commercially mature method.[9][10]
-
Epoxidation: The unsaturated double bonds within the fatty acid chains are first converted to oxirane (epoxide) rings using a peracid (e.g., peracetic acid).
-
Ring-Opening (Hydroxylation): The epoxide rings are then opened with a nucleophile containing an active hydrogen, such as an alcohol (e.g., diethylene glycol) or water, under acidic catalysis to form hydroxyl groups.[8][11]
-
Caption: Workflow for Two-Step Synthesis of Natural Oil Polyols (NOPs).
-
One-Step Synthesis (Transesterification / Transamidization): This route directly targets the ester bonds of the triglyceride.
-
Mechanism: The vegetable oil is reacted with a polyhydric alcohol (e.g., glycerol, sorbitol) or an alkanolamine (e.g., diethanolamine) at high temperatures.[8][10] This process, often termed glycerolysis or aminolysis, results in a mixture of mono- and diglycerides and other hydroxyl-functional species.
-
Advantages: This method avoids the use of peracids and can be a more direct route. However, it often requires higher temperatures and can result in a broader distribution of products.[9][10]
-
Table 1: Comparison of Synthesis Routes for Natural Oil Polyols
| Parameter | Two-Step (Epoxidation) | One-Step (Transesterification) | Key Insights & References |
| Primary Reaction | Epoxidation & Ring-Opening | Transesterification/Aminolysis | The two-step process is more common but involves more stages.[9][10] |
| Reaction Time | Longer | Shorter | One-step processes are generally faster.[4] |
| Product Viscosity | Generally Higher | Generally Lower | Lower viscosity is often desirable for easier processing.[4] |
| Hydroxyl Value | Lower | Higher | Higher hydroxyl values can lead to more rigid polyurethane foams.[4] |
| Side Reactions | Risk of trans-esterification | Fewer side reactions | The one-step route can be cleaner, avoiding undesired cross-linkage.[9] |
| Cost | Higher (multi-step) | Potentially Lower | Fewer processing steps and reagents can reduce costs.[9] |
From Carbohydrates: Sugars, Starch, and Cellulose
Carbohydrates are a vast and versatile feedstock for polyol production, primarily through catalytic hydrogenation and hydrogenolysis.[12][13]
-
Catalytic Hydrogenation to Sugar Alcohols: Monosaccharides are reduced to their corresponding sugar alcohols (alditols). This is a major industrial process.[14][15][16]
-
Glucose to Sorbitol: Glucose is hydrogenated over a metal catalyst, typically Raney Nickel or Ruthenium-based catalysts, under hydrogen pressure.[12][17]
-
Xylose to Xylitol: Hemicellulose from biomass can be hydrolyzed to xylose, which is then hydrogenated to xylitol.[12]
-
Causality: The choice of catalyst is critical. While Raney Ni is cost-effective, it can suffer from leaching.[13] Ruthenium catalysts often show higher activity and stability.[18][19] The reaction conditions (temperature, pressure) are optimized to maximize yield and prevent degradation.
-
-
Catalytic Hydrogenolysis to Glycols: Sugar alcohols like sorbitol can be further broken down into smaller, high-value polyols such as propylene glycol (1,2-PDO) and ethylene glycol (EG).[18][20]
-
Mechanism: This process requires a bifunctional catalyst that possesses both metal sites for dehydrogenation/hydrogenation and acidic or basic sites to promote C-C bond cleavage via retro-aldol condensation.[21] Nickel-based catalysts on mixed-oxide supports have shown excellent performance, achieving total glycol yields of around 44% at high sorbitol conversion.[20][21]
-
Caption: Catalytic pathway from glucose to sorbitol and smaller glycols.
From Biomass and Byproducts
-
Lignocellulosic Biomass: The most abundant renewable source, biomass (wood, agricultural residues) can be converted into liquid bio-polyols through a process called liquefaction.[22] This involves heating the solid biomass in the presence of a polyhydric alcohol solvent (like glycerol) and an acid catalyst, which breaks down the complex cellulose, hemicellulose, and lignin structures.[2][22]
-
Crude Glycerol: A major byproduct of biodiesel production, crude glycerol is an attractive, low-cost feedstock. It can be converted into polyols via thermochemical processes or used as an initiator for polymerization with other monomers like propylene oxide.[23][24][25][26]
Fermentation and Biocatalytic Routes
Leveraging microorganisms and enzymes offers pathways to polyols with high specificity under mild conditions.
-
Microbial Fermentation: Certain osmophilic yeasts and fungi can produce polyols like erythritol, xylitol, and mannitol directly from simple sugars.[14][][28] Erythritol, for example, is produced on an industrial scale using fermentation with yeasts like Moniliella sp..[14][16] The key advantage is the avoidance of harsh chemical processes and expensive catalysts.[14]
-
Enzymatic Synthesis: Enzymes, particularly lipases, can be used for highly selective transformations. A chemo-enzymatic route for producing polyols from vegetable oils involves using a lipase to generate a peracid in situ for epoxidation, followed by hydrolysis.[29] This "green chemistry" approach operates at moderate temperatures and offers high efficiency.[29][30]
Caption: Generalized workflow for the fermentative production of erythritol.
Experimental Protocols
To provide actionable insights, we detail two representative protocols for key bio-based synthesis routes.
Protocol: Catalytic Hydrogenation of Glucose to Sorbitol
This protocol describes a typical batch process for converting glucose to sorbitol using a supported metal catalyst.
-
Catalyst Preparation & Activation: A supported Ruthenium catalyst (e.g., 5% Ru on Carbon) is pre-reduced under a hydrogen flow at 300-400°C for 2-4 hours to ensure the metal is in its active, reduced state.
-
Reactor Charging: A high-pressure batch autoclave reactor is charged with a 40-50 wt% aqueous solution of D-glucose and the pre-reduced catalyst (typically 1-5 wt% relative to glucose).
-
Reaction Execution:
-
The reactor is sealed and purged several times with nitrogen, followed by hydrogen.
-
The reactor is pressurized with hydrogen to the target pressure (e.g., 4.0-8.0 MPa).
-
Stirring is initiated (e.g., 1000 rpm) and the reactor is heated to the reaction temperature (e.g., 100-140°C).
-
-
Monitoring & Completion: The reaction progress is monitored by the cessation of hydrogen uptake. The typical reaction time is 1-3 hours.
-
Product Recovery: After cooling and depressurizing the reactor, the catalyst is separated by filtration. The resulting aqueous solution of sorbitol can be purified further by ion exchange and crystallization.
-
Analysis: Glucose conversion and sorbitol selectivity are determined using High-Performance Liquid Chromatography (HPLC).
Self-Validation: The protocol's integrity is validated by consistent hydrogen consumption readings corresponding to the stoichiometric requirement for glucose reduction and confirmed by HPLC analysis showing high selectivity to sorbitol (>98%).
Protocol: Fermentative Production of Erythritol
This protocol outlines a batch fermentation process using an osmophilic yeast.
-
Inoculum Preparation: A pure culture of Moniliella pollinis is grown in a seed medium (e.g., yeast extract, peptone, glucose) for 24-48 hours at 30°C with shaking to generate a dense cell culture.
-
Fermentation Medium: A production medium is prepared in a sterilized fermenter. A typical medium contains a high concentration of a carbon source (e.g., 200 g/L glucose or molasses), a nitrogen source (e.g., 7 g/L yeast extract), and a salt to induce osmotic stress (e.g., 25 g/L NaCl), which enhances polyol production.[31]
-
Fermentation:
-
The production medium is inoculated with the seed culture (5-10% v/v).
-
Fermentation is carried out at a controlled temperature (e.g., 35°C) and pH (e.g., 5.0-5.5) with aeration and agitation.[31]
-
-
Monitoring: The process is monitored by measuring glucose consumption and erythritol production via HPLC over several days (typically 5-7 days).
-
Product Recovery: At the end of the fermentation, the yeast cells are removed by centrifugation or microfiltration. The supernatant is then treated with activated carbon to remove color and subsequently concentrated and crystallized to yield pure erythritol.
Self-Validation: The process is validated by tracking the inverse relationship between glucose concentration and erythritol concentration over time. A high conversion yield (e.g., >40% of the initial glucose) confirms successful bioconversion.[16]
Concluding Analysis
The choice of a polyol synthesis route is a complex decision balancing cost, performance requirements, and sustainability goals.
-
Petrochemical routes remain dominant due to their scale, efficiency, and the high purity of their products. They are the benchmark against which all other methods are measured. However, their dependence on volatile fossil fuel markets and their environmental impact are significant liabilities.
-
Bio-based routes offer a compelling path to sustainability.
-
Natural Oil Polyols (NOPs) are commercially successful, particularly in polyurethane foams, offering a direct way to increase the bio-based content of products.[6][7]
-
Carbohydrate-derived polyols represent a highly versatile platform. The hydrogenation of sugars to sorbitol is a mature technology, while the subsequent hydrogenolysis to glycols is a key area of research for producing valuable chemical intermediates from biomass.[20][32]
-
Fermentation provides an elegant, "green" route to specific polyols like erythritol, operating under mild conditions and often utilizing waste streams as feedstocks.[]
-
The future of polyol synthesis will undoubtedly involve a diversification of feedstocks and methodologies. The integration of biocatalytic and chemocatalytic steps, the valorization of waste streams like crude glycerol and lignocellulosic biomass, and the continuous improvement of catalyst efficiency will be the hallmarks of the next generation of polyol production. For researchers and developers, understanding the fundamental principles and practical trade-offs of each route is paramount to innovating in a more sustainable chemical industry.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Octane-1,2,8-triol
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. Octane-1,2,8-triol, a polyol with applications in various formulations, requires meticulous handling and disposal to ensure a secure laboratory environment and safeguard our ecosystem. This guide provides a procedural framework grounded in established safety protocols for the proper management and disposal of this compound.
Core Principles: Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the substance's characteristics is paramount. While specific toxicological data for Octane-1,2,8-triol is limited, we can establish a robust safety profile by examining data from structurally similar compounds, such as Octane-1,2-diol, and general guidelines for polyols.
-
Human Health Hazards: The primary concern, based on analogous compounds, is the potential for serious eye irritation.[1] Therefore, direct contact with the eyes must be strictly avoided. While not classified as a skin irritant, prolonged contact should be minimized, and good laboratory hygiene is essential. Inhalation of vapors or mists should also be avoided by working in a well-ventilated area.[2][3]
-
Environmental Hazards: Analogous diol compounds are recognized as being harmful to aquatic life, with potentially long-lasting effects.[1] Polyols, in general, are not considered readily biodegradable.[4] This characteristic dictates that under no circumstances should Octane-1,2,8-triol be disposed of down the drain , as it can contaminate waterways and persist in the environment.[1][2][4]
-
Physical and Chemical Hazards: Octane-1,2,8-triol is a combustible liquid but does not present a significant flammability risk under standard laboratory conditions, as polyols typically have high flash points (often exceeding 100°C).[4] It is stable under normal storage conditions but should be kept away from strong oxidizing agents, acid chlorides, and acid anhydrides.[5]
Essential Safety and Handling Protocols
Proper disposal begins with safe handling during use and collection. Adherence to these steps minimizes exposure and prevents accidental release.
Personal Protective Equipment (PPE)
A non-negotiable first line of defense. All handling and disposal procedures require:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Protective Clothing: A standard laboratory coat should be worn to protect from skin contact.
Spill Management
Accidents, though preventable, must be planned for. In the event of a spill:
-
Isolate the Area: Alert colleagues and restrict access to the spill location.
-
Contain the Spill: Use a suitable inert absorbent material, such as sawdust, dry sand, or commercial sorbents, to contain the liquid.[4]
-
Clean-Up: Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[6]
-
Decontaminate: Clean the spill surface with detergent and warm water. Be aware that polyol-wetted surfaces can present a slipping hazard.[4]
-
Waste Disposal: The collected spill material is now considered hazardous waste and must be disposed of following the procedures outlined in Section 3.[6]
Step-by-Step Disposal Protocol for Octane-1,2,8-triol
The disposal of Octane-1,2,8-triol must be managed as regulated hazardous waste. This ensures compliance with local, state, and federal regulations and prevents environmental harm.[6][7][8]
Step 1: Waste Segregation
-
Collect waste Octane-1,2,8-triol and any material contaminated with it in a dedicated waste stream.
-
Crucially, do not mix this waste with incompatible chemicals. This includes strong acids, bases, or oxidizing agents.[6][9]
Step 2: Containerization
-
Use only sturdy, leak-proof containers that are chemically compatible with the triol. The original product container is often a suitable choice.[10]
-
The container must have a secure, tight-fitting lid. It must be kept closed at all times except when actively adding waste.[10][11]
Step 3: Labeling
-
Proper labeling is a critical compliance and safety step.[12] The label on your waste container must clearly state:
-
The words "Hazardous Waste" .
-
The full chemical name: "Octane-1,2,8-triol" .
-
If it is a solution, list all constituents and their approximate percentages.
-
The date the container was filled.[10]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA within your laboratory.[12]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is away from drains, heat sources, and incompatible materials.[9] For liquid waste, secondary containment is required to capture any potential leaks.[7][10]
Step 5: Arranging for Final Disposal
-
Once the waste container is full, or if it has been in storage for an extended period (typically up to one year for partially filled containers in an SAA), arrange for its removal.[12]
-
Contact your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10][11]
-
Never attempt to dispose of this chemical through municipal trash or sewer systems. [8][11]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Octane-1,2,8-triol waste.
Caption: Workflow for the safe disposal of Octane-1,2,8-triol waste.
Quantitative Data and Guidelines Summary
| Property/Guideline | Details | Source(s) |
| Chemical Name | Octane-1,2,8-triol | [13][14] |
| Formula | C₈H₁₈O₃ | [14] |
| Primary Health Hazard | Causes serious eye irritation (based on analogue data). | [1] |
| Primary Environmental Hazard | Harmful to aquatic life with long-lasting effects (based on analogue data). Not readily biodegradable. | [1][4] |
| Disposal Method | Hazardous Waste Only . Must be collected by EHS or a licensed contractor. | [7][8][12] |
| Prohibited Disposal | DO NOT dispose of down the drain, in regular trash, or allow to evaporate. | [4][8][11] |
| Waste Container Type | Chemically compatible, securely sealed, and properly labeled. | [10] |
| Storage Requirement | Designated Satellite Accumulation Area (SAA) with secondary containment. | [10][12] |
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the environment.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
